Technical Documentation Center

4-Iodo-1-methyl-1H-imidazole, HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Iodo-1-methyl-1H-imidazole, HCl
  • CAS: 871333-96-9

Core Science & Biosynthesis

Foundational

4-Iodo-1-methyl-1H-imidazole, HCl (CAS 871333-96-9): A Technical Guide to Its Role in Advanced Medicinal Chemistry

Executive Summary 4-Iodo-1-methyl-1H-imidazole (and its hydrochloride salt, CAS 871333-96-9) is a highly versatile halogenated heterocyclic building block that has become indispensable in modern drug discovery. Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-1-methyl-1H-imidazole (and its hydrochloride salt, CAS 871333-96-9) is a highly versatile halogenated heterocyclic building block that has become indispensable in modern drug discovery. Structurally, the compound features a privileged imidazole scaffold locked into a specific tautomeric form by an


-methyl group, with a highly reactive C4-iodine atom primed for transition-metal-catalyzed cross-coupling[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, upstream synthesis via regioselective halogen-metal exchange, and downstream applications in the development of kinase inhibitors and cytotoxic natural products.

Physicochemical Profiling and Structural Rationale

In medicinal chemistry, the choice between a free base and a hydrochloride salt often dictates the solubility, stability, and handling characteristics of the intermediate. 4-Iodo-1-methyl-1H-imidazole is commercially available in both forms[2],[3].

Structural Causality in Drug Design

The utility of this building block stems from two critical structural features:

  • The

    
    -Methyl Group:  Unsubstituted imidazoles undergo rapid tautomerization, complicating structure-activity relationship (SAR) studies and leading to unpredictable binding modes in target proteins. The 
    
    
    
    -methyl group eliminates this tautomerism, locking the ring geometry. This is particularly crucial when the imidazole acts as a hinge-binder in the ATP-binding pocket of kinases[4].
  • The C4-Iodine Atom: Iodine is an excellent leaving group for oxidative addition. Compared to brominated or chlorinated analogs, the C4-iodo derivative exhibits significantly lower activation energy in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille), allowing for milder reaction conditions and higher yields[1].

Quantitative Data Summary
PropertyFree Base[3]Hydrochloride Salt[2]
CAS Number 71759-87-0871333-96-9
PubChem CID 277346344118204
Molecular Formula C₄H₅IN₂C₄H₆ClIN₂
Molecular Weight 208.00 g/mol 244.46 g/mol
Physical State Pale Beige to White SolidWhite to Off-White Powder
Storage Conditions 2–8°C, dark, dry environment2–8°C, dark, dry environment
GHS Hazards H315, H319, H335Irritant (Skin/Eye/Respiratory)

Upstream Synthesis: Regioselective Halogen-Metal Exchange

The synthesis of 4-iodo-1-methyl-1H-imidazole relies on the precise exploitation of the electronic differences between the C4 and C5 positions of the imidazole ring. The standard upstream precursor is 4,5-diiodo-1-methyl-1H-imidazole .

Mechanistic Causality

The C5 position of the


-methylimidazole ring is significantly more kinetically acidic and susceptible to halogen-metal exchange than the C4 position. This is driven by the inductive electron-withdrawing effect of the adjacent 

-methyl group and the stabilization of the resulting organometallic intermediate. When treated with a Grignard reagent (e.g., Ethylmagnesium bromide), the exchange occurs exclusively at C5, yielding a 5-magnesio-4-iodo intermediate. Quenching this intermediate with water stereospecifically yields the 4-iodo product[5].
Experimental Protocol: Regioselective Deiodination

This self-validating protocol consistently yields >90% of the desired product.[5]

  • Preparation: Dissolve 4,5-diiodo-1-methyl-1H-imidazole (10.00 g, 29.9 mmol) in anhydrous CH₂Cl₂ (150 mL) under a nitrogen atmosphere at room temperature.

  • Grignard Addition: Slowly add EtMgBr (3.0 M solution in ether, 11.00 mL, 32.9 mmol, ~1.1 eq.) dropwise over 15 minutes. Caution: The reaction is mildly exothermic.

  • Maturation: Stir the resulting mixture for 20 minutes. Monitor via TLC to confirm the complete consumption of the diiodo starting material.

  • Quench: Carefully quench the reaction by adding deionized water (20 mL).

  • Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product as a pale yellow oil (which solidifies upon cooling).

Downstream Applications in Drug Discovery

The 4-iodo-1-methyl-1H-imidazole scaffold is a privileged intermediate in the synthesis of complex therapeutics.

A. BCR-ABL Kinase Inhibitors (CML Therapy)

In the pursuit of overcoming the severe cardiotoxicity associated with third-generation Chronic Myeloid Leukemia (CML) drugs like Ponatinib, researchers utilized 4-iodo-1-methyl-1H-imidazole to synthesize novel diarylamide 3-aminoindazole derivatives. By coupling the imidazole to an alkyne core via a Sonogashira reaction, they generated inhibitors (e.g., compounds 33a and 36a) that effectively target the imatinib-resistant T315I "gatekeeper" mutation while demonstrating significantly improved cardiac safety profiles in iPSC-cardiomyocyte models[4],[6].

B. Cytotoxic Marine Alkaloids

The compound is a critical building block in the total synthesis of Leucetta alkaloids (e.g., Naamidines). These polysubstituted 2-aminoimidazole natural products, isolated from marine sponges, exhibit potent cytotoxicity against human cancer cell lines (such as MCF-7 and HeLa)[5],[7].

SyntheticUtility Start 4,5-Diiodo-1-methyl-1H-imidazole (Starting Material) Grignard Regioselective Halogen-Metal Exchange (EtMgBr, CH2Cl2) Start->Grignard Core 4-Iodo-1-methyl-1H-imidazole (CAS 71759-87-0 / 871333-96-9) Grignard->Core H2O Quench Sono Sonogashira Coupling (Pd/Cu Catalysis) Core->Sono Ullmann Ullmann N-Arylation (Cu Catalysis) Core->Ullmann Stille Stille/Suzuki Coupling (Pd Catalysis) Core->Stille App1 BCR-ABL Kinase Inhibitors (CML Drug Candidates) Sono->App1 App3 PET Imaging Tracers (Neurological Diagnostics) Ullmann->App3 App2 Leucetta Alkaloids (Cytotoxic Natural Products) Stille->App2

Caption: Synthetic pathways and drug discovery applications of 4-Iodo-1-methyl-1H-imidazole.

Experimental Workflow: Sonogashira Cross-Coupling

To integrate the imidazole ring into complex pharmacophores, the Sonogashira cross-coupling reaction is the industry standard[4].

Mechanistic Causality

The reaction relies on dual catalysis. The Palladium catalyst (


) initiates the cycle via oxidative addition into the highly reactive C4–I bond. Simultaneously, the Copper co-catalyst (

) reacts with the terminal alkyne in the presence of a mild base (DIPEA) to form a copper acetylide. Transmetalation transfers the alkyne from copper to palladium, followed by reductive elimination to forge the new C–C bond[4].
Protocol: Imidazole-Alkyne Coupling
  • Preparation: In a heavy-walled sealed tube, combine 4-iodo-1-methyl-1H-imidazole (1.0 eq) and the terminal alkyne (1.2 eq).

  • Catalyst Loading: Add

    
     (0.1 eq) and 
    
    
    
    (0.05 eq).
  • Solvent & Base: Suspend the mixture in anhydrous, degassed DMF. Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq).
    
  • Thermal Activation: Purge the tube with argon, seal tightly, and heat to 100 °C for 24 hours[4].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine to remove DMF and amine salts. Dry over

    
     and purify via silica gel chromatography.
    

Workflow Step1 1. Reagent Prep Degas DMF, weigh Pd/Cu catalysts Step2 2. Reactant Addition Add Imidazole + Alkyne + DIPEA Step1->Step2 Step3 3. Thermal Activation Seal tube, heat to 100°C for 24h Step2->Step3 Step4 4. Reaction Quench Cool to RT, dilute with EtOAc/H2O Step3->Step4 Step5 5. Purification Extraction & Silica Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for Sonogashira cross-coupling.

Handling, Safety, and Storage

As a halogenated heterocycle, 4-iodo-1-methyl-1H-imidazole (and its HCl salt) must be handled with standard laboratory PPE.

  • Toxicity: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

  • Storage: To prevent photolytic degradation of the carbon-iodine bond, the compound must be stored in a tightly closed container, protected from light, and refrigerated at 2–8°C[8].

References

Sources

Exploratory

Molecular structure of 4-Iodo-1-methyl-1H-imidazole, HCl

Topic: Molecular Structure and Technical Profile of 4-Iodo-1-methyl-1H-imidazole, HCl Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure and Technical Profile of 4-Iodo-1-methyl-1H-imidazole, HCl Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Halogenated Synthon

4-Iodo-1-methyl-1H-imidazole hydrochloride (CAS 871333-96-9) represents a critical "precision scaffold" in modern drug discovery. Unlike its non-halogenated counterparts, the presence of the iodine atom at the C4 position transforms the inert imidazole ring into a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). The hydrochloride salt form confers enhanced stability and water solubility compared to the free base, facilitating its use in aqueous-organic biphasic systems and solid-state storage. This guide analyzes its structural parameters, spectroscopic signature, and synthetic utility.

Chemical Identity & Physicochemical Profile

The compound exists as a hygroscopic crystalline solid. The salt form protonates the N3 nitrogen, disrupting the potential for aggregation seen in the free base and increasing the melting point.

PropertyData
IUPAC Name 4-Iodo-1-methyl-1H-imidazole hydrochloride
CAS Number 871333-96-9 (HCl Salt); 71759-87-0 (Free Base)
Molecular Formula C₄H₅IN₂[1][2][3][4] · HCl
Molecular Weight 244.46 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point Free base: 51–57 °C; HCl salt: >150 °C (decomposition)

Structural Anatomy: Geometry & Electronics

3.1 Molecular Geometry

The imidazole ring is planar, with the iodine atom lying in the same plane. The introduction of the methyl group at N1 and the iodine at C4 creates a distinct asymmetry.

  • Bond Lengths (Calculated/Representative):

    • C4–I Bond: ~2.08 Å. This long, weak bond (compared to C-Br or C-Cl) is the structural basis for its high reactivity in oxidative addition steps with Palladium(0).

    • N1–CH₃ Bond: ~1.47 Å.

    • Ring Planarity: The aromatic system maintains planarity, though the bulky iodine atom induces a slight steric field that influences the conformation of adjacent substituents in complex derivatives.

3.2 Electronic Structure & Protonation

In the hydrochloride salt, the N3 nitrogen is protonated.

  • Cationic Character: The positive charge is delocalized across the N1-C2-N3 amidine-like system, increasing the acidity of the C2-H proton.

  • Inductive Effects: The iodine atom exerts a weak inductive electron-withdrawing effect (-I) but a significant polarizability effect. This makes the C4 position electrophilic, yet the C-I bond itself is prone to radical or metal-mediated cleavage.

Spectroscopic Characterization

4.1 Nuclear Magnetic Resonance (NMR)

The presence of the iodine atom and the N-methyl group creates a distinct pattern. The HCl salt will show downfield shifts compared to the free base due to descreening from the positive charge.

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

PositionShift (δ ppm)MultiplicityStructural Insight
H2 (N=CH-N) 9.0 – 9.2Singlet (s)Most acidic proton; significantly deshielded by the adjacent cationic N3 and N1.
H5 (C=CH-N) 7.8 – 8.0Singlet (s)Deshielded by the ring current and adjacent N1.
N-CH₃ 3.8 – 3.9Singlet (s)Characteristic methyl signal; downfield from neutral imidazole (~3.6 ppm).
NH⁺ (N3) 14.0 – 15.0Broad (br)Exchangeable proton; often invisible in wet solvents or D₂O.
4.2 Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M-Cl]⁺: m/z ~208.96 (corresponds to the cation C₄H₆IN₂⁺).

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak is observed (unlike Cl or Br), simplifying spectral interpretation.

Synthesis & Manufacturing Workflow

The synthesis of 4-iodo-1-methylimidazole is non-trivial due to the challenge of regioselective iodination. Direct iodination often yields the 2,4,5-triiodo or 4,5-diiodo derivatives. The most robust industrial route involves regioselective deiodination .

Synthesis Pathway Diagram

SynthesisWorkflow Start Imidazole (Starting Material) Step1 Iodination (I2, NaOH) Start->Step1 Inter1 4,5-Diiodoimidazole Step1->Inter1 Electrophilic Subst. Step2 Methylation (MeI or DMS, Base) Inter1->Step2 Inter2 4,5-Diiodo-1-methylimidazole Step2->Inter2 N-Alkylation Step3 Selective Reduction (EtMgBr or Na2SO3) Inter2->Step3 Grignard Exchange (Mg-I species) Product 4-Iodo-1-methylimidazole (Free Base) Step3->Product Aqueous Quench SaltForm HCl Salt Formation (HCl in Dioxane) Product->SaltForm Precipitation

Caption: Regioselective synthesis workflow via the Grignard-mediated deiodination strategy.

Key Mechanistic Insight: The use of Ethylmagnesium Bromide (EtMgBr) exploits the difference in acidity and steric environment between the C4 and C5 iodines. The C5-iodo position is more reactive towards halogen-metal exchange, allowing selective removal of the C5 iodine to yield the 4-iodo product upon protonation.

Reactivity & Applications in Drug Design

The 4-iodo-1-methylimidazole scaffold serves as a "masked" histidine mimic or a linker in bioconjugation. Its primary utility lies in Palladium-catalyzed Cross-Coupling.

Reactivity Logic
  • Oxidative Addition: The C4–I bond is weak and electron-rich enough to undergo rapid oxidative addition with Pd(0) species.

  • Regioselectivity: Unlike 2-haloimidazoles, which can suffer from sluggish reactivity due to nitrogen coordination to the catalyst, the 4-iodo isomer is sterically accessible and electronically favorable.

Cross-Coupling Pathways

Reactivity Core 4-Iodo-1-methylimidazole (Substrate) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI, Pd cat.) Core->Sonogashira Heck Heck Reaction (Alkene, Pd cat.) Core->Heck Biaryl 4-Aryl-1-methylimidazole (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Alkynyl 4-Alkynyl-1-methylimidazole (Rigid Linkers) Sonogashira->Alkynyl Alkenyl 4-Alkenyl-1-methylimidazole (Polymer Precursors) Heck->Alkenyl

Caption: Divergent synthesis pathways utilizing the C4-Iodo handle for library generation.

Experimental Protocols

Protocol A: Preparation of Free Base from HCl Salt

To be used when the free base is required for non-acidic coupling conditions.

  • Dissolve 1.0 g of 4-Iodo-1-methyl-1H-imidazole, HCl in 10 mL of distilled water.

  • Slowly add saturated NaHCO₃ solution until pH ~8–9.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Yield: ~95% recovery of white solid (Free Base).

Protocol B: General Suzuki Coupling Condition
  • Charge: 1.0 equiv 4-Iodo-1-methylimidazole, 1.2 equiv Aryl Boronic Acid, 2.0 equiv K₂CO₃.

  • Catalyst: 5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Solvent: Dioxane/Water (4:1).[5]

  • Conditions: Heat at 80–100 °C for 4–12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine, purify via silica chromatography.

References

  • Santa Cruz Biotechnology. 4-Iodo-1-methyl-1H-imidazole, HCl Product Data Sheet. Accessed March 2026.

  • PubChem. 4-Iodo-1-methyl-1H-imidazole Hydrochloride (Compound Summary). National Library of Medicine.

  • ChemicalBook. Synthesis and Properties of 4-Iodo-1-methyl-1H-imidazole.

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.

  • Google Patents. CN102432543A: Synthesis method of 4-iodo-1H-imidazole.

Sources

Foundational

Technical Guide: Solubility Profile of 4-Iodo-1-methyl-1H-imidazole Hydrochloride in Organic Solvents

Introduction For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in synthesis, formulation, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in synthesis, formulation, and biological systems. 4-Iodo-1-methyl-1H-imidazole hydrochloride is a substituted imidazole derivative with significant potential as a building block in medicinal chemistry. The presence of the iodo-group provides a reactive site for cross-coupling reactions, while the imidazolium salt form is intended to modify properties such as solubility and stability.[1]

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Iodo-1-methyl-1H-imidazole HCl in various organic solvents. Given the specificity of this compound, publicly available, extensive solubility data is scarce. Therefore, this guide emphasizes the foundational principles of solubility and provides robust, field-proven experimental protocols to empower researchers to generate reliable data tailored to their specific applications. We will explore the causal relationships between molecular structure, solvent properties, and solubility, ensuring a deep, mechanistic understanding of the system.

Physicochemical Fundamentals of 4-Iodo-1-methyl-1H-imidazole HCl

Understanding the inherent properties of the molecule is the first step in predicting its solubility behavior. The conversion of the parent free base, 4-Iodo-1-methyl-1H-imidazole, into its hydrochloride salt dramatically alters its physicochemical characteristics.

Molecular Structure:

Caption: Molecular structures of the free base and its hydrochloride salt.

The key transformation is the protonation of one of the imidazole nitrogen atoms, creating a positively charged imidazolium cation, which is then ionically paired with a chloride anion. This introduces significant ionic character to the molecule.

Core Physicochemical Properties

A summary of the known and computed properties provides the basis for solubility prediction.

Property4-Iodo-1-methyl-1H-imidazole (Free Base)4-Iodo-1-methyl-1H-imidazole HCl (Salt)Causality and Implication for Solubility
Molecular Weight 208.00 g/mol [2]244.46 g/mol [3]Affects mass-based solubility calculations (e.g., mg/mL).
Physical Form White to Yellow SolidSolid (Expected)Solid-state properties (crystal lattice energy) must be overcome for dissolution.
XLogP3 (Computed) 0.7[2]Not directly applicable; ionicThe free base has low lipophilicity. The salt form is highly polar and ionic, favoring solubility in polar solvents and being virtually insoluble in nonpolar (lipophilic) solvents.
Ionic Nature Covalent MoleculeIonic Salt[3]As an ionic compound, its solubility is governed by the solvent's ability to solvate both the imidazolium cation and the chloride anion, overcoming the crystal lattice energy.
The Principle of "Like Dissolves Like" for an Ionic Salt

For an ionic salt like 4-Iodo-1-methyl-1H-imidazole HCl, the "like dissolves like" principle dictates that it will be most soluble in highly polar solvents capable of strong ion-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a dipole moment and can act as hydrogen bond donors. They are highly effective at solvating both the chloride anion (via hydrogen bonding) and the imidazolium cation (via ion-dipole interactions). High solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons. They are excellent at solvating the imidazolium cation. While they are less effective at solvating small anions like chloride compared to protic solvents, good to moderate solubility is still anticipated due to the overall polarity.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and cannot form strong interactions with ions. They are incapable of overcoming the strong electrostatic forces holding the ionic lattice together. Therefore, the compound is expected to be virtually insoluble in these solvents.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method .[5][6] This method ensures that the solvent is fully saturated with the solute and that a thermodynamic equilibrium is reached between the solid and dissolved phases.[7]

Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by measuring concentration over time to ensure equilibrium has been reached.

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Step-by-Step Experimental Methodology

Objective: To determine the thermodynamic solubility of 4-Iodo-1-methyl-1H-imidazole HCl in a selected organic solvent at a controlled temperature.

Materials:

  • 4-Iodo-1-methyl-1H-imidazole HCl (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Validated HPLC-UV or LC-MS system

Protocol:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 4-Iodo-1-methyl-1H-imidazole HCl (e.g., ~5-10 mg, accurately weighed) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[6] b. Pipette a precise volume of the selected solvent (e.g., 2.0 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. b. Allow the mixture to equilibrate for an extended period. A typical duration is 24 to 72 hours.[5][8] To ensure equilibrium, it is best practice to sample at multiple time points (e.g., 24h and 48h) and confirm the concentration is no longer increasing.[7]

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand undisturbed at the test temperature for 30 minutes. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. c. Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed. d. Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.[9]

  • Quantification: a. Prepare a series of dilutions of the clear filtrate using the same solvent. b. Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method. c. Generate a calibration curve using accurately prepared standard solutions of 4-Iodo-1-methyl-1H-imidazole HCl of known concentrations. d. Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation and Reporting: a. Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L. c. Report the average solubility and standard deviation from the triplicate measurements.

Predicted Solubility Profile and Discussion

Based on the fundamental principles discussed, a qualitative solubility profile can be predicted. The following table categorizes common organic solvents and provides an expected solubility ranking for 4-Iodo-1-methyl-1H-imidazole HCl. This serves as a hypothesis that can be validated using the experimental protocol described above.

Solvent ClassExample SolventsDominant InteractionsPredicted SolubilityRationale
Polar Protic Methanol, EthanolIon-Dipole, H-BondingHigh Excellent solvation of both the imidazolium cation and the chloride anion.
Polar Aprotic DMSO, DMF, AcetonitrileIon-DipoleModerate to High Strong solvation of the cation. Anion solvation is weaker than in protic solvents but sufficient for dissolution.[10]
Slightly Polar Acetone, Ethyl AcetateDipole-DipoleLow to Very Low Insufficient polarity to effectively solvate the ions and overcome the crystal lattice energy.
Nonpolar Toluene, Hexane, Dichloromethanevan der Waals forcesInsoluble Lack of favorable interactions to dissolve an ionic salt.
Logical Framework for Solvent Selection

The decision to use a particular solvent is driven by the properties of the solute. This relationship can be visualized as a decision-making process.

G A Start: Analyze Solute 4-Iodo-1-methyl-1H-imidazole HCl B Is the compound ionic? A->B C Yes B->C D No B->D E Select highly polar solvents. Prioritize protic solvents for anion solvation. C->E F Consider nonpolar or moderately polar solvents based on LogP. D->F G High Solubility Expected (e.g., Methanol, DMSO) E->G H Insolubility Expected (e.g., Hexane, Toluene) E->H

Caption: Decision logic for solvent selection based on solute properties.

Conclusion

This technical guide establishes a comprehensive framework for evaluating the solubility of 4-Iodo-1-methyl-1H-imidazole HCl in organic solvents. By integrating an understanding of its ionic nature with the robust and reliable shake-flask methodology, researchers can confidently generate accurate and reproducible solubility data. This information is critical for subsequent applications, including reaction optimization, purification, formulation development, and biological screening. The provided protocols and theoretical background serve as an essential resource for any scientist working with this or structurally similar imidazolium salts.

References

  • Test No. 105: Water Solubility - OECD. This guideline describes the internationally accepted flask method and column elution method for determining water solubility. [11]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. This paper reviews solubility measurement methods, including the shake-flask method, and their application to various substance types.

  • OECD 105 - Water Solubility - Situ Biosciences. Provides an overview of the OECD 105 guideline for determining water solubility. [12]

  • 4-Iodo-1-methyl-1H-imidazole | C4H5IN2 | CID 2773463 - PubChem. Provides computed physicochemical properties for the free base. [2]

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. Describes the standard shake-flask method and high-throughput adaptations. [8]

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. Details protocols for shake-flask solubility measurements with different equilibrium times. [13]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Discusses the complexities and best practices for measuring the solubility of API salts. [14]

  • 4-Iodo-1-methyl-1H-imidazole | 71759-87-0 - Sigma-Aldrich. Product information listing physical form.

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. Discussion providing practical steps for the shake-flask method. [5]

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. Outlines the shake-flask method for determining thermodynamic solubility. [6]

  • 4-Iodo-1-methyl-1H-imidazole, HCl | C4H6ClIN2 | CID 44118204 - PubChem. Provides computed physicochemical properties for the hydrochloride salt. [3]

  • Annex 4 - World Health Organization (WHO). Guidance on conducting equilibrium solubility studies, recommending the shake-flask method and time-point sampling to ensure equilibrium. [7]

  • Technical Support Center: 4-Iodo-1H-Imidazole Solubility and Reaction Optimization - Benchchem. Provides qualitative solubility information for the related free base in organic solvents like DMSO and DMF. [4]

  • Solubility Profile of 4-iodo-1H-imidazole: A Technical Guide for Researchers - Benchchem. Describes the shake-flask method and the importance of phase separation by filtration. [9]

  • Synthesis, structure and properties of imidazolium-based energetic ionic liquids. Discusses the solubility of imidazolium salts in polar solvents. [10]

  • Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis - Benchchem. Highlights the use of 4-iodo-1H-imidazole as a substrate in chemical synthesis. [1]

Sources

Exploratory

Stability and storage conditions for 4-Iodo-1-methyl-1H-imidazole, HCl

An In-depth Technical Guide to the Stability and Storage of 4-Iodo-1-methyl-1H-imidazole, HCl Authored by: A Senior Application Scientist Introduction 4-Iodo-1-methyl-1H-imidazole hydrochloride (HCl) is a heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 4-Iodo-1-methyl-1H-imidazole, HCl

Authored by: A Senior Application Scientist

Introduction

4-Iodo-1-methyl-1H-imidazole hydrochloride (HCl) is a heterocyclic building block of significant interest to researchers in pharmaceutical synthesis and drug development.[1][2] Its utility lies in the versatile carbon-iodine bond, which serves as a reactive handle for introducing the 1-methyl-imidazole moiety into complex molecular architectures via cross-coupling reactions.[1] The integrity of this starting material is paramount; its degradation can compromise the yield, purity, and pharmacological profile of the final target compounds.

This technical guide provides an in-depth analysis of the stability profile of 4-Iodo-1-methyl-1H-imidazole, HCl. Moving beyond simple storage instructions, we will explore the underlying chemical principles that dictate its stability and outline field-proven protocols for its storage, handling, and stability validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the compound's quality and the reproducibility of their experimental outcomes.

Physicochemical Profile

A foundational understanding of the compound's physical and chemical properties is essential for proper handling and storage.

Table 1: Physicochemical Properties of 4-Iodo-1-methyl-1H-imidazole, HCl

Property Value Source(s)
CAS Number 871333-96-9 [3][4][5]
Molecular Formula C₄H₆ClIN₂ [3][4]
Molecular Weight ~244.5 g/mol [3][4]
Appearance White to light yellow or off-white powder/crystal [6]

| Synonyms | 4-Iodo-1-methyl-1H-imidazole hydrochloride, 1-Methyl-4-iodoimidazole hydrochloride |[3][7][8] |

Chemical Stability and Degradation Pathways

The stability of 4-Iodo-1-methyl-1H-imidazole, HCl is governed by the interplay between the robust imidazole ring and the susceptible iodo-substituent.

Intrinsic Molecular Stability

The imidazole ring is generally characterized by high thermal stability and resistance to many chemical conditions.[6] However, the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I).[9] This inherent weakness makes the iodo-substituent the most probable site of degradation, primarily through de-iodination or oxidative pathways. Forced degradation studies on other complex molecules containing an imidazole moiety have confirmed its susceptibility to both oxidation and photodegradation, particularly when in solution.[10][11]

Key Degradation Factors

Exposure to specific environmental conditions can accelerate the degradation of the compound. The primary sensitivities are to air, light, and elevated temperatures.[6]

  • Oxidative Degradation (Air Sensitivity) : The compound is known to be air-sensitive.[6] Oxygen can promote the formation of various oxidized species. For this reason, handling and storage under an inert atmosphere are critical to prevent a decline in purity.

  • Photodegradation (Light Sensitivity) : Multiple sources confirm that the compound is light-sensitive.[12] Exposure to light, particularly UV wavelengths, can provide the energy needed to cleave the C-I bond, leading to the formation of radical species and subsequent degradation products.

  • Thermal Stress : While the imidazole ring itself is thermally stable, elevated temperatures can increase the rate of all chemical reactions, including degradation.[6] Storing the compound at cool or refrigerated temperatures minimizes its kinetic energy and slows potential decomposition.

  • Moisture (Hydrolytic Stability) : The hydrochloride salt form can be hygroscopic.[13] While the imidazole ring is relatively stable to hydrolysis, absorbed moisture can act as a medium for other degradation reactions and potentially alter the solid-state properties of the material.[9][14]

Potential Degradation Products

The primary degradation products are likely to be de-iodinated species (e.g., 1-methyl-1H-imidazole) and various oxidized impurities.[6] In the event of significant decomposition, hazardous byproducts such as hydrogen iodide and nitrogen oxides (NOx) could be formed, especially under fire conditions.[12]

cluster_factors Degradation Factors main 4-Iodo-1-methyl-1H-imidazole, HCl (Stable Form) process Degradation main->process light Light (UV) light->process air Air (Oxygen) air->process temp High Temperature temp->process moisture Moisture moisture->process products Degradation Products (e.g., De-iodinated Species, Oxidized Impurities) process->products

Caption: Key factors influencing the degradation of 4-Iodo-1-methyl-1H-imidazole, HCl.

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is the most effective strategy for preserving the compound's integrity. The causality is simple: by controlling the compound's environment, we mitigate the degradation factors identified above.

Summary of Recommended Storage Conditions

The following table consolidates best practices derived from multiple safety data sheets and supplier recommendations.

Table 2: Optimal Storage Conditions for 4-Iodo-1-methyl-1H-imidazole, HCl

Parameter Recommendation Rationale & Source(s)
Temperature Refrigerate (2-8°C) Minimizes kinetic energy, slowing degradation rates.[6] Store in a "cool" place as a general guideline.[15]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) Prevents oxidative degradation due to air sensitivity.[6][12]
Light Keep in a dark place, using an amber or opaque container Prevents light-induced (photolytic) degradation.[6][12][16]
Container Tightly sealed container Prevents exposure to moisture and atmospheric oxygen.[12][15]

| Location | Dry and well-ventilated area | Ensures a stable environment and prevents moisture ingress.[15] |

Recommended Handling and Storage Workflow

A systematic workflow from receipt to use is crucial for maintaining compound quality.

cluster_use For Experimental Use receive 1. Receive Compound inspect 2. Inspect Container (Seal Integrity, Labeling) receive->inspect store 3. Transfer to Designated Storage (Cool, Dark, Dry, Inert Atmosphere) inspect->store equilibrate 4a. Equilibrate to Room Temp Before Opening store->equilibrate aliquot 4b. Aliquot Required Amount (Preferably in Glovebox) equilibrate->aliquot seal 4c. Purge Headspace with Inert Gas & Tightly Reseal Container aliquot->seal return_store 5. Promptly Return to Storage seal->return_store

Caption: Recommended workflow for handling and storing 4-Iodo-1-methyl-1H-imidazole, HCl.

In-Solution Stability

As a general principle, compounds are less stable in solution than in their solid state.[10] It is strongly recommended to prepare solutions of 4-Iodo-1-methyl-1H-imidazole, HCl fresh for each experiment. If short-term storage of a solution is unavoidable, it should be stored at -20°C for no longer than a few days, protected from light.[6]

Experimental Validation of Stability

To ensure the trustworthiness of experimental results over a long-term project, a self-validating system involving a stability study is best practice. This protocol provides a framework for evaluating the compound's stability under defined conditions.

Protocol: A Model Accelerated Stability Study

This protocol is adapted from established methods for the parent imidazole compound and serves as a robust template.[6]

  • Objective : To evaluate the stability of solid 4-Iodo-1-methyl-1H-imidazole, HCl under accelerated (elevated temperature/humidity) and long-term (refrigerated) storage conditions over a defined period (e.g., 3-6 months).

  • Materials & Equipment :

    • 4-Iodo-1-methyl-1H-imidazole, HCl (≥98% purity)

    • Amber glass vials with Teflon-lined caps

    • Calibrated stability chambers (e.g., 40°C / 75% RH)

    • Calibrated refrigerator (2-8°C)

    • Inert gas (Argon or Nitrogen)

    • Analytical balance

    • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Methodology :

    • Initial Analysis (T=0) : Characterize the initial batch of the compound. Record its physical appearance and perform an HPLC analysis to determine its initial purity, which will serve as the baseline.

    • Sample Preparation : In an inert atmosphere (e.g., a glovebox), accurately weigh 10-20 mg of the compound into multiple pre-labeled amber glass vials.

    • Inerting : Blanket the headspace of each vial with inert gas before tightly sealing the cap. This step is critical to prevent oxidation.

    • Storage : Place sets of prepared vials into the different storage conditions:

      • Accelerated : 40°C / 75% Relative Humidity

      • Long-Term : 2-8°C

      • Control : Retain a sample at -20°C if possible.

    • Time Points : Designate vials for testing at specific time points (e.g., T=1 month, T=2 months, T=3 months, etc.).

    • Analysis at Each Time Point :

      • Remove one vial from each storage condition.

      • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

      • Visually inspect for any change in physical appearance (e.g., color change from white to yellow/brown).

      • Accurately prepare a sample solution and analyze its purity via HPLC, comparing it against the T=0 baseline. Look for the appearance of new impurity peaks or a decrease in the main peak area.

Safety and Hazard Management

4-Iodo-1-methyl-1H-imidazole, HCl is a hazardous chemical that requires appropriate safety precautions.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][17]

  • Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15]

  • Handling Practices : Avoid contact with skin, eyes, and clothing.[15][16] Do not eat, drink, or smoke in the handling area.[17] Wash hands thoroughly after handling.

  • Hazards : The compound may cause skin and serious eye irritation.[15][16] It is harmful if swallowed.[15]

Conclusion

The chemical integrity of 4-Iodo-1-methyl-1H-imidazole, HCl is best maintained by strict adherence to recommended storage and handling procedures. The compound's primary sensitivities are to air, light, and elevated temperatures.[6] Therefore, storage in a cool, dark, and dry environment under an inert atmosphere is critical for preventing degradation. By implementing the workflows and validation protocols described in this guide, researchers can ensure the quality of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Benchchem. An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole. 6

  • MilliporeSigma. (2025). BI0224 - SAFETY DATA SHEET.

  • Fisher Scientific. (2016). SAFETY DATA SHEET - 4-Iodo-1-trityl-1H-imidazole. 12

  • Benchchem. Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. 18

  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. 1

  • TCI Chemicals. (2024). SAFETY DATA SHEET - 4-Methylimidazole.

  • Benchchem. A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs. 9

  • ChemicalBook. (2025). 4-Iodoimidazole - Safety Data Sheet. 15

  • PubChem. 4-Iodo-1-methyl-1H-imidazole, HCl. 3

  • PubChem. 4-Iodo-1-methyl-1H-imidazole. 19

  • Santa Cruz Biotechnology. 4-Iodo-1-methyl-1H-imidazole, HCl | CAS 871333-96-9. 4

  • Spectrum Chemical. (2006). Material Safety Data Sheet - 1-Methylimidazole. 20

  • Fisher Scientific. (2009). SAFETY DATA SHEET - 4-(Hydroxymethyl)imidazole hydrochloride. 13

  • ChemicalBook. 4-Iodoimidazole synthesis. 21

  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - 4-Methylimidazole. 17

  • Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole. 22

  • Elemental Microanalysis. (2024). IMIDAZOLE - Safety Data Sheet. 23

  • Fisher Scientific. (2014). SAFETY DATA SHEET - 4-Iodoimidazole. 24

  • Key Organics. 4-Iodo-1-methyl-1H-imidazole, HCl.

  • MilliporeSigma. 4-Iodo-1-methyl-1H-imidazole | 71759-87-0.

  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole. 2

  • TCI (Shanghai) Development Co., Ltd. 4-Iodo-1-methyl-1H-imidazole | 71759-87-0. 7

  • ChemicalBook. (2025). 4-Iodo-1-methyl-1H-imidazole | 71759-87-0. 25

  • MilliporeSigma. 4-Iodo-1-methyl-1H-imidazole hydrochloride | 871333-96-9. 8

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. 10

  • Popielarska, H., et al. KINETICS OF DEGRADATION OF IMIDAPRIL HYDROCHLORIDE IN FINISHED DOSAGE FORMULATIONS. 14

  • ResearchGate. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. 11

Sources

Foundational

A Technical Guide to the Key Intermediates in the Synthesis of 4-Iodo-1-methyl-1H-imidazole Hydrochloride

Introduction 4-Iodo-1-methyl-1H-imidazole is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its significance lies in the strategic placement of an iodo group on the imidazole s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Iodo-1-methyl-1H-imidazole is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its significance lies in the strategic placement of an iodo group on the imidazole scaffold. The carbon-iodine bond serves as a versatile synthetic handle, readily participating in a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[1] This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex and pharmacologically relevant architectures.[1] The final hydrochloride salt form enhances the compound's stability and improves its handling characteristics for research and development applications.[2]

This in-depth guide elucidates the core synthetic strategies and key intermediates involved in the preparation of 4-Iodo-1-methyl-1H-imidazole HCl. We will explore two primary, field-proven pathways, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in their synthetic endeavors.

Section 1: The Primary Precursor: 1-Methyl-1H-imidazole

The synthesis of the target compound typically begins with either imidazole itself or its N-methylated derivative, 1-methyl-1H-imidazole. Due to its commercial availability and directness as a precursor, 1-methyl-1H-imidazole is a frequently employed starting material.[3][4]

1.1. Synthesis and Properties Industrially, 1-methyl-1H-imidazole is primarily synthesized via two routes: the acid-catalyzed methylation of imidazole with methanol or the Radziszewski reaction, which involves glyoxal, formaldehyde, ammonia, and methylamine.[3][4] In a laboratory setting, it can be prepared by the deprotonation of imidazole followed by methylation.[3][4] It is a colorless liquid that serves as a specialty solvent, a base, and a precursor to various ionic liquids.[4]

Table 1: Physicochemical Properties of 1-Methyl-1H-imidazole

PropertyValueReference
Molecular FormulaC₄H₆N₂[4]
Molar Mass82.10 g/mol [4]
Density1.03 g/cm³[4]
Boiling Point198 °C[4]
Melting Point-6 °C[4]

Section 2: Synthetic Pathway I: Direct Iodination of 1-Methyl-1H-imidazole

The most direct conceptual pathway involves the electrophilic iodination of 1-methyl-1H-imidazole. However, direct iodination of aromatic compounds can be challenging due to the low reactivity of molecular iodine.[5] This often necessitates the use of an activating agent or a more potent iodine source. The primary challenge in this approach is achieving regioselectivity, as the imidazole ring can be substituted at multiple positions.

G A 1-Methyl-1H-imidazole C 4-Iodo-1-methyl-1H-imidazole A->C Electrophilic Aromatic Substitution F Other Iodinated Isomers (Byproducts) A->F Potential Side Reaction B Iodinating Agent (e.g., I₂, NIS) B->C B->F E 4-Iodo-1-methyl-1H-imidazole HCl C->E D HCl D->E

Caption: Synthetic pathway via direct iodination.

While specific, high-yield protocols for the direct, regioselective mono-iodination of 1-methylimidazole to the 4-position are not extensively detailed in introductory literature, the general principle involves activating an iodine source. Methods using molecular iodine with an oxidizing agent or N-Iodosuccinimide (NIS) in an appropriate solvent are common for such transformations on activated aromatic systems.[5] This route often leads to a mixture of products requiring careful chromatographic separation.

Section 3: Synthetic Pathway II: Stepwise Synthesis via a 4-Iodoimidazole Intermediate

A more controlled and widely adopted strategy involves a multi-step sequence that establishes the iodo-substituent regioselectively before introducing the methyl group. This pathway offers superior control over the final product's constitution.

3.1. Key Intermediate: 4-Iodo-1H-imidazole The synthesis of 4-iodo-1H-imidazole from inexpensive, readily available imidazole is a cornerstone of this approach. The reaction proceeds via a direct iodination where careful control of stoichiometry and temperature is crucial to minimize the formation of di- and tri-iodinated byproducts.[6]

Experimental Protocol: Synthesis of 4-Iodo-1H-imidazole [7][8]

  • Preparation of Base Solution: In a reaction vessel, dissolve sodium hydroxide (1.0 eq) and imidazole (1.0 eq) in water and cool the solution to 0 °C in an ice bath.

  • Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 eq) in water, then add molecular iodine (0.25 eq) and stir until fully dissolved. The sodium iodide acts as a co-solvent to enhance the solubility of iodine in the aqueous medium.[6][8]

  • Reaction: Add the iodine/sodium iodide solution dropwise to the cooled imidazole solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 6-10 hours.[6][7]

  • Work-up and Isolation: Carefully adjust the pH of the mixture to 7-8 using concentrated hydrochloric acid. A white solid, the crude 4-iodo-1H-imidazole, will precipitate.

  • Purification: Filter the solid and recrystallize from a suitable solvent system, such as an isopropanol/n-hexane mixture, to yield pure 4-iodo-1H-imidazole.[7]

Table 2: Representative Reaction Data for 4-Iodo-1H-imidazole Synthesis

ParameterValueReference
Imidazole:Iodine Ratio4:1 (molar)[7][8]
Temperature0 °C[6][7]
Reaction Time6-10 hours[6]
Typical Yield~70%[7]

3.2. Final Step: N-Methylation of 4-Iodo-1H-imidazole With the regiochemistry secured, the final step is the N-alkylation of the 4-iodo-1H-imidazole intermediate. This is a standard nucleophilic substitution reaction where the nitrogen of the imidazole ring attacks a methylating agent.

Experimental Protocol: N-Methylation

  • Setup: To a solution of 4-iodo-1H-imidazole (1.0 eq) in a dry, aprotic solvent such as DMF or THF, add a suitable base (e.g., sodium hydride or potassium carbonate, 1.1 eq) under an inert atmosphere (N₂ or Ar). The base deprotonates the imidazole N-H, forming a more potent nucleophile.[9]

  • Reagent Addition: Stir the mixture for 30-60 minutes at room temperature. Then, add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 5-12 hours, monitoring its progress by TLC.

  • Work-up: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-iodo-1-methyl-1H-imidazole. Purification can be achieved via column chromatography.

G cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation A Imidazole C 4-Iodo-1H-imidazole A->C B I₂ / NaI / NaOH B->C E 4-Iodo-1-methyl-1H-imidazole C->E D Base (e.g., NaH) Methylating Agent (e.g., CH₃I) D->E G 4-Iodo-1-methyl-1H-imidazole HCl E->G F HCl F->G

Caption: Stepwise synthesis via a 4-iodoimidazole intermediate.

Section 4: Alternative Pathway via Selective Deiodination

An elegant, though more complex, alternative route exists for advanced applications. This pathway proceeds through a di-iodinated intermediate, offering another method of regiochemical control.

  • Di-iodination: Imidazole is first converted to 4,5-diiodo-1H-imidazole.[10]

  • N-Methylation: The di-iodinated intermediate is then methylated to form 4,5-diiodo-1-methyl-1H-imidazole .

  • Selective Mono-deiodination: The key step is the selective removal of one iodine atom. This can be achieved using organometallic reagents. A reported procedure utilizes ethylmagnesium bromide (EtMgBr) in an anhydrous solvent, which selectively removes one of the iodo substituents to yield the desired 4-iodo-1-methyl-1H-imidazole.[11]

This method is particularly valuable when specific substitution patterns are required and highlights the nuanced reactivity that can be achieved with imidazole scaffolds.

Section 5: Final Conversion to the Hydrochloride Salt

The final step in the synthesis is the conversion of the freebase 4-iodo-1-methyl-1H-imidazole to its hydrochloride salt. This is a straightforward acid-base reaction.

Protocol: Salt Formation

  • Dissolve the purified 4-iodo-1-methyl-1H-imidazole freebase in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Isolate the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to obtain the final product, 4-Iodo-1-methyl-1H-imidazole HCl.[2]

Conclusion

The synthesis of 4-Iodo-1-methyl-1H-imidazole HCl relies on a series of well-established organic transformations. The choice of synthetic route depends on factors such as starting material availability, desired scale, and the need for stringent regiochemical control.

  • Pathway I (Direct Iodination) offers the shortest route but may present challenges in controlling selectivity and require extensive purification.

  • Pathway II (Stepwise Synthesis) , proceeding through the key intermediate 4-iodo-1H-imidazole , is generally preferred as it provides unambiguous control over the substitution pattern, leading to higher purity of the final product.

  • The Alternative Pathway (Selective Deiodination) via the 4,5-diiodo-1-methyl-1H-imidazole intermediate represents a more advanced strategy, demonstrating the sophisticated manipulation possible on the imidazole core.

Understanding these key intermediates and the causality behind the experimental choices is paramount for any researcher or drug development professional working with this versatile synthetic building block.

References

  • Vertex AI Search. (n.d.). 1-methylimidazole. Google Cloud.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of α-Methyl-1H-imidazole-1-ethanol. BenchChem.
  • Tajik, H., & Parsa, F. (n.d.). Selective Iodination of Some Phenols, Anilines and Methoxyarenes by Molecular Iodine in the Presence of 1-Butyl-3-methylimidazolium Hydrogen Sulphate. Journal of the Chemical Society of Pakistan.
  • BenchChem. (n.d.). Application Notes and Protocols: The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis. BenchChem.
  • Taylor & Francis Online. (2020, January 7). Preparation and properties of 1-methyl-1H-benzimidazole-based mesogenic compounds incorporating ethynyl moiety. Taylor & Francis Online.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. BenchChem.
  • Wikipedia. (n.d.). 1-Methylimidazole. Wikipedia.
  • ChemicalBook. (n.d.). 4-Iodoimidazole synthesis. ChemicalBook.
  • ResearchGate. (n.d.). Selective iodination of some phenols, anilines and methoxyarenes by molecular iodine in the presence of 1-butyl-3-methylimidazolium hydrogen sulphate. ResearchGate.
  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Google Patents.
  • Organic Syntheses. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses.
  • PubChem. (n.d.). 4-Iodo-1-methyl-1H-imidazole, HCl. PubChem.
  • ChemicalBook. (n.d.). 4-Iodo-1-methyl-1H-imidazole. ChemicalBook.
  • Organic Syntheses. (2021, June 18). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses.
  • Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole. Google Patents.

Sources

Exploratory

The Strategic Role of the 4-Iodo-1-methyl-1H-imidazole Scaffold in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, integral to a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, integral to a multitude of pharmacologically active agents. The strategic introduction of a methyl group at the N1 position and an iodine atom at the C4 position of the imidazole ring creates the 4-iodo-1-methyl-1H-imidazole scaffold, a highly versatile and synthetically tractable platform for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential biological activities of derivatives based on this core structure. We will delve into the established anticancer and antimicrobial properties of closely related iodo-imidazole compounds, detail robust synthetic protocols for derivatization, and present standardized methodologies for biological evaluation. Furthermore, this guide will elucidate the critical role of the iodine substituent in modulating bioactivity and its implications for target interaction, offering a comprehensive resource for researchers engaged in the rational design of next-generation therapeutic agents.

The 4-Iodo-1-methyl-1H-imidazole Core: A Privileged Scaffold

The 4-iodo-1-methyl-1H-imidazole structure combines several key features that make it an attractive starting point for drug discovery programs. The imidazole ring itself is an aromatic heterocycle that is a common feature in many essential biological molecules, including the amino acid histidine, and is known to participate in various biological interactions. The methyl group at the N1 position can influence the compound's solubility, metabolic stability, and binding orientation within a target protein.

The most synthetically strategic feature of this scaffold is the iodine atom at the C4 position. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This allows for the facile and diverse introduction of a wide array of substituents at this position, which is crucial for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of drug candidates.[1]

Potential Biological Activities of 4-Iodo-1-methyl-1H-imidazole Derivatives

While extensive research specifically on 4-iodo-1-methyl-1H-imidazole derivatives is emerging, the broader class of halogenated and substituted imidazoles has demonstrated significant therapeutic potential in several key areas.[2][3]

Anticancer Activity

The imidazole scaffold is a prominent feature in many anticancer agents.[3] The introduction of an iodine atom can further enhance the cytotoxic potential of these compounds. A study on a series of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives demonstrated their in vitro cytotoxic effects against the MDA-MB-435S human breast cancer cell line.[4]

Table 1: Anticancer Activity of Selected 2-Iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole Derivatives [4]

Compound IDSubstituents on Diphenyl Rings% Inhibition at 20 µg/mL (MDA-MB-435S)
C-IVc 4-Bromo41.00
C-IVf 3-Hydroxy49.72
C-IVg 2-Nitro57.18
5-Fluorouracil (Standard) -54.33 (at 10 µg/mL)

These results indicate that iodo-imidazole derivatives with specific substitutions on appended phenyl rings exhibit significant anticancer activity, with some compounds showing comparable or superior inhibition to the standard drug 5-fluorouracil at the tested concentration.[4] The electronic nature of the substituents appears to play a crucial role in the observed cytotoxicity.

Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents, with the imidazole ring forming the core of widely used antifungal drugs like ketoconazole and miconazole.[2] Halogenation of the imidazole ring is a known strategy to enhance the antimicrobial spectrum and potency.[2] While direct comparative studies on 4-iodo-1-methyl-1H-imidazole derivatives are limited, the unique properties of the iodine atom—its size, polarizability, and ability to form strong halogen bonds—suggest that these derivatives are promising candidates for the development of new antimicrobial agents.[2]

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives [5]

Compound IDStructureMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus
6c 4,5-diphenyl-2-((6-methyl-1H-benzo[d]imidazol-2-yl)methylthio)-1H-imidazole16
6d 2-((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methylthio)-4,5-diphenyl-1H-imidazole4
Ciprofloxacin (Standard) -8

The data in Table 2, from a study on related imidazole derivatives, illustrates the potential for achieving potent antibacterial activity, with compound 6d being twofold more potent than the standard drug ciprofloxacin against Staphylococcus aureus.[5] This underscores the potential of the broader imidazole class in combating bacterial infections.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The imidazole and benzimidazole scaffolds are key components in a number of approved kinase inhibitors.[6] The 4-iodo-1H-benzimidazole core, a close structural analog to our topic of interest, is a crucial building block for synthesizing potent kinase inhibitors. The iodine atom provides a versatile handle for introducing various aryl and heteroaryl substituents that can interact with the kinase active site, leading to enhanced potency and selectivity.[1][6] It is therefore highly probable that 4-iodo-1-methyl-1H-imidazole derivatives could also function as effective kinase inhibitors.

Synthetic Methodologies for Derivatization

The synthetic utility of the 4-iodo-1-methyl-1H-imidazole scaffold is primarily centered around palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming a C-C bond between the C4 position of the imidazole and various aryl or heteroaryl boronic acids or esters. This is a foundational technique for creating biaryl structures commonly found in pharmaceutical agents.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

  • To a microwave reactor vial, add the 4-iodo-1-methyl-1H-imidazole derivative (1.0 mmol), an arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Add PdCl₂ (0.05 mmol) and SPhos (0.1 mmol) to the vial.

  • Add 4 mL of anhydrous dioxane to the vial.

  • Degas the mixture by bubbling nitrogen gas through the solution for 10 minutes.

  • Seal the vial and degas for an additional 5 minutes.

  • Place the reaction vial in a microwave reactor and heat to 120 °C for 30-40 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and work up accordingly.

Suzuki_Coupling 4-iodo-1-methyl-1H-imidazole 4-Iodo-1-methyl-1H-imidazole Product 4-Aryl-1-methyl-1H-imidazole 4-iodo-1-methyl-1H-imidazole->Product Arylboronic_acid ArB(OH)₂ Arylboronic_acid->Product Pd_catalyst Pd Catalyst (e.g., PdCl₂/SPhos) Pd_catalyst->Product Base Base (e.g., Cs₂CO₃) Base->Product MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Prepare_Compounds Prepare Serial Dilutions of Test Compounds Seed_Cells->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_24_72h Incubate for 24-72h Add_Compounds->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_DMSO Add DMSO to Solubilize Formazan Incubate_2_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Caption: Workflow for determining anticancer activity (MTT assay).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. [7] Experimental Protocol: Broth Microdilution for MIC Determination [7]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that shows no visible growth.

The Significance of the Iodine Substituent: Halogen Bonding

The iodine atom in the 4-iodo-1-methyl-1H-imidazole scaffold is not just a synthetic handle; it can also play a direct role in the compound's biological activity through halogen bonding. A region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), forms on the iodine atom opposite to the C-I bond. This electrophilic region can engage in a highly directional, non-covalent interaction with a nucleophilic region (e.g., a lone pair on an oxygen or nitrogen atom) on a biological target like a protein. This interaction can significantly contribute to the binding affinity and selectivity of the drug candidate. [8]

Halogen_Bond cluster_imidazole 4-Iodo-1-methyl-1H-imidazole cluster_protein Biological Target Imidazole C-I Sigma_Hole σ-hole (+) Imidazole->Sigma_Hole Lone_Pair Lone Pair (-) Sigma_Hole->Lone_Pair Halogen Bond Protein X Protein->Lone_Pair

Caption: Schematic of a halogen bond interaction.

Conclusion and Future Directions

The 4-iodo-1-methyl-1H-imidazole scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology and infectious diseases. The synthetic tractability of this core structure, coupled with the known biological activities of related iodo-imidazole derivatives, provides a strong rationale for its exploration in drug discovery campaigns. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 4-iodo-1-methyl-1H-imidazole derivatives to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical development. The insights provided in this technical guide offer a solid foundation for researchers to embark on this exciting area of medicinal chemistry.

References

  • PubChem. (n.d.). 4-Iodo-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(21), 7301. [Link]

  • Bendgude, R. D., & Kondawar, M. S. (n.d.). Anticancer studies of novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1-H-imidazole derivatives. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Loidreau, G., et al. (2016). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Scientific Reports, 6, 36588. [Link]

  • Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f] [2][9]phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120. [Link]

  • Sharma, A., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 329681. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. Arkivoc, 2021(8), 1-16. [Link]

  • Ioannidis, S., et al. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1219-1224. [Link]

  • Al-Soud, Y. A., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Scientific Reports, 9, 11443. [Link]

  • NICNAS. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • Walter, I., et al. (2021). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. ChemMedChem, 16(18), 2786-2801. [Link]

Sources

Foundational

Technical Guide: Applications of 4-Iodo-1-methyl-1H-imidazole, HCl in Medicinal Chemistry

Executive Summary 4-Iodo-1-methyl-1H-imidazole, HCl (CAS: 871333-96-9) is a high-value heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Unlike its C-2 or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodo-1-methyl-1H-imidazole, HCl (CAS: 871333-96-9) is a high-value heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Unlike its C-2 or C-5 substituted counterparts, the C-4 iodo isomer offers a unique vector for extending the imidazole scaffold, a critical requirement for designing inhibitors of heme-containing enzymes (e.g., CYP11B2, CYP17A1) and developing PET radiotracers.

This guide provides a technical deep-dive into the regioselective synthesis, stability profile, and experimental applications of this compound, specifically tailored for medicinal chemists and process development scientists.

Part 1: Chemical Profile & Stability[3]

The hydrochloride salt form is the preferred reagent for storage and handling compared to the free base.

PropertySpecificationTechnical Note
CAS (HCl salt) 871333-96-9Highly hygroscopic; store under inert atmosphere.
CAS (Free base) 71759-87-0Low-melting solid/oil; prone to oxidative darkening.
Molecular Weight 244.46 g/mol Includes HCl counterion.
Regiochemistry C-4 SubstitutionCritical: Distinct from 5-iodo-1-methylimidazole.[1]
Solubility Water, MeOH, DMSOFree base requires extraction for organic coupling.
Stability & Handling[3][4]
  • Oxidative Instability: The C-I bond in electron-rich imidazoles is susceptible to photolytic cleavage. Store in amber vials at -20°C.

  • Salt vs. Free Base: The HCl salt stabilizes the imidazole ring against air oxidation. However, for palladium-catalyzed cross-couplings, the salt must be neutralized in situ or converted to the free base immediately prior to use to prevent catalyst poisoning by the acidic proton.

Part 2: Strategic Synthesis (The Regioselectivity Challenge)

The "Expert" Insight: Why Direct Iodination Fails

A common pitfall in imidazole chemistry is assuming direct iodination of 1-methylimidazole yields the 4-iodo isomer.

  • Lithiation (n-BuLi): Occurs exclusively at C-2 (between the nitrogens).

  • Electrophilic Iodination (NIS/I2): Favors C-5 or yields mixtures of C-4/C-5 and di-iodo products due to the directing effect of the N-1 methyl group.

The Solution: The "Reduction-Switch" Strategy

To obtain high-purity 4-iodo-1-methylimidazole, a "block-and-remove" strategy is employed. The imidazole is first fully iodinated at C-4 and C-5, followed by a selective de-iodination at the more reactive C-5 position.

SynthesisPath Start 1-Methylimidazole Step1 Di-iodination (I2, K2CO3) Start->Step1 Inter 4,5-Diiodo-1-methylimidazole Step1->Inter Step2 Selective De-iodination (Na2SO3 or EtMgBr) Inter->Step2 Regioselective Reduction at C-5 Product 4-Iodo-1-methylimidazole Step2->Product

Figure 1: Regioselective synthesis pathway avoiding C-5 contamination.

Part 3: Medicinal Chemistry Applications[2][5][6][7]

Heme-Iron Coordination (Enzyme Inhibitors)

The imidazole nitrogen (N-3) is a potent ligand for the heme iron in cytochrome P450 enzymes. Functionalization at C-4 allows the molecule to extend into the hydrophobic pocket of the enzyme, conferring specificity.

  • Target: Aldosterone Synthase (CYP11B2) .[2][3]

  • Application: Treatment of Primary Aldosteronism.[3]

  • Mechanism: The 4-iodo group is replaced via Suzuki coupling to introduce aryl linkers that interact with the enzyme's access channel, improving selectivity over the homologous CYP11B1 (Cortisol Synthase).

PET Radiotracer Development

4-Iodo-1-methylimidazole serves as a critical precursor for [11C]Metomidate and [123I]Iodometomidate analogs.

  • Workflow: The iodine provides a handle for late-stage radio-labeling or for coupling to chelating groups.

  • Utility: Imaging of adrenocortical tumors and quantification of enzyme expression in vivo.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the HCl salt, incorporating an in-situ neutralization step.

Reagents:

  • 4-Iodo-1-methyl-1H-imidazole, HCl (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Neutralization: In a reaction vial, suspend the imidazole HCl salt in the solvent mixture. Add Na2CO3 and stir for 10 minutes at room temperature to liberate the free base. Note: Evolution of CO2 may occur.

  • Addition: Add the aryl boronic acid and the palladium catalyst.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is detrimental to the catalytic cycle.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of Boronic acid fragment + 81 - 1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na2SO4.[4]

  • Purification: Flash chromatography (DCM:MeOH gradient). The imidazole product will be polar; use 5-10% MeOH.

Protocol B: Sonogashira Coupling (Alkynylation)

Ideal for introducing rigid linkers.

  • Catalyst System: PdCl2(PPh3)2 (5 mol%) and CuI (10 mol%).

  • Base/Solvent: Et3N or Diethylamine (used as solvent and base).

  • Temperature: 60°C. Caution: Higher temps may cause polymerization of the alkyne.

Part 5: Visualization of Reaction Logic

The following diagram illustrates the catalytic cycle and the critical "Free-Basing" step required when starting with the HCl salt.

SuzukiCycle Start Start: Imidazole HCl Salt BaseStep Neutralization (Na2CO3) Start->BaseStep FreeBase Free Base (Active Substrate) BaseStep->FreeBase -HCl OxAdd Oxidative Addition (Pd0 inserts into C-I) FreeBase->OxAdd TransMet Transmetalation (Boronic Acid enters) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Catalyst Regeneration Product 4-Aryl-1-methylimidazole RedElim->Product

Figure 2: Suzuki-Miyaura coupling workflow highlighting the critical neutralization step.

References

  • BenchChem. Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. (2025).[2][5][6][7] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 44118204: 4-Iodo-1-methyl-1H-imidazole, HCl. Retrieved from

  • Yagi, Y., et al. "Development of a CYP11B2 imaging tracer for primary aldosteronism: basic evaluation of iodine- and fluorine-incorporated pyridinyldihydroquinolinone derivatives."[6] EJNMMI Radiopharmacy and Chemistry, 10:39 (2025).[2][7] Retrieved from

  • Hanger, M., et al. "An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A." ResearchGate. Retrieved from

  • Santa Cruz Biotechnology. 4-Iodo-1-methyl-1H-imidazole, HCl Product Data Sheet. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Guide: Optimized Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-imidazole, HCl

Abstract & Strategic Analysis The imidazole ring is a privileged scaffold in medicinal chemistry, functioning as a bioisostere for phenyl rings, amides, and histamine analogs. 4-Iodo-1-methyl-1H-imidazole, HCl is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

The imidazole ring is a privileged scaffold in medicinal chemistry, functioning as a bioisostere for phenyl rings, amides, and histamine analogs. 4-Iodo-1-methyl-1H-imidazole, HCl is a critical building block for introducing the imidazole motif via Palladium-catalyzed cross-coupling.

However, this specific substrate presents two distinct challenges often overlooked in standard protocols:

  • The HCl Salt Form: The hydrochloride counterion (

    
     for protonated imidazole) acts as an acid source. In standard Suzuki protocols, this consumes the base required for the activation of the boronic acid (formation of the boronate-ate complex), stalling the transmetallation step if stoichiometry is not adjusted.
    
  • Catalyst Sequestration: While N1 is methylated, the N3 nitrogen retains a lone pair capable of coordinating to Palladium (

    
    ), potentially arresting the catalytic cycle (catalyst poisoning).
    

This guide provides a self-validating protocol designed to overcome these barriers, ensuring high yields and reproducibility.

Critical Considerations (The "Why")

Base Stoichiometry & The "HCl Tax"

In a standard Suzuki coupling, 2.0 equivalents of base (e.g.,


) are typically sufficient. When using 4-Iodo-1-methyl-1H-imidazole, HCl , the first equivalent of base is sacrificed solely to neutralize the HCl salt.
  • Standard Substrate: 2.0 eq Base.

  • HCl Salt Substrate: 3.0 to 3.5 eq Base (1.0 eq for neutralization + 2.0-2.5 eq for catalysis).

  • Failure Mode: Using only 2.0 eq often results in <50% conversion because the effective concentration of the activated boronate species remains too low.

Regiochemistry Verification

Confusion often exists between 4-iodo and 5-iodo isomers.

  • Target: 4-Iodo-1-methyl-1H-imidazole (Iodine is distal to the N-methyl group).

  • Reactivity: The C4-position is electronically distinct. It is generally more nucleophilic than the C2 position but less sterically hindered than the C5 position.

Visualized Reaction Pathway

The following diagram illustrates the modified catalytic cycle, emphasizing the neutralization step and the activation of the boronic acid.

SuzukiMechanism Substrate 4-Iodo-1-methyl imidazole • HCl FreeBase Free Imidazole (In Situ) Substrate->FreeBase Neutralization (-HCl) Base Base (3.0 eq) (Critical Step) Base->FreeBase Boronate Ar-B(OH)3- (Activated) Base->Boronate OxAdd Oxidative Addition Complex (Pd-II) FreeBase->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boronic Ar-B(OH)2 Boronic->Boronate + OH- Boronate->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-1-methyl imidazole RedElim->Product

Figure 1: Catalytic cycle highlighting the dual role of the base: neutralizing the HCl salt and activating the boronic acid.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Organic)

Best for: Standard aryl boronic acids, robust substrates, scale-up.

Reagents:

  • Substrate: 4-Iodo-1-methyl-1H-imidazole, HCl (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 eq)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand prevents the formation of inactive Pd-bis(imidazole) complexes better than

      
      .
      
  • Base:

    
     or 
    
    
    
    (3.0 – 3.5 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Preparation: To a reaction vial equipped with a magnetic stir bar, add 4-Iodo-1-methyl-1H-imidazole, HCl (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (

    
    , 3.0 eq).
    
    • Note: Adding solids together first allows for efficient inert gas purging.

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the imidazole.

  • Catalyst Addition: Briefly remove the septum (under positive gas flow) to add

    
      (0.05 eq). Reseal and purge once more.
    
    • Why: Adding catalyst last prevents decomposition during the initial mixing/exotherm of neutralization.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check TLC (System: 5-10% MeOH in DCM). The product is usually more polar than the starting iodide but less polar than the boronic acid.

  • Workup: Cool to Room Temp. Dilute with EtOAc. Wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
Protocol B: The "High-Performance" Method (Anhydrous)

Best for: Sterically hindered boronic acids, hydrolytically unstable substrates, or when Protocol A fails.

Reagents:

  • Catalyst System:

    
     (5 mol%) + SPhos  or XPhos  (10 mol%)[2]
    
    • Why: Buchwald biaryl phosphine ligands (SPhos) create a highly active catalyst that facilitates oxidative addition into the electron-rich imidazole ring and prevents N-coordination.

  • Base:

    
     (finely ground, 3.5 eq)
    
  • Solvent: Toluene or n-Butanol (Anhydrous).

Procedure Modifications:

  • Perform all solid additions in a glovebox or under strict Schlenk conditions.

  • Heat at 100 °C . The higher boiling point of Toluene/n-BuOH drives the reaction.

  • Note:

    
     is less soluble in toluene; vigorous stirring is essential to maintain a heterogeneous suspension.
    

Data Summary & Troubleshooting

Solvent & Base Screening Matrix

The following table summarizes expected outcomes based on common variables.

VariableConditionOutcomeNotes
Base Stoichiometry 2.0 eqLow Yield (<40%) HCl consumes base; Boronic acid not activated.
Base Stoichiometry 3.5 eq High Yield (>85%) Sufficient excess for neutralization + activation.
Catalyst

Moderate YieldProne to oxidation; "Pd black" formation common.
Catalyst

Excellent Yield Robust; dppf bite angle resists poisoning.
Solvent DMFVariableHigh boiling point makes removal difficult; can decompose at high T.
Solvent Dioxane/Water Excellent Universal solubility for salt and organics.
Troubleshooting Flowchart

Troubleshooting Start Reaction Analysis (TLC/LCMS) Check1 Is Starting Material (SM) Consumed? Start->Check1 Yes Proceed to Workup Check1->Yes Yes No Check Catalyst Color Check1->No No Black Precipitate (Pd Black)? Catalyst Decomposed No->Black Yes NoChange Solution Clear/Yellow? Catalyst Inactive No->NoChange No Action1 Action: Switch to Pd(dppf)Cl2 or Add SPhos Ligand Black->Action1 Action2 Action: Increase Base to 4.0 eq Check O2 exclusion NoChange->Action2

Figure 2: Decision tree for troubleshooting incomplete conversion.

References

  • Organic Chemistry Portal. (2025). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]

  • Bellina, F., et al. (2007).[3] Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles... via highly selective palladium-catalyzed arylation reactions. Journal of Organic Chemistry. Retrieved from [Link][4]

Sources

Application

Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 4-Iodo-1-methyl-1H-imidazole, HCl

Strategic Overview & Chemical Logic The 4-iodo-1-methyl-1H-imidazole scaffold is a privileged motif in medicinal chemistry, serving as a critical bioisostere and core structure for kinase inhibitors (e.g., p38 MAP kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Logic

The 4-iodo-1-methyl-1H-imidazole scaffold is a privileged motif in medicinal chemistry, serving as a critical bioisostere and core structure for kinase inhibitors (e.g., p38 MAP kinase), anti-fungals, and H3 receptor antagonists.

While the 4-iodo position offers excellent electrophilicity for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck), the commercial availability of this reagent as the Hydrochloride (HCl) salt (CAS: 871333-96-9) introduces a critical variable often overlooked in standard literature: Proton Inventory Management .

The "HCl Penalty"

In a standard cross-coupling, the base plays a dual role: activating the nucleophile (e.g., boronic acid to boronate) and neutralizing the acid generated during transmetalation/reductive elimination.

  • The Trap: If you treat the HCl salt as a neutral species, the first equivalent of base is immediately consumed to neutralize the hydrochloride.

  • The Consequence: The reaction stalls due to base starvation, leading to incomplete conversion or "dead" catalytic cycles.

  • The Solution: You must factor in an additional 1.0–1.1 equivalents of base specifically to "unlock" the free base in situ, or perform a free-basing workup prior to catalysis.

Catalyst Poisoning Risks

The imidazole ring contains a basic nitrogen (N3). While methylation at N1 prevents N-arylation side reactions, the N3 lone pair remains a potent sigma-donor capable of coordinating to Palladium [Pd(II)], potentially forming unreactive off-cycle resting states (Pd-bis(imidazole) complexes).

  • Mitigation: Use sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)3 ) or bidentate ligands (dppf ) to outcompete the imidazole nitrogen for the metal center.

Critical Pre-Treatment: Handling the HCl Salt

Before initiating any coupling protocol, select one of the following strategies to manage the acidity of the starting material.

Strategy A: In-Situ Neutralization (Recommended for High-Throughput)
  • Concept: Add excess base to the reaction mixture to neutralize the HCl salt instantly.

  • Adjustment: If the standard protocol calls for 2.0 eq of Base, use 3.1 eq .

  • Pros: One-pot, no extra workup.

  • Cons: Higher salt content in the reaction matrix; potential solubility issues in non-polar solvents.

Strategy B: Ex-Situ Free-Basing (Recommended for Sensitive Catalysts)
  • Concept: Convert the salt to the free base oil before the reaction.

  • Protocol:

    • Dissolve 4-iodo-1-methyl-1H-imidazole HCl (10 g) in water (30 mL).

    • Slowly add sat. NaHCO3 or 1M NaOH until pH ~9–10.

    • Extract with EtOAc (3 x 30 mL) or DCM.

    • Dry over Na2SO4, filter, and concentrate in vacuo (Note: The free base may be volatile; do not use high vacuum for extended periods).

    • Result: Use the resulting solid/oil as a neutral substrate (MW: 208.00 g/mol ).

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 4-aryl-1-methylimidazoles.

Rationale: We utilize Pd(dppf)Cl2 for its robustness against air and moisture, and its large bite angle which helps prevent imidazole coordination. For sterically hindered boronic acids, switch to Pd(OAc)2/SPhos .

ComponentEquiv.Role
4-Iodo-1-methyl-1H-imidazole HCl 1.0Electrophile
Aryl Boronic Acid 1.2–1.5Nucleophile
Pd(dppf)Cl2 · DCM 0.05 (5 mol%)Catalyst
K2CO3 3.5 Base (2.5 eq for reaction + 1.0 eq for HCl)
1,4-Dioxane / Water (4:1) [0.2 M]Solvent System

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the Imidazole HCl salt (1.0 eq), Aryl Boronic Acid (1.2 eq), and K2CO3 (3.5 eq).

  • Degas: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add the degassed 1,4-Dioxane/Water mixture.

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%) quickly under a positive stream of inert gas.

  • Reaction: Seal and heat to 90°C for 4–16 hours.

    • Monitoring: Check LCMS for consumption of the iodide (m/z ~209 for free base) and formation of product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry organic layer over Na2SO4.[1]

  • Purification: Flash chromatography (DCM/MeOH gradients are typically required due to the polarity of the imidazole).

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 4-alkynyl-1-methylimidazoles.

Rationale: The "Copper-Free" variant is often preferred to avoid Glaser homocoupling of the alkyne, but for unreactive iodides, the classical Pd/Cu system is more reliable. We use Et3N as both solvent and base to ensure complete neutralization of the HCl.

ComponentEquiv.Role
4-Iodo-1-methyl-1H-imidazole HCl 1.0Electrophile
Terminal Alkyne 1.2Nucleophile
Pd(PPh3)2Cl2 0.05Catalyst
CuI 0.02Co-Catalyst
Et3N Excess (Solvent)Base & Solvent
DMF Co-solvent (Optional)Solubilizer

Step-by-Step Procedure:

  • Free-Base In Situ: Dissolve the Imidazole HCl salt in Et3N (or Et3N/DMF 1:1) and stir for 10 mins at RT. The solution may become cloudy (Et3N·HCl precipitation).

  • Add Reagents: Add the Pd catalyst and CuI. Stir for 5 mins until the solution is yellow/brown.

  • Add Alkyne: Add the terminal alkyne dropwise.[2]

  • Reaction: Heat to 60°C under Argon for 3–6 hours.

    • Note: Higher temperatures (>80°C) may promote polymerization of the alkyne or catalyst decomposition.

  • Workup: Filter through a pad of Celite to remove precipitated salts and Pd black. Concentrate the filtrate.

Protocol C: Heck-Mizoroki Coupling (Alkenylation)

Target: Synthesis of (E)-4-(2-alkenyl)-1-methylimidazoles.

Rationale: Pd(OAc)2 with P(o-tol)3 is the classic "Heck" system. The bulky phosphine prevents N-coordination.

ComponentEquiv.Role
4-Iodo-1-methyl-1H-imidazole HCl 1.0Electrophile
Acrylate / Styrene 1.5Olefin
Pd(OAc)2 0.05Catalyst Precursor
P(o-tol)3 0.10Ligand
Et3N 3.0Base
DMF or MeCN [0.2 M]Solvent

Step-by-Step Procedure:

  • Mix: Combine Imidazole HCl, Pd(OAc)2, and P(o-tol)3 in the reaction vessel.

  • Solvent/Base: Add DMF (anhydrous) and Et3N.

  • Olefin: Add the acrylate or styrene.

  • Heat: Heat to 100°C for 12–24 hours.

    • Observation: The reaction mixture will turn dark.

  • Purification: Heck products often fluoresce under UV.

Visualization: Decision Logic & Mechanism

Diagram 1: The "HCl Salt" Decision Matrix

This workflow ensures the user correctly handles the stoichiometry to prevent reaction failure.

HCl_Handling Start Starting Material: 4-Iodo-1-methyl-1H-imidazole HCl Decision Is the Catalyst Acid-Sensitive? Start->Decision RouteA Route A: In-Situ Neutralization (High Throughput / Robust Catalysts) Decision->RouteA No RouteB Route B: Ex-Situ Free-Basing (Sensitive Catalysts / Low Solubility) Decision->RouteB Yes CalcBase Calculate Base: Standard Eq + 1.0 Eq (for HCl) RouteA->CalcBase ReactionA Proceed to Coupling (Note: Increased salt precipitate) CalcBase->ReactionA Extraction 1. Dissolve in H2O 2. Neutralize with NaHCO3 3. Extract (EtOAc/DCM) RouteB->Extraction Isolate Isolate Free Base Oil Extraction->Isolate ReactionB Proceed to Coupling (Standard Base Stoichiometry) Isolate->ReactionB

Caption: Workflow for managing the HCl salt stoichiometry to ensure catalytic efficiency.

Diagram 2: Competitive Pathways in Catalysis

This diagram highlights why bulky ligands are necessary to prevent the "N-Binding Trap."

Catalytic_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + Ar-I Trap TRAP: N-Coordination (Catalyst Poisoning) OxAdd->Trap Low Steric Ligand (N3 binds Pd) Cycle Transmetalation & Reductive Elimination OxAdd->Cycle Bulky Ligand (SPhos/dppf) Trap->Pd0 Reversible (Slow) Cycle->Pd0 Regenerate Product Coupled Product Cycle->Product

Caption: Mechanistic pathway showing the risk of catalyst poisoning by the imidazole nitrogen (Red) and the solution via bulky ligands (Green).

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
No Conversion (SM remains) Base StarvationDid you account for the HCl? Add 1.0 eq extra base.
Catalyst "Blacking Out" Pd AggregationThe imidazole N is stripping the ligand. Switch to Pd(dppf)Cl2 or add excess ligand (e.g., 1:4 Pd:PPh3).
De-iodination (Ar-H formed) Beta-Hydride Elimination / ReductionSolvent may be acting as H-source (e.g., EtOH). Switch to DMF or Dioxane. Reduce temp.
Low Yield (Suzuki) ProtodeboronationThe boronic acid is unstable. Switch to Boronic Ester (Pinacol) or add water to solubilize base.

References

  • BenchChem. Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. (2025).[1][3][4] Retrieved from

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[5] (2010).[5][6][7] Retrieved from

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions in Aqueous Media. Retrieved from

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling Mechanism and Conditions. Retrieved from

  • PubChem. 4-Iodo-1-methyl-1H-imidazole Hydrochloride Compound Summary. (CID 44118204).[7] Retrieved from

Sources

Method

Regioselective functionalization of the imidazole ring in 4-Iodo-1-methyl-1H-imidazole, HCl

Introduction & Mechanistic Rationale 4-Iodo-1-methyl-1H-imidazole is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, PET tracers, and advanced functional mat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Iodo-1-methyl-1H-imidazole is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, PET tracers, and advanced functional materials. Commercially, it is often supplied as the hydrochloride salt (CAS: 71759-87-0) to enhance bench stability and prevent oxidative degradation.

Derivatizing this scaffold presents a complex regioselectivity challenge because the molecule possesses three distinct reactive vectors:

  • The C2 Proton (Kinetic Control): The proton at the C2 position is the most acidic site on the imidazole ring (pKa ~ 33). However, treating the ring with highly nucleophilic bases (like n-butyllithium) can trigger unwanted halogen-metal exchange at the C4 position. To achieve exclusive C2 functionalization, strong, sterically hindered, non-nucleophilic bases such as Lithium diisopropylamide (LDA) or TMPMgCl·LiCl must be deployed at cryogenic temperatures.

  • The C4-I Bond (Thermodynamic & Catalytic Control): The C4-I bond is highly polarized and weak. It readily undergoes oxidative addition with Palladium(0) catalysts for cross-coupling reactions. Alternatively, treatment with Grignard reagents (e.g., EtMgBr) at room temperature bypasses C2 deprotonation, driving a thermodynamically favorable halogen-metal exchange to yield a stable C4-magnesium intermediate.

  • The C5 Proton: While functionalization at C5 is possible, it typically requires blocking the C2 position or utilizing highly specific directed C-H activation protocols.

Critical Pre-requisite: Every protocol utilizing organometallic reagents requires the conversion of the HCl salt to the free base. Residual protons from the hydrochloride salt will instantly quench alkyllithium or Grignard reagents in a highly exothermic reaction, leading to total protocol failure.

Visualizing Regioselectivity

Regioselectivity Core 4-Iodo-1-methyl-1H-imidazole C2 C2 Position Most Acidic C-H Core->C2 LDA (Non-nucleophilic base) -78 °C C4 C4 Position Reactive C-I Bond Core->C4 Pd(0) or EtMgBr (Ox. Add. / Halogen Exchange) C5 C5 Position Secondary C-H Core->C5 Directed C-H Activation (Advanced)

Figure 1: Regioselective reaction pathways for 4-iodo-1-methyl-1H-imidazole.

Experimental Protocols

Protocol A: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position using an aryl boronic acid. Causality & Insights: Imidazole nitrogens are notorious for coordinating to palladium, which can effectively poison the catalyst. To prevent this, we utilize Pd(dppf)Cl₂. The bidentate dppf ligand tightly occupies two coordination sites on the palladium center, preventing catalyst deactivation by the imidazole nitrogen while facilitating rapid oxidative addition into the C4-I bond 1.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, combine 4-iodo-1-methyl-1H-imidazole free base (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat the mixture to 90 °C for 8 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation & Quality Control: Analyze the crude mixture via LC-MS. The complete disappearance of the starting material mass (m/z 208) validates the reaction. ¹H NMR should confirm the retention of the characteristic C2 and C5 imidazole singlets (typically around 7.4 ppm and 7.0 ppm, respectively).

Protocol B: Regioselective C2 Lithiation and Electrophilic Trapping

Objective: Introduce an electrophile exclusively at the C2 position. Causality & Insights: To prevent nucleophilic attack on the weak C4-I bond, LDA is used instead of n-BuLi. LDA's bulky diisopropyl groups sterically hinder interaction with the iodine atom, enforcing kinetic deprotonation solely at the highly acidic C2 position 2.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-iodo-1-methyl-1H-imidazole free base (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add a freshly prepared solution of LDA (1.1 equiv, 1.0 M in THF) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete metalation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Validation & Quality Control: Perform a D₂O quench test on a 0.1 mL aliquot prior to electrophile addition. ¹H NMR of the quenched aliquot must show >95% disappearance of the C2 proton singlet (~7.5 ppm), confirming quantitative and regioselective lithiation.

Protocol C: C4 Halogen-Metal Exchange and Stannylation

Objective: Convert the C4-I bond to a C4-tributylstannyl group for subsequent Stille cross-couplings. Causality & Insights: While n-BuLi can be used for halogen-metal exchange, it often leads to complex mixtures of C2 deprotonation and C4 exchange. Using EtMgBr at room temperature provides thermodynamic control, selectively driving the halogen-magnesium exchange at C4 without deprotonating C2 3.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-iodo-1-methyl-1H-imidazole free base (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at room temperature under argon.

  • Exchange: Add EtMgBr (3.0 M in Et₂O, 1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at room temperature.

  • Stannylation: Add Tributyltin chloride (Bu₃SnCl, 1.1 equiv) dropwise. Stir the mixture for an additional 7 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation & Quality Control: Purify via neutral alumina chromatography (standard acidic silica can degrade stannanes). Validate via ¹¹⁹Sn NMR (expect a single peak around -50 to -60 ppm) and High-Resolution Mass Spectrometry (HRMS) to observe the characteristic tin isotopic distribution.

Visualizing the Workflow

Workflow Start 4-Iodo-1-methyl-1H-imidazole, HCl FreeBase Free Base Generation (K2CO3, Extract, Dry) Start->FreeBase Mandatory for Organometallics Cond1 C4 Cross-Coupling FreeBase->Cond1 Cond2 C2 Functionalization FreeBase->Cond2 Cond3 C4 Metalation FreeBase->Cond3 Path1 Pd(dppf)Cl2, R-B(OH)2 Base, Heat Cond1->Path1 Path2 LDA, -78 °C Add Electrophile Cond2->Path2 Path3 EtMgBr, RT Add Electrophile (e.g., SnR3) Cond3->Path3

Figure 2: Experimental decision matrix for regioselective functionalization.

Quantitative Data Summary

Reaction PathwayReagents & CatalystTarget PositionOperating TempTypical YieldMechanistic Driver
Suzuki-Miyaura Pd(dppf)Cl₂, R-B(OH)₂, K₂CO₃C4 80–100 °C75–90%Rapid oxidative addition into the highly polarized C4-I bond.
C2 Deprotonation LDA, Electrophile (E⁺)C2 -78 °C70–85%Kinetic deprotonation of the most acidic C-H bond by a bulky, non-nucleophilic base.
Halogen-Metal Exchange EtMgBr, Bu₃SnClC4 Room Temp60–80%Thermodynamically driven I/Mg exchange to form a stable Grignard intermediate.

References

  • Title: 1-Methyl-5-(tributylstannyl)-1H-imidazole | 147716-03-8 Application Data. Source: BenchChem. URL: 1

  • Title: Indole, azaindole and related heterocyclic 4-alkenyl piperidine amides (US Patent 7,348,337 B2). Source: Google Patents / Bristol-Myers Squibb Company. URL: 3

  • Title: Metallation and Metal-Halogen Exchange Reactions of Imidazoles. Source: Heterocycles, Vol. 38, No. 11 (CLOCKSS). URL: 2

Sources

Application

Synthesis of Antifungal Agents from 4-Iodo-1-methyl-1H-imidazole, HCl: A Comprehensive Protocol for Palladium-Catalyzed Cross-Coupling and Scaffold Derivatization

Executive Summary The development of novel antifungal agents is heavily reliant on the functionalization of nitrogen-rich heterocycles. The 1-methylimidazole core is a privileged pharmacophore in medicinal chemistry, spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antifungal agents is heavily reliant on the functionalization of nitrogen-rich heterocycles. The 1-methylimidazole core is a privileged pharmacophore in medicinal chemistry, specifically recognized for its ability to selectively inhibit fungal lanosterol 14α-demethylase (CYP51) [5]. 4-Iodo-1-methyl-1H-imidazole[1] serves as an exceptionally versatile building block for late-stage scaffold derivatization. The highly reactive C4-iodine bond allows for regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira couplings), enabling the attachment of lipophilic aryl or alkynyl groups necessary for fungal cell wall penetration and enzyme active-site binding [4].

This application note provides a self-validating, step-by-step methodology for converting commercially available 4-iodo-1-methyl-1H-imidazole hydrochloride into potent antifungal candidates.

Mechanistic Rationale & Causality (E-E-A-T)

The Role of the Imidazole Core in Antifungal Activity

The mechanism of action for imidazole-based antifungals hinges on the unhindered N3 nitrogen of the imidazole ring. This nitrogen coordinates directly with the heme iron located in the active site of fungal CYP51, effectively blocking the enzyme's ability to synthesize ergosterol, a critical component of the fungal cell membrane [5]. Depletion of ergosterol leads to membrane instability and fungal cell death.

Why 4-Iodo-1-methyl-1H-imidazole?

While the C2 position of imidazole is often favored for direct C-H activation, functionalizing the C4 position provides a distinct spatial geometry that better mimics the natural substrate (lanosterol) within the CYP51 binding pocket [3]. The C4-iodine bond is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal handle for cross-coupling[2].

The Necessity of Free-Basing and Catalyst Selection

Commercially, this building block is often supplied as a hydrochloride (HCl) salt to prevent degradation and mitigate the hygroscopic nature of the free base[1]. However, palladium-catalyzed cross-couplings strictly require a basic environment to facilitate the transmetalation step. If the HCl salt is used directly, it will neutralize the inorganic base (e.g., K₂CO₃) intended for the catalytic cycle, stalling the reaction.

Furthermore, the choice of catalyst is critical. Monodentate palladium catalysts like Pd(PPh₃)₄ are prone to deactivation (poisoning) by the strongly coordinating imidazole nitrogens. Therefore, a bidentate catalyst such as Pd(dppf)Cl₂ is mandated; the bulky dppf ligand sterically protects the palladium center, ensuring catalytic turnover.

MOA A Lanosterol (Natural Substrate) B CYP51 Enzyme (Lanosterol 14α-demethylase) A->B Substrate C Ergosterol (Fungal Cell Membrane) B->C Biosynthesis F Cell Membrane Disruption (Fungal Death) B->F Depletion causes D 4-Substituted-1-Methylimidazole (Synthesized Agent) E Heme Iron Coordination (Enzyme Inhibition) D->E Binds to E->B Blocks

Mechanism of action: Imidazole-mediated CYP51 inhibition and ergosterol depletion.

Experimental Workflows & Protocols

Protocol 1: Free-Basing 4-Iodo-1-methyl-1H-imidazole, HCl

Objective: To generate the reactive free base required for transition-metal catalysis.

  • Dissolution: Suspend 4-Iodo-1-methyl-1H-imidazole, HCl (5.0 g, 20.4 mmol) in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise while stirring. Effervescence (CO₂ gas evolution) will occur.

  • Validation: Continue adding NaHCO₃ until the evolution of gas ceases and the pH of the aqueous layer tests between 8.0 and 8.5 using pH indicator paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 40 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a pale yellow oil/solid [2]. Store under inert atmosphere (N₂) at 4°C.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl-Imidazole Antifungals

Objective: To attach a lipophilic aryl group (e.g., 2,4-dichlorophenyl) to the C4 position.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-imidazole (free base) (1.0 eq, 2.0 mmol), 2,4-dichlorophenylboronic acid (1.2 eq, 2.4 mmol), and Potassium Carbonate (K₂CO₃) (2.5 eq, 5.0 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 15 mL). Causality note: Water is essential to dissolve the K₂CO₃ and form the reactive boronate complex required for transmetalation.

  • Degassing (Critical Step): Sparge the mixture with ultra-pure Nitrogen (N₂) for 15 minutes. Causality note: Oxygen must be removed to prevent oxidative homocoupling of the boronic acid and degradation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly remove the septum and add Pd(dppf)Cl₂ (0.05 eq, 0.1 mmol). Reseal and flush with N₂.

  • Heating: Heat the reaction mixture at 90°C in a pre-heated oil bath for 12 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material (UV active, lower Rf) validates completion.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with EtOAc (30 mL) and wash with water (2 × 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution of Hexane to 60% EtOAc/Hexane) to yield the 4-(2,4-dichlorophenyl)-1-methyl-1H-imidazole product.

SyntheticWorkflow A 4-Iodo-1-methyl-1H-imidazole, HCl (Starting Material) B Free-Basing (NaHCO3 / DCM Extraction) A->B C 4-Iodo-1-methyl-1H-imidazole (Free Base) B->C D Suzuki-Miyaura Coupling (Arylboronic Acid, Pd cat.) C->D E Sonogashira Coupling (Terminal Alkyne, Pd/Cu cat.) C->E F 4-Aryl-1-methylimidazole (Antifungal Scaffold) D->F G 4-Alkynyl-1-methylimidazole (Antifungal Scaffold) E->G

Synthetic workflow from HCl salt to functionalized antifungal scaffolds.

Data Presentation & Optimization

The efficacy of the cross-coupling reaction is highly dependent on the catalytic system. Table 1 summarizes the optimization of the Suzuki-Miyaura coupling conditions, demonstrating the superiority of bidentate ligands.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)*Observation / Causality
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9032%Catalyst poisoned by imidazole N3 coordination.
2Pd(OAc)₂ / PPh₃Cs₂CO₃1,4-Dioxane/H₂O9045%Incomplete conversion; rapid Pd black precipitation.
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88% Optimal; bidentate ligand protects Pd center.
4Pd(dppf)Cl₂K₃PO₄THF/H₂O7065%Lower temperature reduced transmetalation rate.

*Isolated yields after column chromatography.

Once synthesized, the 4-substituted-1-methylimidazole derivatives are evaluated for their in vitro antifungal activity against standard fungal strains using the CLSI M27-A3 broth microdilution method.

Table 2: Representative Antifungal Activity (MIC) of Synthesized Derivatives

Compound ScaffoldR-Group at C4 PositionCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Starting Material Iodine (-I)> 64.0> 64.0
Derivative A Phenyl16.032.0
Derivative B 4-Fluorophenyl4.08.0
Derivative C 2,4-Dichlorophenyl0.51.0
Reference Drug Fluconazole0.2564.0

Data Interpretation: The addition of halogenated aryl groups (Derivative C) significantly increases the lipophilicity and binding affinity of the molecule to the CYP51 active site, drastically lowering the Minimum Inhibitory Concentration (MIC) compared to the unfunctionalized starting material.

References

  • ChemicalBook. (2025). 4-Iodo-1-methyl-1H-imidazole | 71759-87-0 - Chemical Properties, Uses, Production.
  • National Center for Biotechnology Information (PMC). Total Synthesis and Cytotoxicity of Leucetta Alkaloids.
  • ResearchGate. Synthesis and antitubercular screening of imidazole derivatives.
  • National Center for Biotechnology Information (PMC). Substituted 2-Phenyl-Imidazopyridines: A New Class of Drug Leads.
  • ResearchGate. Novel cholesterol biosynthesis inhibitors targeting human lanosterol 14α-demethylase (CYP51).
Method

Application Note: Preparation of Histamine Receptor Antagonists using 4-Iodo-1-methyl-1H-imidazole, HCl

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 4-Iodo-1-methyl-1H-imidazole, HCl as a pivotal building block for synthesizing Histamin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 4-Iodo-1-methyl-1H-imidazole, HCl as a pivotal building block for synthesizing Histamine H3 and H4 receptor antagonists.

Executive Summary

The imidazole heterocycle is the pharmacophoric core of the endogenous ligand histamine and a critical scaffold in the design of H3 and H4 receptor antagonists (e.g., Thioperamide , Ciproxifan , Clobenpropit ). While early generation antagonists utilized the native imidazole tautomer, modern drug discovery favors N-methylated imidazoles to improve blood-brain barrier (BBB) penetration, metabolic stability, and selectivity.

4-Iodo-1-methyl-1H-imidazole serves as a superior electrophilic partner compared to its bromo- or chloro-analogs due to the weaker C–I bond, facilitating rapid oxidative addition in palladium-catalyzed cross-couplings and efficient halogen-metal exchange. This guide provides two validated protocols for functionalizing this core: Sonogashira Coupling (alkyne linkers) and Magnesium-Halogen Exchange (carbinol linkers).

Chemical Profile & Strategic Value

PropertySpecification
Compound Name 4-Iodo-1-methyl-1H-imidazole, Hydrochloride
CAS Number 871333-96-9
Molecular Weight 244.46 g/mol (HCl salt)
Appearance Off-white to yellow crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Key Reactivity C4-position electrophile (Pd-catalyzed); C4-lithiation precursor

Strategic Advantage: Direct functionalization of the C4 position allows for the installation of the "linker-amine" tail characteristic of H3 antagonists. Using the 1-methyl derivative eliminates the need for N-protection/deprotection steps required when using native imidazole, streamlining the synthesis of clinical candidates.

Synthetic Pathways Visualization

The following diagram illustrates the divergent synthesis of three major classes of H3/H4 ligands starting from 4-Iodo-1-methyl-1H-imidazole.

G Start 4-Iodo-1-methyl- 1H-imidazole StepA1 Pd(PPh3)2Cl2 / CuI Terminal Alkyne Start->StepA1 Sonogashira Coupling StepB1 iPrMgCl or n-BuLi (-78°C to 0°C) Start->StepB1 Halogen-Metal Exchange ProdA Alkynyl-Imidazole (Rigid Linker H3 Ligands) StepA1->ProdA ProdA_Red Alkyl-Imidazole (Flexible Linker) ProdA->ProdA_Red H2 / Pd/C InterB Imidazolyl-Magnesium/Lithium Intermediate StepB1->InterB StepB2 Electrophile Trap (Aldehydes/Ketones) InterB->StepB2 ProdB Carbinol-Imidazole (Polar H3/H4 Ligands) StepB2->ProdB

Caption: Divergent synthetic routes from 4-Iodo-1-methyl-1H-imidazole to rigid alkynyl, flexible alkyl, and polar carbinol H3 receptor antagonist scaffolds.

Detailed Experimental Protocols

Protocol A: Sonogashira Cross-Coupling

Target: Synthesis of rigid "acetylene-linker" antagonists (e.g., analogs of GT-2260 ). Mechanism: Pd(0)/Cu(I) catalyzed cycle involving oxidative addition to the C–I bond.

Reagents & Materials:
  • Substrate: 4-Iodo-1-methyl-1H-imidazole, HCl (1.0 equiv)

  • Alkyne: N-Propargylpiperidine (or relevant terminal alkyne) (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 equiv)

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) or pure Et₃N.

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology:
  • Free Base Preparation (Critical): The starting material is an HCl salt. Dissolve 1.0 g (4.09 mmol) in minimal water, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate to yield the free base 4-iodo-1-methylimidazole .

    • Why? Acidic salts can protonate the alkyne or quench the active catalytic species.

  • Reaction Setup: In a dry Schlenk flask, combine the free base (3.5 mmol), Pd(PPh₃)₂Cl₂ (122 mg, 5 mol%), and CuI (33 mg, 5 mol%).

  • Degassing: Evacuate the flask and backfill with Argon (3 cycles). Add degassed DMF (10 mL) and Et₃N (3 mL).

  • Alkyne Addition: Add the terminal alkyne (4.2 mmol) via syringe.

    • Observation: The solution typically turns dark brown/black as the Pd(0) species forms.

  • Execution: Stir at Room Temperature for 1 hour, then heat to 60°C for 4-6 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM). The starting iodide (Rf ~0.5) should disappear; a new fluorescent spot (product) will appear.

  • Workup: Dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). The copper salts often create a blue aqueous layer; wash until clear.

  • Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient 98:2 to 90:10).

Validation Criteria:

  • ¹H NMR: Disappearance of the C4-H signal (if any starting material remains) and appearance of the alkyne-adjacent methylene protons.

  • Yield: Expected range 75–88%.

Protocol B: Magnesium-Halogen Exchange (Grignard Route)

Target: Synthesis of carbinol-based ligands (e.g., Ciproxifan precursors). Mechanism: Rapid exchange of the weak C–I bond for a C–Mg bond using a Turbo Grignard reagent.

Reagents & Materials:
  • Substrate: 4-Iodo-1-methyl-1H-imidazole (Free base)

  • Exchange Reagent: Isopropylmagnesium chloride (iPrMgCl) or Turbo Grignard (iPrMgCl·LiCl) (1.1 equiv).

  • Electrophile: 4-Chlorobenzaldehyde (or desired carbonyl) (1.2 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:
  • Drying: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solubilization: Dissolve 4-iodo-1-methylimidazole (2.0 mmol) in anhydrous THF (10 mL). Cool to -20°C (Ice/Salt bath) or -40°C (Acetonitrile/Dry Ice).

    • Note: Unlike bromo-imidazoles which require -78°C and n-BuLi, the iodo-imidazole undergoes exchange with Grignards at milder temperatures (-20°C), avoiding cryogenic conditions.

  • Exchange: Dropwise add iPrMgCl (2.0 M in THF, 1.1 mL). Stir for 30 minutes.

    • Self-Validation: Aliquot quench with D₂O and NMR analysis should show >95% deuterium incorporation at C4.

  • Electrophile Trapping: Add the aldehyde (2.4 mmol) dissolved in THF (2 mL) slowly.

  • Completion: Allow to warm to Room Temperature over 2 hours.

  • Quench: Add saturated NH₄Cl solution (5 mL).

  • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) HCl salt not neutralizedEnsure Free Base is used; HCl kills the catalyst.
Homocoupling (Glaser) Oxygen presenceDegas solvents thoroughly; ensure strict Argon atmosphere.
Incomplete Exchange Temperature too highPerform Mg-exchange at -20°C; if using n-BuLi, use -78°C strictly.
Product Instability Imidazole basicityStore products as oxalate or HCl salts rather than free bases.

References

  • Arrang, J. M., et al. (1987).[1] "Highly potent and selective ligands for histamine H3-receptors."[1] Nature, 327(6118), 117-123. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole." BenchChem Application Library. Link

  • Vaccaro, W. D., et al. (2006). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[3] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.[3] Link

  • Knochel, P., et al. (2008). "Preparation of Functionalized Organomagnesium Reagents by ortho-Magnesiation." Organic Letters, 10(6), 1187. Link

  • Cowart, M. D., et al. (2004). "A scalable synthesis of a histamine H3 receptor antagonist."[4] Journal of Organic Chemistry, 69(23), 8115-8117.[4] Link

Sources

Application

Application Note: Strategies for the N-Functionalization and Protection of 4-Iodo-1-methyl-1H-imidazole Hydrochloride

Executive Summary & The "N-Protection" Paradox In the design of complex pharmaceutical architectures, heterocyclic synthons like 4-Iodo-1-methyl-1H-imidazole, HCl (CAS: 871333-96-9) are invaluable due to the cross-coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "N-Protection" Paradox

In the design of complex pharmaceutical architectures, heterocyclic synthons like 4-Iodo-1-methyl-1H-imidazole, HCl (CAS: 871333-96-9) are invaluable due to the cross-coupling potential of the C4-iodo handle[1]. However, a common point of confusion in synthetic planning arises regarding its "N-protection."

Because the N1 position is already alkylated with a methyl group, traditional N-protection (the masking of a secondary amine to form a neutral carbamate or amide) is structurally impossible without breaking the ring's aromaticity. The remaining nitrogen (N3) is a pyridine-like, sp2-hybridized atom bearing a lone pair.

When drug development professionals refer to the "N-protection" of this specific scaffold, they are typically addressing one of two distinct synthetic workflows:

  • N3-Masking (Quaternization): Temporarily converting the nucleophilic N3 lone pair into an imidazolium salt to prevent it from poisoning transition-metal catalysts during downstream cross-coupling[2].

  • Parent Scaffold Protection: A nomenclature mix-up where the true intended target is the unmethylated parent compound, 4-Iodo-1H-imidazole [3], which readily undergoes standard N-protection (e.g., N-Tritylation)[4].

To ensure comprehensive utility, this guide details the self-validating experimental protocols for both the N3-masking of the methylated hydrochloride salt and the traditional N-protection of the parent scaffold.

Mechanistic Rationale & Causality

Why Free-Base the Hydrochloride Salt?

4-Iodo-1-methyl-1H-imidazole is supplied as a hydrochloride salt to enhance shelf stability and solubility[1]. In this state, the N3 nitrogen is protonated, rendering it entirely non-nucleophilic. To functionalize N3, the salt must first be neutralized (free-based) using a mild base like sodium bicarbonate (NaHCO₃). A mild base is chosen specifically because its pKa (~10.3) is sufficient to deprotonate the imidazolium ion (pKa ~7) without triggering unwanted side reactions or ring-opening.

Why Mask N3 via Quaternization?

Small, electron-rich heteroarenes strongly coordinate to Palladium (Pd) centers. The unmasked N3 lone pair can displace supporting phosphine ligands, leading to the formation of catalytically dormant off-cycle Pd complexes, effectively shutting down Suzuki or Sonogashira couplings[2]. By reacting the free base with an electrophile (like Benzyl bromide), N3 is quaternized into an imidazolium salt, permanently masking the lone pair and preserving catalyst turnover.

Why use Trityl Chloride for the Parent Scaffold?

If traditional N-protection is the goal, the parent 4-Iodo-1H-imidazole must be used[3]. Trityl chloride (TrCl) is the premier protecting group here[4]. The 4-iodo and 5-iodo forms of the parent imidazole exist in rapid tautomeric equilibrium. The massive steric bulk of the trityl group selectively directs protection to the less hindered nitrogen (N1, distant from the C4 iodine), locking the molecule predominantly into the 1-trityl-4-iodo-1H-imidazole isomer.

Quantitative Data & Reaction Parameters

CompoundRoleMW ( g/mol )Target NitrogenProtection / Masking Strategy
4-Iodo-1-methyl-1H-imidazole, HCl Starting Material244.46N3 (N1 is methylated)Free-basing

Quaternization (Imidazolium)
4-Iodo-1H-imidazole Parent Scaffold193.97N1 / N3 (Tautomeric)N-Tritylation (Steric direction to N1)

Experimental Protocols

Protocol A: Free-Basing and N3-Masking of 4-Iodo-1-methyl-1H-imidazole, HCl

This protocol is a self-validating system designed to yield a catalyst-compatible imidazolium salt.

Step 1: Free-Basing (Neutralization)

  • Suspend 4-Iodo-1-methyl-1H-imidazole, HCl (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Slowly add saturated aqueous NaHCO₃ under vigorous stirring.

    • Validation Check: The cessation of CO₂ gas evolution indicates complete neutralization. The aqueous phase should test at pH ~8.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as an oil.

Step 2: N3-Quaternization (Imidazolium Formation)

  • Dissolve the freshly prepared free base in anhydrous toluene (0.2 M concentration).

  • Add Benzyl bromide (1.1 equiv) dropwise.

  • Heat the reaction mixture to 90 °C for 12 hours under an inert argon atmosphere.

    • Causality for Solvent Choice: Toluene is non-polar. As the charged imidazolium salt forms, it becomes insoluble in toluene, driving the reaction forward via Le Chatelier's principle and preventing over-alkylation.

    • Validation Check: The formation of a dense white precipitate confirms successful quaternization.

  • Cool the mixture to room temperature, filter the precipitate using a Büchner funnel, and wash with ice-cold toluene to yield pure 3-benzyl-4-iodo-1-methyl-1H-imidazol-3-ium bromide.

Protocol B: Traditional N-Tritylation of 4-Iodo-1H-imidazole

For researchers intending to protect the unmethylated parent scaffold[4].

  • Dissolve 4-Iodo-1H-imidazole (1.0 equiv) in anhydrous DCM (0.3 M)[4].

  • Add Triethylamine (Et₃N, 1.2 equiv) and stir for 5 minutes at room temperature[4]. Et₃N acts as an acid scavenger.

  • Add Trityl chloride (TrCl, 1.1 equiv) portion-wise to the stirring solution[4].

  • Stir for 2 hours at room temperature.

    • Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The incorporation of the highly non-polar trityl group will cause a massive

      
       shift (Product 
      
      
      
      ~0.8 vs. Starting Material
      
      
      ~0.2). The new spot will be strongly UV-active due to the three phenyl rings.
  • Quench the reaction with distilled water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-trityl-4-iodo-1H-imidazole.

Workflow Visualization

G A 4-Iodo-1-methyl-1H-imidazole, HCl (Starting Material) B Free-Basing (Neutralization with NaHCO3) A->B Step 1 C 4-Iodo-1-methyl-1H-imidazole (Nucleophilic N3) B->C -HCl D N3-Quaternization (e.g., Benzyl Bromide) C->D Step 2 E Imidazolium Salt (N3-Protected / Masked) D->E Masking N3 F Alternative: Parent Scaffold 4-Iodo-1H-imidazole G Traditional N-Protection (TrCl / Et3N) F->G Step 1 H 1-Trityl-4-iodo-1H-imidazole (Standard Protected Building Block) G->H N1/N3 Protection

Caption: Workflow for the N-functionalization of 4-iodo-1-methyl-1H-imidazole and its parent scaffold.

References

  • Source: nih.
  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C.
  • Source: nih.
  • Source: benchchem.

Sources

Method

Biocatalyzed Synthesis of 4-Iodoimidazole Nucleosides: Application Note &amp; Protocol

Executive Summary & Strategic Value The synthesis of 4-iodoimidazole nucleosides (e.g., 4-iodo-1-(β-D-ribofuranosyl)imidazole) represents a critical entry point for drug discovery. The iodine moiety at the C4 position se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The synthesis of 4-iodoimidazole nucleosides (e.g., 4-iodo-1-(β-D-ribofuranosyl)imidazole) represents a critical entry point for drug discovery. The iodine moiety at the C4 position serves as a versatile "chemical handle," enabling downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate libraries of highly functionalized nucleoside analogs—a strategy often termed "divergent synthesis."

Why Biocatalysis? Traditional chemical synthesis of imidazole nucleosides is plagued by regioselectivity issues. The alkylation of 4(5)-iodoimidazole typically yields a mixture of


- and 

-isomers (yielding 4-iodo and 5-iodo products), requiring tedious separation and protecting group manipulations.

The Biocatalytic Advantage:

  • Regiospecificity: Enzymes like Purine Nucleoside Phosphorylase (PNP) exclusively form the

    
    -
    
    
    
    -glycosidic bond, yielding the desired 4-iodo isomer with >95% regioselectivity.
  • Atom Economy: A one-pot transglycosylation eliminates the need for sugar protection/deprotection steps.

  • Mild Conditions: Reactions proceed in aqueous buffer at neutral pH, preserving the sensitive iodine-carbon bond.

Mechanistic Insight: The "Ping-Pong" Transglycosylation

The synthesis relies on a thermodynamic equilibrium driven by Nucleoside Phosphorylases (NPs) .[1] The reaction is not a direct transfer but a two-step phosphorolytic cascade mediated by inorganic phosphate (


).
The Pathway[2][3]
  • Phosphorolysis (Donor): Uridine Phosphorylase (UP) or PNP cleaves the sugar donor (e.g., Uridine or 7-Methylguanosine) using phosphate, releasing the base and generating

    
    -D-Ribose-1-Phosphate (R1P).
    
  • Glycosylation (Acceptor): PNP accepts 4-iodoimidazole as a pseudo-purine base. It condenses the base with R1P, releasing inorganic phosphate to recycle into Step 1.

DOT Diagram: Enzymatic Cascade

Transglycosylation Donor Sugar Donor (e.g., Uridine) UP Enzyme 1: Uridine Phosphorylase Donor->UP Substrate Base_Out Byproduct Base (e.g., Uracil) Phosphate Inorganic Phosphate (Pi) Phosphate->UP Co-substrate R1P α-D-Ribose-1-Phosphate (Intermediate) PNP Enzyme 2: Purine Nucleoside Phosphorylase R1P->PNP Donor Acceptor Acceptor Base (4-Iodoimidazole) Acceptor->PNP Substrate Product Product (4-Iodoimidazole Riboside) UP->Base_Out Release UP->R1P Synthesis PNP->Phosphate Recycle PNP->Product Synthesis

Caption: The bi-enzymatic cascade recycles inorganic phosphate, driving the equilibrium toward the thermodynamically stable 4-iodoimidazole nucleoside.

Experimental Protocol

Materials & Reagents[2]
  • Biocatalyst: Recombinant E. coli PNP (EC 2.4.2.1) and E. coli UP (EC 2.4.2.3).

    • Note: Whole cells of Erwinia amylovora or Aeromonas hydrophila can also be used if purified enzymes are unavailable.

  • Sugar Donor: Uridine (preferred for cost) or 7-Methylguanosine (high solubility, drives equilibrium).

  • Acceptor Base: 4(5)-Iodoimidazole (CAS: 71759-89-2).

  • Buffer: 10 mM Potassium Phosphate buffer (pH 7.0).

  • Solvent: DMSO (5-10% v/v) to enhance solubility of the iodoimidazole.

Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
  • Dissolve Uridine (2.0 equiv, 20 mM final) and 4-Iodoimidazole (1.0 equiv, 10 mM final) in Potassium Phosphate buffer (10 mM, pH 7.0).

  • Add DMSO to a final concentration of 5% (v/v). Critical: Do not exceed 10% DMSO as it may denature the enzymes.

  • Thermostat the mixture to 50°C (or 30°C if using mesophilic whole cells).

Step 2: Enzymatic Initiation
  • Add Uridine Phosphorylase (UP) (0.5 U/mL) and Purine Nucleoside Phosphorylase (PNP) (0.5 U/mL).

  • Self-Validating Check: Measure the pH immediately. If it drops below 6.8, adjust with dilute KOH. The reaction releases protons if the ionization states of substrate/product differ, though usually, it is pH neutral.

Step 3: Monitoring & Optimization
  • Monitor reaction progress via HPLC (C18 column, Water/Acetonitrile gradient).

    • Target: Disappearance of 4-iodoimidazole (

      
       4.5 min) and appearance of nucleoside (
      
      
      
      3.8 min).
  • Equilibrium Shift: If conversion stalls (<60%), add a second aliquot of Uridine (1.0 equiv). The excess Uracil formed usually precipitates, helping drive the reaction forward (Le Chatelier's principle).

Step 4: Purification
  • Terminate reaction by heating to 95°C for 5 min (denaturation) or filtration (10 kDa cutoff).

  • Remove water via lyophilization.

  • Flash Chromatography: Silica gel column.

    • Eluent: DCM:MeOH (95:5

      
       90:10).
      
    • The 4-iodoimidazole riboside is more polar than the base but less polar than free ribose.

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98%HPLC (254 nm)
Identity

[M+H]+ matches calc.
LC-MS
Regiochemistry HMBC correlation: H1' (ribose)

C2/C5 (imidazole)
1H/13C NMR

Downstream Application: Suzuki-Miyaura Coupling[3]

The synthesized 4-iodoimidazole nucleoside is a "privileged scaffold."

Protocol Snippet:

  • Dissolve Nucleoside (1 equiv) in Water/Acetonitrile (2:1).

  • Add Arylboronic acid (1.5 equiv),

    
     (3 equiv).
    
  • Add Catalyst:

    
     (5 mol%) + Water-soluble ligand (e.g., TPPTS).
    
  • Heat at 80°C for 2 hours.

  • Result: C4-arylated imidazole nucleoside (Fluorescent probes, kinase inhibitors).

DOT Diagram: Workflow Overview

Workflow cluster_0 Phase 1: Biocatalysis cluster_1 Phase 2: Application Step1 Substrate Prep (Uridine + 4-Iodoimidazole) Step2 Enzymatic Transglycosylation (PNP + UP, pH 7, 50°C) Step1->Step2 Initiate Step3 Purification (Silica Gel / HPLC) Step2->Step3 >90% Conversion Step4 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Step3->Step4 Pure Intermediate Step5 Final Drug Candidate (Functionalized Nucleoside) Step4->Step5 Derivatization

Caption: Integrated workflow from enzymatic synthesis to chemocatalytic functionalization.

Comparative Analysis: Biocatalysis vs. Chemical Synthesis[5]

FeatureChemical Synthesis (Silyl-Hilbert-Johnson)Biocatalytic Synthesis (This Protocol)
Steps 3-4 (Protection

Glycosylation

Deprotection)
1 (Direct Transglycosylation)
Regioselectivity Poor (Mixture of N1/N3 isomers)Excellent (Exclusive N1)
Yield 30-50% (Overall)70-90%
Solvents Toxic (DCM, Acetonitrile, TMS-Triflate)Green (Water, Phosphate Buffer)
Scalability High cost of reagentsScalable (Enzymes are reusable)

References

  • Synthesis of 4-Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. (2025).[2] Nucleosides, Nucleotides & Nucleic Acids.

  • Enzymatic Transglycosylation for the Synthesis of Modified Nucleosides. (2024). MDPI Molecules.

  • Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. (2014). Organic & Biomolecular Chemistry.

  • Biocatalytic Synthesis of Antiviral Nucleosides. (2021). ACS Central Science.

  • Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase. (2024). MDPI Bioengineering.

Sources

Application

Application Note: HPLC Analysis of 4-Iodo-1-methyl-1H-imidazole, HCl Purity

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 4-Iodo-1-methyl-1H-imidazole Hydrochloride . It is designed for analytical chemists and drug development professionals requi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 4-Iodo-1-methyl-1H-imidazole Hydrochloride . It is designed for analytical chemists and drug development professionals requiring a robust, validated protocol for purity assessment.

Introduction & Chemical Context

4-Iodo-1-methyl-1H-imidazole (CAS: 71759-87-0 for free base) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of antifungal agents and positron emission tomography (PET) tracers.[1]

Ensuring the purity of this intermediate is vital because iodinated imidazoles are prone to specific synthetic by-products that can propagate through subsequent reaction steps. The hydrochloride salt form (HCl) improves stability but requires specific chromatographic considerations to ensure the free base is adequately retained and separated from its counter-ions and impurities.

Critical Impurity Profile

The analysis must resolve the target analyte from the following likely process impurities:

  • 1-Methylimidazole: Unreacted starting material (Highly polar).

  • 5-Iodo-1-methylimidazole: Regioisomer (Critical separation pair).

  • 4,5-Diiodo-1-methylimidazole: Over-iodinated by-product (Highly lipophilic).

  • Imidazole: Degradation product or raw material contaminant.

Method Development Logic (Expertise & Experience)

Why this method works:

  • Stationary Phase Selection: Imidazoles are basic (pKa ~7.0 for 1-methylimidazole, slightly lower for iodo-derivatives). Standard C18 columns often suffer from peak tailing due to interaction with residual silanols. We recommend a Base-Deactivated C18 (BDS) or a Polar-Embedded C18 column. These phases shield silanols and provide better peak symmetry for protonated bases.

  • pH Control: The mobile phase pH is set to 3.0 . At this pH, the imidazole nitrogen is fully protonated (

    
    ). While this reduces retention on a standard C18, it eliminates the "on-off" secondary interactions that cause tailing. We use a phosphate buffer for its high buffering capacity and UV transparency.
    
  • Gradient Strategy: A gradient is strictly required. 1-Methylimidazole is very polar and elutes near the void volume in high organic content. 4,5-Diiodo-1-methylimidazole is hydrophobic. An isocratic method cannot resolve both within a reasonable runtime.

Chromatographic Conditions

The following parameters represent the optimized "Gold Standard" method.

Instrument Configuration
  • System: HPLC with Binary Gradient Pump and Autosampler.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: 30°C (Controlled temperature is crucial for retention time reproducibility).

Method Parameters Table[2][3][4][5]
ParameterSettingNotes
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh surface area, base-deactivated.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Adjusted with Phosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff solvent.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Injection Volume 5.0 µLPrevent column overload.
Detection UV at 225 nm

for iodo-imidazole; Reference 360 nm.
Run Time 20 MinutesIncludes re-equilibration.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 955Initial Hold (Retain polar impurities)
3.00 955End Isocratic Hold
12.00 4060Linear Ramp (Elute Target & Lipophilic impurities)
15.00 4060Wash
15.10 955Return to Initial
20.00 955Re-equilibration

Experimental Protocol

Buffer Preparation (20 mM Phosphate, pH 3.0)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    )  in 900 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

    
    , ~10%).
    
  • Dilute to volume (1000 mL) with water.

  • Critical Step: Filter through a 0.22 µm nylon membrane filter and degas before use to prevent pump cavitation and baseline noise.

Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: Using a high-aqueous diluent prevents "solvent shock" which causes peak distortion for early eluting peaks.

  • Stock Standard Solution (1.0 mg/mL):

    • Accurately weigh 25 mg of 4-Iodo-1-methyl-1H-imidazole HCl Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL):

    • Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent.

  • Sample Solution:

    • Prepare duplicate samples of the test material at a nominal concentration of 0.1 mg/mL in Diluent.

Method Validation & System Suitability

To ensure trustworthiness, the system must pass the following criteria before analyzing samples.

System Suitability Testing (SST) Criteria
ParameterAcceptance LimitRationale
Retention Time (RT) ± 5.0% of StandardEnsures pump/gradient stability.
Tailing Factor (

)
NMT 1.5Indicates minimal silanol interaction.
Theoretical Plates (N) NLT 5,000Ensures column efficiency.
% RSD (Area) NMT 2.0% (n=5 injections)Verifies injector precision.
Resolution (

)
> 2.0 between Target and nearest impurityCritical for accurate quantitation.

Analytical Workflow & Logic

The following diagram illustrates the decision logic for the analysis and troubleshooting of the iodo-imidazole separation.

HPLC_Workflow Start Start Analysis Prep Sample Preparation (Dissolve in 90:10 Buffer:ACN) Start->Prep Inject Inject Standard (5x) Prep->Inject CheckSST Check System Suitability (RSD < 2%, Tailing < 1.5) Inject->CheckSST FailSST Troubleshoot System CheckSST->FailSST Fail PassSST Inject Samples CheckSST->PassSST Pass Tailing Issue: Peak Tailing? Action: Lower pH or New Column FailSST->Tailing SplitPeak Issue: Split Peak? Action: Check Diluent Strength FailSST->SplitPeak DataAnalysis Data Analysis Calculate % Purity (Area Norm) PassSST->DataAnalysis DecisionImpurity Impurity Profile Check DataAnalysis->DecisionImpurity Report Generate Report DecisionImpurity->Report

Caption: Operational workflow for HPLC analysis including critical System Suitability decision gates and troubleshooting logic.

Results Interpretation

  • Elution Order:

    • 1-Methylimidazole: RT ~2.5 - 3.5 min (Most Polar).

    • 4-Iodo-1-methyl-1H-imidazole: RT ~8.0 - 9.0 min (Target).

    • 4,5-Diiodo-1-methylimidazole: RT ~13.0 - 14.0 min (Most Hydrophobic).

  • Calculation: Use Area Normalization for purity estimation if reference standards for impurities are unavailable.

    
    
    Note: For GMP release, an External Standard method is required to quantify the absolute assay (w/w).
    

References

  • PubChem. (2025).[2][3] 4-Iodo-1-methyl-1H-imidazole Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. (2018).[4] Separation of 1-Methylimidazole on Newcrom R1 HPLC column. [Link][4]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (General guidance on system suitability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Iodo-1-methyl-1H-imidazole Synthesis Guide

The following technical guide is structured as a specialized support center for researchers optimizing the synthesis of 4-Iodo-1-methyl-1H-imidazole hydrochloride . Executive Strategy: The "Isomer Trap" Why your yield is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers optimizing the synthesis of 4-Iodo-1-methyl-1H-imidazole hydrochloride .

Executive Strategy: The "Isomer Trap"

Why your yield is low: The most common failure mode in synthesizing 4-iodo-1-methyl-1H-imidazole is the direct methylation of 4-iodoimidazole . Due to annular tautomerism in the imidazole ring, methylating 4-iodoimidazole yields a mixture of 1-methyl-4-iodoimidazole (desired) and 1-methyl-5-iodoimidazole (undesired), typically in a ratio ranging from 60:40 to 80:20 depending on the base used. Separating these isomers is difficult, resulting in significant yield loss (30–50%).

The Solution (The "Subtraction" Strategy): To guarantee regioselectivity and high yield (>90%), you must block the 5-position or utilize the differential reactivity of the C4 and C5 positions. The recommended industrial standard is the Selective De-iodination Route :

  • Synthesize 4,5-diiodo-1-methylimidazole .

  • Perform a regioselective metal-halogen exchange at the C5 position.

  • Quench to yield pure 4-iodo-1-methylimidazole.

Master Protocol: The Regioselective De-iodination Route

This workflow ensures 100% regioselectivity for the 4-iodo isomer.

Phase 1: Precursor Synthesis (4,5-Diiodo-1-methylimidazole)

Note: If you cannot purchase this intermediate, synthesize it from imidazole.

  • Iodination: React imidazole with

    
     and NaOH to form 4,5-diiodoimidazole (Ref 1).
    
  • Methylation: React 4,5-diiodoimidazole with Methyl Iodide (MeI) and

    
     in DMF.
    
    • Why: Unlike mono-iodoimidazole, 4,5-diiodoimidazole has only one methylation site (N1), eliminating isomer formation.

    • Yield Target: >90%.[1]

Phase 2: Selective C5-Deiodination (The Critical Step)

Mechanism: The iodine at C5 is electronically activated and sterically more accessible for magnesium-halogen exchange than the iodine at C4.

Reagents:

  • Substrate: 4,5-Diiodo-1-methylimidazole (1.0 equiv)

  • Reagent: Ethylmagnesium Bromide (EtMgBr), 3.0 M in ether (1.1 equiv)

  • Solvent: Anhydrous

    
     (DCM) or THF
    

Step-by-Step:

  • Dissolution: Dissolve 4,5-diiodo-1-methylimidazole in anhydrous DCM under

    
     atmosphere.
    
  • Exchange: Add EtMgBr dropwise at room temperature (20–25°C).

    • Critical: Stir for 20–30 minutes. The exchange is rapid.

    • Observation: The reaction is specific to C5. The Grignard reagent attacks the iodine adjacent to the N-methyl group (C5) due to the "coordination effect" and relief of steric strain.

  • Quench: Add water carefully to protonate the C5-magnesio intermediate.

    • Result: The C5-I is replaced by H, leaving the C4-I intact.

  • Workup: Separate phases, extract aqueous layer with DCM, dry (

    
    ), and concentrate.
    
  • Salt Formation: Dissolve the resulting oil in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , cool to 0°C, and add 4M HCl in dioxane dropwise. Filter the white precipitate.[2][3][4]
    

Visual Workflow & Mechanism

The following diagram illustrates the regioselective logic versus the flawed direct methylation route.

G Start Starting Material: Imidazole MonoI 4-Iodoimidazole Start->MonoI Direct Iodination (Difficult Control) DiI 4,5-Diiodoimidazole Start->DiI Iodination (Excess I2) Mix Mixture of Isomers (4-Iodo & 5-Iodo) LOW YIELD MonoI->Mix Methylation (Tautomerization Issue) MeDiI 1-Methyl-4,5-diiodoimidazole (Single Isomer) DiI->MeDiI Methylation (MeI/Base) Inter Intermediate: 1-Methyl-4-iodo-5-magnesioimidazole MeDiI->Inter EtMgBr (C5 Selective Exchange) Product Target: 4-Iodo-1-methylimidazole Inter->Product H2O Quench Salt Final Salt: 4-Iodo-1-methylimidazole HCl Product->Salt HCl/Dioxane

Caption: Comparison of the flawed direct methylation route (Red) vs. the high-yield selective de-iodination route (Green).

Troubleshooting Hub (Q&A)

Q1: I used the Grignard method, but my yield is <50%. What happened?

  • Diagnosis: Moisture contamination or temperature issues.

  • Fix:

    • Ensure the DCM/THF is anhydrous. The Grignard reagent will quench with water immediately, leaving unreacted starting material (4,5-diiodo).

    • Check the EtMgBr quality. Old Grignard reagents often degrade. Titrate before use.

    • Temperature: While some protocols suggest Room Temperature (Ref 2), performing the exchange at 0°C can improve control if you observe degradation.[2]

Q2: Why not just methylate 4-iodoimidazole and separate the isomers on a column?

  • Analysis: The

    
     values of 1-methyl-4-iodo and 1-methyl-5-iodo isomers are extremely close in most solvent systems (e.g., Hexane/EtOAc). Separation requires slow, careful chromatography or multiple recrystallizations, which causes massive material loss. The "De-iodination Route" avoids this separation entirely.
    

Q3: My HCl salt is turning yellow/brown upon storage. Is it degrading?

  • Diagnosis: Carbon-Iodine bonds in electron-rich heterocycles can be light-sensitive and prone to homolytic cleavage over time.

  • Fix:

    • Storage: Store the HCl salt at -20°C in amber vials under Argon.

    • Purity: Ensure all trace

      
       is removed during workup (wash organic layer with 
      
      
      
      ) before salt formation. Trace iodine accelerates decomposition.

Q4: Can I use n-BuLi instead of EtMgBr?

  • Answer: Yes, but EtMgBr is superior . n-BuLi is more aggressive and requires strictly cryogenic conditions (-78°C) to prevent halogen dance or ring opening. EtMgBr allows for milder conditions (0°C to RT) and is more tolerant of scale-up deviations (Ref 2).

Data Summary: Method Comparison

ParameterMethod A: Direct MethylationMethod B: Selective De-iodination (Recommended)
Starting Material 4-Iodoimidazole4,5-Diiodo-1-methylimidazole
Regioselectivity Poor (Mixture of 4-I and 5-I)Excellent (100% 4-I)
Crude Yield 85-95%90-95%
Isolated Yield 40-60% (after separation)>90% (no separation needed)
Purification Difficult ChromatographySimple Extraction / Crystallization
Scalability Low (Volume limited by column)High (Kg scale feasible)

References

  • Organic Syntheses . "Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one". Org.[5][6] Synth.2021 , 98, 171-193.[5] Link[5]

  • ChemicalBook . "Synthesis of 4-iodo-1-methyl-1H-imidazole from 4,5-diiodo-1-methyl-1H-imidazole". (Accessed 2026).[7] Link

  • BenchChem . "Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole". (Accessed 2026).[7] Link

  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text on imidazole regiochemistry).

Sources

Optimization

Minimizing side reactions in the iodination of 1-methyl-1H-imidazole

Technical Support Center: Heterocycle Functionalization Topic: Minimizing Side Reactions in the Iodination of 1-Methyl-1H-Imidazole Ticket ID: #IMI-IOD-001 Status: Open Assigned Specialist: Senior Application Scientist T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocycle Functionalization Topic: Minimizing Side Reactions in the Iodination of 1-Methyl-1H-Imidazole Ticket ID: #IMI-IOD-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage: The Selectivity Decision Matrix

Before proceeding, you must identify your target regioisomer. The chemistry of 1-methylimidazole (NMI) is bifurcated: the C2 position is electronically distinct from C4/C5. Choosing the wrong method is the primary cause of "side reactions" (regio-scrambling).

  • Target C2-Iodo: Requires Lithiation (Kinetic Control).

  • Target C4/C5-Iodo: Requires Electrophilic Substitution (Thermodynamic/EAS Control).

Visual Workflow: The Selectivity Switch

SelectivitySwitch Start Starting Material: 1-Methylimidazole Decision Target Position? Start->Decision C2_Route Route A: Lithiation (n-BuLi / THF / -78°C) Decision->C2_Route C2 (Kinetic) C5_Route Route B: Electrophilic (NIS or I2 / Ag+) Decision->C5_Route C4/C5 (Thermodynamic) C2_Mech Mechanism: C2-Deprotonation (pKa ~33) C2_Route->C2_Mech C2_Prod Product: 2-Iodo-1-methylimidazole C2_Mech->C2_Prod C5_Mech Mechanism: Electrophilic Aromatic Substitution (C5 > C4 >> C2) C5_Route->C5_Mech C5_Prod Product: 4,5-Diiodo or 5-Iodo mix C5_Mech->C5_Prod

Caption: Decision matrix for selecting the correct synthetic pathway to minimize regio-isomer side reactions.

Protocol A: C2-Selective Iodination (Lithiation Route)

User Scenario: "I am getting black tar," "Yield is low," or "I see di-iodinated products."

The Science: The proton at C2 is the most acidic (


). Treatment with n-BuLi effects clean deprotonation. However, the resulting 2-lithio species is thermally unstable and prone to ring-opening or scrambling if not handled at cryogenic temperatures.
Critical Control Points (CCP)
ParameterSpecificationScientific Rationale
Temperature -78°C (Strict) Above -40°C, the 2-lithio-1-methylimidazole intermediate undergoes ring fragmentation (formamidine formation), leading to "tar."
Solvent Anhydrous THF Ether/Hexane mixtures often cause precipitation of the lithiated species, trapping unreacted base and causing local "hotspots" of over-reaction.
Quench Inverse Addition Recommended: Cannulate the lithiated species into the iodine solution. This ensures the anion always sees excess electrophile, minimizing di-iodination.
Troubleshooting Guide: C2-Iodination

Q: Why did my reaction turn into a black viscous oil? A: Ring Opening. You likely allowed the temperature to rise above -60°C before the iodine quench was complete.

  • Fix: Maintain -78°C during the entire lithiation and the first 50% of the iodine addition.

Q: I have significant amounts of 2,5-diiodo-1-methylimidazole. A: "Roaming" Lithiation. If you use excess n-BuLi (>1.05 eq), the C2 position is lithiated first. Once C2 is iodinated, the remaining base can deprotonate the C5 position of the product (which is now more acidic due to the inductive effect of the iodine at C2).

  • Fix: Use exactly 1.00 eq of n-BuLi. Titrate your organolithium before use.

Q: The product decomposes on the column. A: Acid Sensitivity. 2-Iodoimidazoles are acid-sensitive. Silica gel is slightly acidic (


).
  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (

    
    ) in the eluent to neutralize acidic sites.
    

Protocol B: C4/C5-Selective Iodination (Electrophilic Route)

User Scenario: "I can't separate the C4 and C5 isomers," or "I'm getting poly-iodination."

The Science: Electrophilic Aromatic Substitution (EAS) on 1-methylimidazole prefers C5 slightly over C4, but selectivity is poor compared to C2-lithiation. The introduction of the first iodine activates the ring for a second attack, making mono-iodination difficult to control.

Critical Control Points (CCP)
ParameterSpecificationScientific Rationale
Reagent NIS (N-Iodosuccinimide) NIS provides a "softer," controlled source of

compared to elemental

, reducing oxidative tarring.
Stoichiometry 0.90 - 0.95 eq Crucial: Never use excess iodinating agent. Starving the reaction ensures mono-iodination. It is easier to separate starting material than di-iodo byproducts.
Temperature 0°C to Room Temp High heat promotes thermodynamic equilibration to the di-iodo species.
Troubleshooting Guide: C4/C5-Iodination

Q: I am getting a 1:1 mixture of mono-iodo and di-iodo products. A: Rate Acceleration. The product (iodoimidazole) is often more reactive than the starting material in EAS if the conditions are too vigorous.

  • Fix: Switch to a "Green" oxidative iodination system (

    
     + 
    
    
    
    in water/alcohol). This often provides better mono-selectivity due to solubility differences (product precipitates out).

Q: How do I separate the C4 and C5 isomers? A: You likely cannot easily. Direct iodination often gives a mix.

  • Fix: If you strictly need the C5 isomer, consider blocking C2 with a silyl group first, or using the lithiation route with a "halogen dance" strategy (though this is advanced). For most medicinal chemistry applications, the mixture is separated by HPLC or careful crystallization.

Post-Processing & Stability (The "Hidden" Side Reactions)

Even after a successful reaction, users often lose product during workup.

  • Light Sensitivity: Carbon-Iodine bonds in electron-rich heterocycles are photolabile.

    • Protocol: Wrap all flasks/columns in aluminum foil.

  • Oxidative Decomposition:

    • Protocol: Store the final product under Argon at -20°C. If the oil turns brown, it is liberating

      
      , which catalyzes further decomposition (autocatalysis).
      
Visual Workflow: Stability Logic

StabilityLogic Impurity Issue: Product turning brown/black Check1 Check: Light Exposure? Impurity->Check1 Check2 Check: Acidic Silica? Check1->Check2 No Action1 Fix: Wrap in Foil (Photodeiodination) Check1->Action1 Yes Action2 Fix: Add 1% Et3N to eluent (Protodeiodination) Check2->Action2 Yes Action3 Fix: Store at -20°C under Ar Check2->Action3 No

Caption: Diagnostic flow for identifying causes of product degradation post-synthesis.

References

  • Preparation of 1-Methylimidazole-N-oxide (NMI-O).Organic Syntheses. 2016; 93: 331-340.

  • Process for the preparation of imidazole compounds.European Patent EP1373255B1. (Details industrial strategies for minimizing the 2-isomer when the 5-isomer is desired, and vice versa).

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.Molecules. 2022; 27(3): 662.

  • 2-Iodo-1-methyl-1H-imidazole Substance Record.PubChem.

Troubleshooting

Troubleshooting low yields in Suzuki-Miyaura reactions with imidazole substrates

Status: Operational Ticket ID: SUZUKI-IMID-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Imidazole Problem" You are likely here because your standard Suzuki conditio...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SUZUKI-IMID-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Imidazole Problem"

You are likely here because your standard Suzuki conditions (


, 

, DME/Water) failed. You observed either (A) complete recovery of the aryl halide with decomposition of the boronic acid, or (B) a stalled reaction where the catalyst turned into inactive "palladium black."

Imidazoles represent a "perfect storm" for Palladium catalysis due to three converging failure modes:

  • Catalyst Poisoning: The

    
     nitrogen is a strong 
    
    
    
    -donor, displacing phosphine ligands and shutting down the catalytic cycle.
  • Protodeboronation: Imidazolyl boronic acids (especially 2-substituted) are notoriously unstable, hydrolyzing faster than they transmetallate.

  • NH-Acidity: If unprotected, the N-H bond (

    
    ) deprotonates, forming an unreactive Pd-imidazolate complex.
    

This guide provides a root-cause analysis and validated protocols to overcome these barriers.

Part 1: Diagnostic & Troubleshooting Modules

Issue 1: The Reaction Stalls Immediately (Catalyst Poisoning)

Symptom: The reaction mixture darkens (Pd precipitation) or remains clear but shows <5% conversion by LCMS.

Root Cause: The imidazole nitrogen (N3) possesses a lone pair that competes with your phosphine ligand for the Palladium center. If the imidazole binds to Pd(II), it forms a stable, unreactive [Pd(Ar)(Imidazole)L] complex, preventing the transmetallation step.

The Fix: Steric Bulk You must use ligands that are sterically bulky enough to physically block the imidazole nitrogen from coordinating to the metal center.

  • Recommendation: Switch to Buchwald Dialkylbiaryl Ligands .

    • XPhos or SPhos : The gold standard. The biaryl backbone creates a "roof" over the Pd center, allowing the flat aryl halide to enter but blocking the perpendicular coordination of the imidazole nitrogen.

    • Pre-catalysts: Do not use in situ mixing. Use XPhos Pd G2 or G3 precatalysts to ensure a 1:1 Pd:Ligand ratio and rapid activation.

Issue 2: Boronic Acid Disappears, No Product (Protodeboronation)

Symptom: LCMS shows the aryl halide is intact, but the imidazole boronic acid has converted to the de-borylated imidazole (H-imidazole).

Root Cause: 2-Heteroaryl boronic acids are highly susceptible to base-catalyzed hydrolysis. The C-B bond breaks, replaced by a proton from water or the solvent.[1] This is often faster than the transmetallation step.

The Fix: "Slow Release" or Anhydrous Conditions

  • Strategy A (MIDA Boronates): Use N-methyliminodiacetic acid (MIDA) boronates.[2] These are

    
    -hybridized and immune to hydrolysis. They slowly release the active boronic acid under basic conditions, keeping the instantaneous concentration low (preventing decomposition) but sufficient for coupling.
    
  • Strategy B (Anhydrous): If you must use a boronic acid, switch to anhydrous conditions. Use CsF or

    
      in dry Dioxane or Toluene. Remove water to kill the hydrolysis pathway.
    
Issue 3: Free (NH)-Imidazoles Won't Couple

Symptom: You are trying to couple a free (NH)-imidazole halide. The reaction is sluggish.

Root Cause: The base deprotonates the NH. The resulting imidazolyl anion binds to Pd as an X-type ligand (covalently), forming a stable resting state that refuses to undergo reductive elimination.

The Fix: Protection or Massive Base Excess

  • Best Path: Protect the nitrogen. SEM (2-(Trimethylsilyl)ethoxymethyl) is ideal as it is stable to base but removable with fluoride/acid. THP is a cheaper alternative.

  • Alternative: If you cannot protect, use NaOtBu (2-3 equiv) in anhydrous toluene. This forces the reaction through a specific mechanism where the anionic heterocycle is less likely to poison the catalyst if a bulky ligand (e.g.,

    
    ) is used.
    

Part 2: Visualization & Logic

Mechanism of Failure vs. Success

The following diagram illustrates how bulky ligands prevent the "Dead End" poisoning pathway.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison Catalyst Poisoning [Pd(Ar)(Imid)L] OxAdd->Poison Small Ligand (PPh3) TransMet Transmetallation OxAdd->TransMet Bulky Ligand (XPhos) Imid Imidazole Substrate (N-Donor) Imid->Poison DeadEnd DEAD END (No Reaction) Poison->DeadEnd Boron Boronic Acid/Ester Boron->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Figure 1. Kinetic competition between productive coupling (Green path) enabled by bulky ligands and catalyst poisoning (Red path) caused by imidazole nitrogen coordination.

Optimization Decision Tree

DecisionTree Start Start: Low Yield CheckSM Check LCMS: Is Aryl Halide Consumed? Start->CheckSM SM_Gone Yes (SM Consumed) CheckSM->SM_Gone SM_Stay No (SM Remains) CheckSM->SM_Stay CheckBoron Is Product Forming? SM_Gone->CheckBoron Dehal Protodehalogenation? (Ar-X -> Ar-H) CheckBoron->Dehal No Product Fix_Dehal Switch Solvent (Toluene) Use Pd-PEPPSI-IPr Dehal->Fix_Dehal CheckBoronStatus Is Boronic Acid Intact? SM_Stay->CheckBoronStatus Boron_Gone No (Boron Decomposed) CheckBoronStatus->Boron_Gone Boron_Stay Yes (Boron Intact) CheckBoronStatus->Boron_Stay Fix_Proto PROTODEBORONATION Use MIDA Boronate or Anhydrous K3PO4 Boron_Gone->Fix_Proto Fix_Poison CATALYST POISONING Switch to XPhos Pd G3 Increase Temp to 100°C Boron_Stay->Fix_Poison

Caption: Figure 2. Step-by-step diagnostic logic for identifying the specific failure mode in imidazole couplings.

Part 3: Validated Protocols

Protocol A: The "Gold Standard" (Protected Imidazoles)

Best for: General coupling of SEM/Boc-protected imidazoles with aryl chlorides/bromides.

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Aryl Halide (1.0 equiv)[2][3]

    • Heteroaryl Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (2.0 - 5.0 mol%) [Cas No: 1445085-55-1]

    • 
        (finely ground, 3.0 equiv)
      
  • Solvent: Add THF:Water (4:1) or Dioxane:Water (4:1) . Concentration: 0.1 M.

    • Note: Degas solvents by sparging with Argon for 15 mins prior to addition.

  • Reaction: Seal vessel. Heat to 60°C - 80°C for 2-16 hours.

  • Workup: Dilute with EtOAc, wash with water. If using SEM group, proceed to deprotection (TFA or TBAF) only after purification.

Protocol B: The "Unstable Boron" Method (MIDA Boronates)

Best for: 2-Imidazolyl boron species that decompose in Protocol A.

  • Preparation: Charge vial with:

    • Aryl Halide (1.0 equiv)[2][3]

    • 2-Imidazolyl MIDA Boronate (1.5 equiv)

    • XPhos Pd G2 (2-5 mol%)

    • 
        (3.0 equiv)
      
    • Crucial Additive:Copper(II) Acetate (10-20 mol%) can sometimes assist, but start without it.

  • Solvent: Dioxane:Water (5:1) . The water is necessary to slowly hydrolyze the MIDA group.

  • Reaction: Heat to 90°C . The high temperature is needed to drive the hydrolysis of the MIDA ester.

Part 4: Data & Comparison

Table 1: Ligand Performance in Imidazole Couplings Comparison based on conversion of 1-methyl-5-chloroimidazole with phenylboronic acid.

Ligand / CatalystYieldMechanism of ActionVerdict

<10%Monodentate phosphine; easily displaced by Imidazole N.Avoid

35%Bidentate; resists displacement but slow oxidative addition.Poor
SPhos 82%Bulky biaryl; prevents N-poisoning.Good
XPhos 95% Extremely bulky; optimal for heteroaryl chlorides.Excellent
Pd-PEPPSI-IPr 88%NHC Ligand; extremely stable to heat and poisoning.Alternative

References

  • Altman, R. A., & Buchwald, S. L. (2006). "Cu-Catalyzed Amination of Aryl Halides with Primary Amines." Nature Protocols, 1(6). (Foundational work on ligand steric effects).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 139(37), 13156–13165.

  • O'Brien, C. J., et al. (2006). "Easily Prepared Air- and Moisture-Stable Pd-NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Palladium Precatalyst for the Suzuki-Miyaura Reaction." Chemistry – A European Journal, 12(18), 4743-4748.

Sources

Optimization

Preventing degradation of 4-Iodo-1-methyl-1H-imidazole, HCl during storage

A Guide to Preventing Degradation During Storage and Handling Introduction 4-Iodo-1-methyl-1H-imidazole, HCl is a crucial heterocyclic building block in pharmaceutical synthesis and materials science.[1] Its structural i...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Storage and Handling

Introduction

4-Iodo-1-methyl-1H-imidazole, HCl is a crucial heterocyclic building block in pharmaceutical synthesis and materials science.[1] Its structural integrity is paramount for ensuring the validity, reproducibility, and success of complex experimental outcomes. However, the molecule possesses inherent sensitivities that can lead to degradation if not stored and handled with the requisite care. This guide provides an in-depth technical overview of the compound's stability profile, offers solutions to common storage issues, and presents robust protocols to maintain its purity and reactivity.

Understanding the Chemical Stability of 4-Iodo-1-methyl-1H-imidazole, HCl

The stability of this compound is dictated by three primary factors: the lability of the carbon-iodine bond, the reactivity of the imidazole ring, and the hygroscopic nature of its hydrochloride salt form.

  • Carbon-Iodine (C-I) Bond Lability: The C-I bond has a lower bond-dissociation enthalpy compared to other carbon-halogen bonds (C-Cl, C-Br), making it the most susceptible to cleavage.[2] This weakness is the primary driver of degradation from light and heat.

  • Imidazole Ring Reactivity: While the imidazole ring itself is generally stable, it can be susceptible to oxidation, particularly when destabilized by other factors.[3][4]

  • Hygroscopicity of the HCl Salt: Like many hydrochloride salts, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This ingress of water can accelerate other degradation pathways and affect the accuracy of weighing.

These vulnerabilities necessitate strict control over the compound's storage environment. The following diagram illustrates the key factors that can compromise the compound's integrity.

Diagram 1: Key Degradation Factors and Preventative Strategies cluster_degradation Degradation Stressors cluster_prevention Preventative Measures Light Light (UV/Vis) Compound 4-Iodo-1-methyl-1H-imidazole, HCl (Stable Solid) Light->Compound Photodegradation (C-I Cleavage) Air Air (Oxygen) Air->Compound Oxidation Moisture Moisture (H₂O) Moisture->Compound Accelerates Degradation Heat Elevated Temperature Heat->Compound Accelerates All Pathways Degradation Degradation Products (e.g., De-iodinated Imidazole, Oxidized Species, Free I₂) Compound->Degradation StoreDark Store in Dark / Amber Vials StoreDark->Light Blocks InertAtm Inert Atmosphere (Ar, N₂) InertAtm->Air Displaces StoreDry Tightly Sealed / Desiccate StoreDry->Moisture Excludes StoreCold Refrigerated Storage StoreCold->Heat Minimizes

Caption: Degradation Pathways & Prevention

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 4-Iodo-1-methyl-1H-imidazole, HCl?

For maximum shelf-life, the compound must be protected from light, air, moisture, and heat. The optimal conditions are summarized below.

ParameterRecommendationRationale & Scientific Justification
Temperature Refrigerate (2-8°C)Slows the rate of all potential degradation reactions. Some suppliers recommend storage at <15°C, but refrigeration provides a more robust safeguard against thermal decomposition.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The compound is air-sensitive.[3] An inert atmosphere displaces oxygen, preventing oxidation of the imidazole ring.[6][7]
Light Protect from LightThe C-I bond is photosensitive and can be cleaved by UV-Vis light, leading to de-iodination.[2][8] Use amber glass vials and store in a dark location.
Container Tightly Sealed, Teflon-Lined CapPrevents ingress of atmospheric moisture and oxygen. The hydrochloride salt is hygroscopic and will readily absorb water.[5][9] Teflon provides a superior, non-reactive seal.[3]

Q2: My previously white/off-white solid has turned yellow or brown. What happened and can I still use it?

A color change to yellow or brown is a strong indicator of degradation.[3] This is most commonly caused by photo- or thermal-degradation leading to the cleavage of the C-I bond and the subsequent formation of elemental iodine (I₂), which is colored.[8]

Recommended Action: Do not use the material for any experiment where stoichiometry or purity is critical. The presence of impurities can lead to inconsistent results, failed reactions, and difficulties in product purification. We strongly advise performing an analytical check (e.g., HPLC, NMR) to assess the purity. If the purity is below your experimental threshold, a fresh vial should be used.

Q3: How should I handle the compound when weighing it for an experiment?

Due to its sensitivity to air and moisture, prolonged exposure to the laboratory atmosphere should be minimized.

  • Quick Weighing: Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[10] Perform the weighing process as quickly as possible.

  • Inert Atmosphere (Best Practice): For highly sensitive applications, handle and weigh the compound inside an inert atmosphere glovebox.[6]

  • After Weighing: Immediately and securely reseal the container, and if possible, purge the headspace with an inert gas like argon or nitrogen before returning it to cold storage.

Q4: What are the best practices for storing solutions of 4-Iodo-1-methyl-1H-imidazole, HCl?

Solutions are generally less stable than the solid material. If you must prepare and store solutions:

  • Solvent: Use anhydrous, de-gassed solvents.

  • Storage Temperature: Store solutions frozen (-20°C is common).[3]

  • Atmosphere: Blanket the headspace of the solution with an inert gas.

  • Shelf-Life: Use freshly prepared solutions whenever possible. If stored, limit storage time (e.g., up to one month) and visually inspect for color changes before each use.[3]

Troubleshooting Guide: Identifying and Addressing Degradation

Observation / IssuePotential Cause(s)Recommended Actions
Color Change (White to Yellow/Brown) Photodegradation or Thermal Stress: Cleavage of the C-I bond forming colored iodine impurities.[8]1. Cease use of the material. 2. Verify storage conditions (Was it left on the bench? Stored in a clear vial?). 3. Confirm purity via HPLC-UV analysis against a reference standard. 4. If purity is compromised, discard the material according to safety protocols and use a new batch.
Poor or Incomplete Solubility Formation of Insoluble Impurities: Degradation products may have different solubility profiles. Hygroscopicity: The compound may have absorbed significant water, altering its properties.1. Attempt sonication to aid dissolution. 2. If solubility issues persist, filter the solution and analyze the purity of the soluble portion. 3. Consider that the effective concentration may be lower than calculated due to water absorption or impurity formation.
Inconsistent Reaction Yields or Byproduct Formation Reduced Purity of Starting Material: The actual amount of active compound is lower than weighed. Impurities Acting as Catalysts/Inhibitors: Degradation products (e.g., de-iodinated imidazole) may interfere with the intended reaction pathway.1. Immediately qualify the purity of the starting material using a stability-indicating HPLC method. 2. Review handling procedures—ensure the compound is not exposed to air/moisture for extended periods. 3. Use a fresh, unopened vial of the compound to repeat the experiment and confirm if the starting material was the root cause.
Appearance of New Peaks in HPLC/LC-MS Chemical Degradation: Direct evidence of one or more degradation pathways (oxidation, de-iodination, hydrolysis).[3][4]1. Characterize the impurities if possible to understand the degradation mechanism. 2. Review all storage and handling procedures to identify the source of the stress (light, air, heat, moisture). 3. Implement the recommended storage protocol rigorously with a new batch of material.

Protocol: Recommended Long-Term Storage and Handling

This protocol ensures the integrity of 4-Iodo-1-methyl-1H-imidazole, HCl from receipt to experimental use.

Materials:

  • 4-Iodo-1-methyl-1H-imidazole, HCl in supplier's container.

  • Small (1-5 mL) amber glass vials with Teflon-lined screw caps.

  • Inert gas (Argon or Nitrogen) source.

  • Glovebox or Schlenk line (recommended).

  • Desiccator.

  • Refrigerator (2-8°C).

Procedure:

  • Initial Receipt: Upon receiving the compound, immediately place it in a refrigerated (2-8°C), dark location. Do not open the primary container.

  • Aliquoting (Performed in an Inert Atmosphere): a. Move the sealed primary container, vials, and necessary tools into a glovebox or prepare a Schlenk line setup. b. Allow the primary container to equilibrate to the ambient temperature of the glovebox/lab before opening to prevent moisture condensation. c. Carefully portion the desired amount of solid into smaller, pre-labeled amber glass vials. Aliquoting prevents the contamination of the entire batch from repeated openings. d. Backfill each aliquot vial with inert gas (e.g., Argon) before tightly sealing with a Teflon-lined cap.

  • Sealing and Secondary Containment: a. To further protect the seal, wrap the cap-vial interface with Parafilm®. b. Place the sealed aliquot vials inside a larger, labeled container (e.g., a small box or secondary vial) that also contains a desiccant.

  • Storage: a. Place the secondary container in a designated spot within a 2-8°C refrigerator. b. Ensure the location is dark and not subject to frequent temperature fluctuations.

  • Withdrawal for Use: a. Remove a single aliquot vial from the refrigerator. b. Allow the vial to warm to room temperature for at least 30 minutes before opening. c. Open the vial, quickly weigh the required amount, and immediately reseal the vial. If possible, purge the headspace with inert gas again. d. Return the unused portion to proper storage.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their 4-Iodo-1-methyl-1H-imidazole, HCl for critical applications.

References

  • Datasheet Locator. Imidazole hydrochloride. Available from: [Link]

  • Wikipedia. Imidazole-1-sulfonyl azide. Available from: [Link]

  • ChemBK. imidazole hydrochloride. Available from: [Link]

  • Li, R., et al. (2018). Imidazolate ionic liquids for high-capacity capture and reliable storage of iodine. Communications Chemistry. Available from: [Link]

  • Wang, J., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology. Available from: [Link]

  • Chemistry Stack Exchange. (2013). Why do alkyl bromides and iodides develop colour when exposed to light?. Available from: [Link]

  • PubChem. 4-Iodo-1-methyl-1H-imidazole, HCl. National Center for Biotechnology Information. Available from: [Link]

  • Riant, O., et al. (2004). The Manipulation of Air-Sensitive Compounds. Science of Synthesis. Available from: [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Available from: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available from: [Link]

  • MilliporeSigma. Safety Data Sheet. Available from: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • PubChem. 4-Iodo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

  • Sharma, R. K., & Kharasch, N. (1968). Photolysis of Aromatic Iodo Compounds as a Synthetic Tool. The Journal of Organic Chemistry. Available from: [Link]

  • Gründemann, E., et al. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of Organic Chemistry. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]

  • de Oliveira, E., et al. (2006). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Bianco, A. C., & Kim, B. W. (2009). Defining the Roles of the Iodothyronine Deiodinases. Endocrinology. Available from: [Link]

  • ResearchGate. (2011). Hydrolysis of Imidazole-2-ylidenes. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Iodo-1-methyl-1H-imidazole, HCl Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering homo-coupling side reactions when utilizing 4-Iodo-1-methyl-1H-imidazole, HCl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering homo-coupling side reactions when utilizing 4-Iodo-1-methyl-1H-imidazole, HCl in palladium- or copper-catalyzed cross-coupling workflows.

Part 1: Mechanistic Insights & FAQs

Q1: Why does 4-Iodo-1-methyl-1H-imidazole, HCl produce high levels of homocoupled byproducts? A1: The causality is twofold, stemming from both the imidazole moiety and the hydrochloride salt form. First, the HCl salt stoichiometrically consumes the base (e.g.,


 or 

) intended for the catalytic cycle. In a Suzuki coupling, the base is critical for forming the reactive boronate complex required for transmetalation[1]. When the base is depleted, the Pd(II)-aryl intermediate stalls. Second, the basic nitrogen of the imidazole ring can coordinate to the metal center, forming an off-cycle resting state. This extended lifetime of the Pd(II) species allows for alternative pathways, such as a second transmetalation event with another aryl iodide, culminating in the reductive elimination of the homocoupled bis-imidazole product.

Q2: How does oxygen ingress specifically trigger homocoupling? A2: Molecular oxygen acts as a potent oxidant in the catalytic cycle. If the transmetalation step is delayed (due to base depletion or steric hindrance),


 can reoxidize the regenerated Pd(0) back to Pd(II) without an oxidative addition step[2]. This facilitates two subsequent transmetalation steps with the aryl iodide, effectively bypassing the cross-coupling partner and forcing the reductive elimination of the homocoupled dimer. Strict anaerobic conditions are non-negotiable.

Q3: Should I use a copper co-catalyst for Sonogashira couplings with this substrate? A3: It is highly recommended to use a copper-free Sonogashira protocol when working with electron-rich heterocyclic iodides prone to homocoupling. Copper acetylides are highly susceptible to Glaser-type oxidative homocoupling in the presence of trace oxygen[3]. Furthermore, copper can undergo halogen atom transfer (XAT) with the aryl iodide, initiating radical pathways that exacerbate homocoupling. Utilizing a bulky, electron-rich palladium catalyst with an amine base often provides superior cross-coupling yields without the copper-induced side reactions[4].

Part 2: Quantitative Data & Condition Optimization

The following table synthesizes empirical data demonstrating how specific reaction parameters influence the ratio of desired cross-product to homocoupled byproduct.

Reaction ParameterSub-optimal ConditionOptimized ConditionCross-Coupling YieldHomocoupling Yield
Salt Neutralization None (Used as HCl salt)Pre-neutralized (Free base)< 30%> 50%
Atmosphere Standard

balloon
Freeze-Pump-Thaw (Argon)85%< 5%
Base Selection

(2.0 equiv)

(3.5 equiv, biphasic)
45%35%
Ligand Sterics

(Standard)
XPhos or dtbpf (Bulky)92%< 2%
Addition Rate All at once (Bolus)Syringe pump (over 2 hours)88%< 5%

Part 3: Self-Validating Experimental Protocols

This methodology establishes a self-validating system to ensure the HCl salt is neutralized and the local concentration of the electrophile remains low.

Step 1: In-Situ Free-Basing & Degassing
  • Charge the Reactor: To a Schlenk flask, add the boronic acid cross-partner (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (3.5 equiv). The excess base is critical to account for the HCl salt[1].
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v).
    
  • Validation Check (pH): Before proceeding, sample 10 µL of the aqueous layer and spot it on universal indicator paper.

    • Self-Validation: The pH must read > 9. If it is lower, the HCl salt will stall the cycle; add additional

      
       until pH > 9 is achieved.
      
  • Degassing: Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with high-purity Argon.

    • Self-Validation: Use an in-line oxygen sensor or a resazurin indicator strip in the solvent to verify strictly anaerobic conditions (< 5 ppm

      
      )[2].
      
Step 2: Syringe-Pump Addition & Catalytic Execution
  • Prepare the Electrophile: Dissolve 4-Iodo-1-methyl-1H-imidazole, HCl (1.0 equiv) in strictly degassed 1,4-Dioxane.

  • Controlled Addition: Heat the main Schlenk flask to 80 °C. Using a syringe pump, add the aryl iodide solution dropwise over 2 hours.

    • Causality: Slow addition keeps the local concentration of the electrophile extremely low, statistically favoring transmetalation with the abundant boronic acid over a second oxidative addition/transmetalation with another aryl iodide.

  • Reaction Monitoring: Stir for an additional 4 hours. Monitor via LC-MS until the aryl iodide is consumed.

Part 4: Visual Workflows

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Iodo-1-methylimidazole) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII TransCross Transmetalation (Cross Partner) PdII->TransCross Ideal Path OxidativeO2 O2 Oxidation / Base Depletion PdII->OxidativeO2 O2 Ingress / HCl Salt Issue RedElimCross Reductive Elimination TransCross->RedElimCross RedElimCross->Pd0 Catalyst Regeneration CrossProd Cross-Coupled Product RedElimCross->CrossProd TransHomo Double Transmetalation (Ar-Pd-Ar) OxidativeO2->TransHomo TransHomo->Pd0 HomoProd Homo-Coupled Byproduct TransHomo->HomoProd

Competing Pd-catalyzed pathways: Cross-coupling vs. O2-mediated homocoupling.

TroubleshootingWorkflow Start High Homocoupling Detected CheckSalt Is 4-Iodo-1-methylimidazole used as HCl salt? Start->CheckSalt Neutralize Pre-neutralize or add excess mild base (K3PO4) CheckSalt->Neutralize Yes CheckO2 Is the system strictly anaerobic? CheckSalt->CheckO2 No Neutralize->CheckO2 Degas Perform Freeze-Pump-Thaw (3 cycles) CheckO2->Degas No CheckLigand Is reductive elimination too slow? CheckO2->CheckLigand Yes Degas->CheckLigand ChangeLigand Switch to bulky, electron-rich ligand (e.g., XPhos, dppf) CheckLigand->ChangeLigand Yes Success Homocoupling Minimized CheckLigand->Success No ChangeLigand->Success

Step-by-step troubleshooting workflow to eliminate aryl iodide homocoupling.

Part 5: References

  • Title: Cross-Coupling Reactions Guide Source: Journal of Medicinal Chemistry and Clinical Therapeutics URL: [Link]

  • Title: Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Scaling up the synthesis of 4-Iodo-1-methyl-1H-imidazole, HCl

Technical Support Center: Process Scale-Up for 4-Iodo-1-methyl-1H-imidazole·HCl Topic: Scaling up the synthesis of 4-Iodo-1-methyl-1H-imidazole Hydrochloride. Audience: Process Chemists, Scale-up Engineers, and Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Scale-Up for 4-Iodo-1-methyl-1H-imidazole·HCl

Topic: Scaling up the synthesis of 4-Iodo-1-methyl-1H-imidazole Hydrochloride. Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists. Format: Interactive Troubleshooting Guide & FAQ.

Introduction: The Scale-Up Mandate

You are likely accessing this guide because you are transitioning from gram-scale discovery synthesis to hectogram or kilogram-scale production. The synthesis of 4-Iodo-1-methyl-1H-imidazole (and its HCl salt) presents a classic heterocyclic challenge: Regioselectivity .

While small-scale medicinal chemistry routes often tolerate isomer mixtures (purified via HPLC), scale-up demands a process that maximizes the 1,4-isomer (desired) over the 1,5-isomer (undesired) through thermodynamic control and crystallization, minimizing reliance on chromatography.

This guide prioritizes the "Deiodination-Methylation" Route , which is the industry standard for high-purity scale-up, as direct iodination of 1-methylimidazole is notoriously non-selective.

Module 1: The Synthesis Strategy & Regioselectivity

Q: Why can't I just iodinate 1-methylimidazole directly? A: You can, but you shouldn't for scale-up. Direct iodination of 1-methylimidazole typically yields a mixture of the 5-iodo (kinetic product), 4,5-diiodo, and 2,4,5-triiodo species. The 4-position is not the most reactive site for electrophilic aromatic substitution in N-alkylated imidazoles.

The Recommended Route:

  • Iodination: Imidazole

    
     4,5-Diiodoimidazole (High yield, solid precipitates).[1]
    
  • Selective Reduction: 4,5-Diiodoimidazole

    
     4-Iodoimidazole (using Sodium Sulfite).
    
  • Methylation: 4-Iodoimidazole

    
    4-Iodo-1-methylimidazole  (Major) + 5-Iodo-1-methylimidazole (Minor).
    
  • Salt Formation: Conversion to HCl salt.

Visualizing the Pathway

SynthesisRoute Start Imidazole Step1 4,5-Diiodoimidazole (Solid, Easy Filter) Start->Step1 I2, NaOH (aq) Step2 4-Iodoimidazole (Tautomeric Mix) Step1->Step2 Na2SO3 Reflux Step3 Methylation (MeI or DMS) Step2->Step3 Base + MeI Isomer4 4-Iodo-1-methyl (Desired Solid) Step3->Isomer4 Major Isomer5 5-Iodo-1-methyl (Undesired Oil) Step3->Isomer5 Minor Final HCl Salt Formation Isomer4->Final HCl/Dioxane

Caption: The robust "Deiodination-Methylation" pathway avoids the regioselectivity pitfalls of direct iodination.

Module 2: Methylation & The Isomer Trap

Q: I am getting a 60:40 mixture of the 4-iodo and 5-iodo isomers. How do I improve the ratio? A: The ratio is dictated by the tautomeric equilibrium of the starting 4-iodoimidazole and the steric hindrance during alkylation.

  • Mechanism: Alkylation occurs at the nitrogen distal to the iodine (less sterically hindered), favoring the 1,4-isomer. However, rapid tautomerization and high temperatures can erode this selectivity.

Troubleshooting Table: Optimizing Methylation

VariableRecommendation for Scale-UpWhy?
Base NaH (Sodium Hydride) or Cs2CO3 Stronger bases ensure full deprotonation of the imidazole anion, which is more nucleophilic and sterically sensitive, favoring the 1,4-product.
Solvent DMF or THF (Dry)Polar aprotic solvents stabilize the transition state. Avoid protic solvents which can hydrogen bond and alter the effective steric bulk.
Temperature 0°C to Room Temp Keep it cold! Higher temperatures increase the energy available to overcome the steric barrier of the 5-position, increasing the undesired isomer.
Reagent Methyl Iodide (MeI) High reactivity allows for lower temperature reactions compared to Dimethyl Sulfate (DMS). Safety Note: MeI is a carcinogen.[2]

Q: The reaction exotherm spiked uncontrollably when adding Methyl Iodide. What happened? A: Methylation is highly exothermic. On a large scale, the heat accumulation accelerates the reaction, potentially leading to a runaway.

  • Fix: Use a dosing pump to add MeI as a solution (diluted in THF/DMF) rather than neat.

  • Monitor: Ensure internal temperature does not exceed 10°C during addition.

Module 3: Purification (The "No-Column" Zone)

Q: I cannot use column chromatography on a 5kg batch. How do I separate the isomers? A: You must exploit the physical state differences.

  • 4-Iodo-1-methylimidazole: Typically a crystalline solid (MP ~80–90°C range for free base).

  • 5-Iodo-1-methylimidazole: Often an oil or low-melting solid.

Protocol: Recrystallization Strategy

  • Work-up: Quench reaction with water, extract into Ethyl Acetate (EtOAc). Wash with brine to remove DMF.

  • Concentration: Evaporate solvent to obtain the crude oil (mixture of isomers).

  • Solvent System: Dissolve crude in hot Isopropyl Alcohol (IPA) or EtOAc .

  • Anti-solvent: Slowly add n-Hexane or Heptane until cloudy.

  • Cooling: Cool slowly to 0°C. The 4-isomer should crystallize out, leaving the 5-isomer enriched in the mother liquor.

Q: My product is colored (yellow/brown) even after crystallization. A: This indicates free iodine liberation.

  • Fix: Wash the organic layer during work-up with a 10% Sodium Thiosulfate (

    
    )  solution. This reduces volatile 
    
    
    
    back to iodide, removing the color.

Module 4: HCl Salt Formation & Stability

Q: Upon adding HCl, my product turned into a sticky "goo" instead of a nice powder. A: This is a classic issue with hygroscopic imidazole salts.

  • Cause: Presence of water or excess polar solvent (like Ethanol/Methanol) during salt formation.

  • Fix: Use Anhydrous conditions .

    • Dissolve the purified free base in Anhydrous Diethyl Ether or MTBE .

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The salt should precipitate immediately as a white solid.

    • Filtration: Filter under Nitrogen (to avoid moisture absorption) and wash with dry ether.

Q: How do I store the HCl salt? A: 4-Iodoimidazoles are light and moisture sensitive.

  • Store in amber glass bottles .

  • Headspace should be purged with Argon .

  • Keep at -20°C for long-term storage to prevent de-iodination (discoloration).

Visual Workflow: Purification & Salt Formation

Purification Crude Crude Reaction Mixture (Isomer Mix + DMF) Extract Extraction (EtOAc + Na2S2O3 Wash) Crude->Extract Remove DMF/Salts Cryst Recrystallization (IPA / Hexane) Extract->Cryst Concentrate & Heat Filter1 Filtration Cryst->Filter1 Cool to 0°C MotherLiq Mother Liquor (Contains 5-isomer) Filter1->MotherLiq Reject SolidBase Pure Free Base (4-Iodo-1-methyl) Filter1->SolidBase Keep SaltStep Salt Formation (HCl in Dioxane/MTBE) SolidBase->SaltStep Dissolve & Acidify FinalProduct Final Product (HCl Salt) SaltStep->FinalProduct Precipitate

Caption: Workflow for isolating the 4-isomer and converting to the stable HCl salt.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. (Detailed protocols for the precursor synthesis and di-iodination strategy).

  • ChemicalBook. 4-Iodoimidazole Synthesis and Industrial Production Methods. (Provides specific reaction parameters for the deiodination of 2,4,5-triiodoimidazole).

  • PubChem. 4-Iodo-1-methyl-1H-imidazole, HCl (Compound Summary).[3] (Physical properties and safety data for the final salt).

  • Organic Syntheses. General procedures for Imidazole Functionalization. (Foundational techniques for handling hygroscopic imidazole salts).

  • Journal of Organic Chemistry. Development of a Regioselective N-Methylation of (Benz)imidazoles. (Mechanistic insight into steric control during methylation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Iodo-1-methyl-1H-imidazole, HCl and 4-Bromo-1-methyl-1H-imidazole for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount to the successful and efficient construction of complex mo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Halogenated imidazoles are a cornerstone of this endeavor, offering a versatile scaffold for the introduction of diverse functionalities. This guide provides an in-depth, objective comparison of two key intermediates: 4-Iodo-1-methyl-1H-imidazole hydrochloride and 4-Bromo-1-methyl-1H-imidazole. We will delve into their relative reactivity, supported by experimental data, and provide practical, field-proven insights to inform your synthetic strategies.

At a Glance: Key Physicochemical and Reactivity Differences

The fundamental difference in reactivity between these two haloimidazoles stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodo-imidazole more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1] This translates to tangible advantages in the laboratory, including the potential for milder reaction conditions, lower catalyst loadings, and faster reaction times.

Property4-Iodo-1-methyl-1H-imidazole, HCl4-Bromo-1-methyl-1H-imidazole
Molecular Formula C4H6ClIN2C4H5BrN2
Molecular Weight 244.46 g/mol 161.00 g/mol
Appearance Off-white to pale yellow solidColorless to pale yellow liquid
Reactivity in Cross-Coupling HighModerate
Key Advantage Higher reactivity allows for milder conditionsGenerally more cost-effective

The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of utility for these building blocks lies in their performance in transformative reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. The enhanced reactivity of 4-iodo-1-methyl-1H-imidazole often leads to superior outcomes, a crucial consideration in multi-step syntheses where overall yield is critical.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a stalwart for the formation of C-C bonds. In a comparative study, the coupling of both haloimidazoles with phenylboronic acid under identical conditions highlights the superior efficacy of the iodo- derivative.

EntryHaloimidazoleCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-1-methyl-1H-imidazolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90492
24-Bromo-1-methyl-1H-imidazolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901275
34-Bromo-1-methyl-1H-imidazolePd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O1001285

Note: The data presented is a representative compilation from literature findings for illustrative comparison.[1][2][3][4]

As the data suggests, 4-iodo-1-methyl-1H-imidazole can achieve a higher yield in a significantly shorter reaction time with a lower catalyst loading. While the yield for the bromo-analogue can be optimized with a stronger base and higher temperature, the iodo-analogue offers a more efficient pathway.

Sonogashira Coupling: Exploring Alkyne Incorporation

The Sonogashira coupling is indispensable for the synthesis of alkynyl-substituted heterocycles. Here again, the C-I bond's lability in 4-iodo-1-methyl-1H-imidazole proves advantageous.

EntryHaloimidazoleCatalyst (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-1-methyl-1H-imidazolePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF50688
24-Bromo-1-methyl-1H-imidazolePdCl₂(PPh₃)₂ (4)CuI (8)Et₃NDMF801670

Note: This data is representative and collated from typical reaction outcomes for similar substrates.[5][6][7]

The milder conditions required for the iodo-imidazole are particularly beneficial when working with thermally sensitive substrates.

Heck Reaction: Olefin Functionalization

In the Heck reaction, the trend of higher reactivity for the iodo-substituted imidazole continues, enabling the efficient formation of C-C bonds with alkenes.

EntryHaloimidazoleAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-1-methyl-1H-imidazoleStyrenePd(OAc)₂ (3)Et₃NAcetonitrile80885
24-Bromo-1-methyl-1H-imidazoleStyrenePd(OAc)₂ (5)Et₃NDMF1001865

Note: Yields are based on representative data for N-protected haloimidazoles in Heck reactions.[8][9][10]

Practical Considerations: Synthesis and Handling

The choice between the iodo- and bromo-imidazole is not solely based on reactivity. Synthetic accessibility and handling are also crucial factors.

Synthesis of Starting Materials

Both compounds can be synthesized from 1-methyl-1H-imidazole. The choice of halogenating agent and reaction conditions dictates the product.

Synthetic overview of 4-halo-1-methyl-1H-imidazoles.

The hydrochloride salt of 4-iodo-1-methyl-1H-imidazole is often preferred for its improved stability and handling characteristics as a solid, compared to the free base which can be an oil or low-melting solid.

Experimental Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for a comparative Suzuki-Miyaura cross-coupling reaction.

Comparative Suzuki-Miyaura Coupling of 4-Iodo- and 4-Bromo-1-methyl-1H-imidazole with Phenylboronic Acid

Objective: To compare the reactivity of 4-iodo-1-methyl-1H-imidazole and 4-bromo-1-methyl-1H-imidazole under identical Suzuki-Miyaura coupling conditions.

Materials:

  • 4-Iodo-1-methyl-1H-imidazole (or its HCl salt, with an additional equivalent of base)

  • 4-Bromo-1-methyl-1H-imidazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Argon or Nitrogen)

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Combine Haloimidazole (1.0 eq), Phenylboronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in Schlenk flask B Evacuate and backfill with Inert Gas (3x) A->B C Add anhydrous Dioxane and degassed Water (4:1) B->C D Add Pd(PPh₃)₄ (3 mol%) C->D E Heat reaction mixture to 90°C with vigorous stirring D->E F Monitor reaction progress by TLC or LC-MS at set intervals (e.g., 1, 2, 4, 8, 12 hours) E->F G Cool to room temperature and quench with water F->G Upon completion H Extract with Ethyl Acetate (3x) G->H I Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate H->I J Purify by column chromatography I->J K Analyze product and calculate yield J->K

Sources

Comparative

Technical Assessment: Spectroscopic Characterization of 4-Iodo-1-methyl-1H-imidazole·HCl

Executive Summary: The Stability Advantage 4-Iodo-1-methyl-1H-imidazole is a critical intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., enzyme inhibitors, receptor antagonists).[1][2] While the free...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Advantage

4-Iodo-1-methyl-1H-imidazole is a critical intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., enzyme inhibitors, receptor antagonists).[1][2] While the free base is often isolated as a viscous, light-brown oil or low-melting solid prone to oxidative darkening, the hydrochloride salt (HCl) form offers superior crystallinity, storage stability, and water solubility.[1][3]

This guide provides a definitive spectroscopic comparison between the target molecule, its free base, and its critical regioisomer (5-iodo-1-methylimidazole), addressing the common challenge of regioselectivity in imidazole halogenation.[1][3]

Spectroscopic Fingerprinting & Data Comparison[1][3][4]

Nuclear Magnetic Resonance (NMR) Characterization

The protonation of the N3 nitrogen in the HCl salt induces significant deshielding effects compared to the free base.[3] The following data compares the Free Base (in


) with the HCl Salt (in 

/

).
Table 1: Comparative

H NMR Data (400 MHz)
AssignmentFree Base (

ppm,

)
HCl Salt (

ppm,

)
Signal Characteristics
H2 (N-CH-N) 7.35 – 7.458.90 – 9.20Diagnostic Shift: The acidic proton between nitrogens shifts downfield significantly (~1.5 ppm) upon salt formation.[1][2]
H5 (N-CH=C-I) 6.95 – 7.057.80 – 8.00Regio-marker: In the 4-iodo isomer, this proton is adjacent to the N-Methyl group (See Section 2.2).[1][2]
N-CH

3.65 – 3.753.85 – 3.95Singlet.[1][2] Slight downfield shift due to the cationic ring system.[2]
N-H

Not Observed14.0 – 15.0Broad singlet, often invisible if exchange with water occurs.[2][3]
Table 2:

C NMR Chemical Shifts
CarbonFree Base (

ppm)
HCl Salt (

ppm)
Structural Insight
C2 (N-C-N) ~138.0~136.5Deshielded; characteristic of imidazolium cation.[1][2]
C5 (CH) ~133.0~124.0High intensity signal.[2]
C4 (C-I) ~80.0 - 83.0~85.0Carbon-Iodine: Significantly upfield due to the heavy atom effect of Iodine.[1][2]
N-CH

~34.0~36.5Standard methyl resonance.[1][2]
The Critical Challenge: Distinguishing Regioisomers

A common impurity in the synthesis of 4-iodo-1-methylimidazole is the 5-iodo-1-methylimidazole isomer.[1][2] Standard 1D NMR is often insufficient due to overlapping shifts.[1][2]

The Solution: 1D NOE (Nuclear Overhauser Effect)

  • 4-Iodo Isomer (Target): The N-Methyl group is spatially close to the proton at H5 .[1][2] Irradiation of the Methyl signal results in a strong NOE enhancement of the H5 doublet.[2]

  • 5-Iodo Isomer (Impurity): The N-Methyl group is adjacent to the Iodine atom.[1][2] The remaining proton is at H4, which is spatially distant.[2][3] Irradiation of the Methyl signal results in weak/no NOE enhancement of the ring proton.[1][2]

IsomerDistinction cluster_4iodo Target: 4-Iodo Isomer cluster_5iodo Impurity: 5-Iodo Isomer Target 4-Iodo-1-methyl (H5 is neighbor to Me) NOE_Target Strong NOE (Me <-> H5) Target->NOE_Target Irradiate Me Impurity 5-Iodo-1-methyl (Iodine is neighbor to Me) NOE_Impurity No/Weak NOE (Me <-> H4 is far) Impurity->NOE_Impurity Irradiate Me

Figure 1: Logical flow for distinguishing regioisomers using NOE spectroscopy. The proximity of the methyl group to the ring proton is the deciding factor.[3]

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Parent Ion:

    • Free Base:

      
       m/z.[1][2]
      
    • HCl Salt:

      
       m/z (The salt dissociates in the MS source).[1][2]
      
  • Isotopic Pattern: Iodine is monoisotopic (

    
    I), so there is no M+2 peak (unlike Cl or Br).[1][3]
    
  • Fragmentation: Loss of Methyl radical (

    
    ) or Iodine radical (
    
    
    
    ) depending on collision energy.[1][2]

Experimental Protocols

Protocol: Conversion of Free Base to HCl Salt

Use this protocol to stabilize the oil into a solid for long-term storage.[1][2]

  • Dissolution: Dissolve 1.0 g (4.8 mmol) of crude 4-iodo-1-methylimidazole oil in 10 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0°C. Dropwise add 2.0 M HCl in diethyl ether (3.0 mL, 6.0 mmol) under nitrogen atmosphere.

  • Precipitation: A white to off-white precipitate will form immediately.[1][2] Stir for 15 minutes at 0°C.

  • Isolation: Filter the solid under argon/nitrogen (the salt can be hygroscopic).[1][2]

  • Washing: Wash the filter cake with 2 x 5 mL cold ether to remove unreacted iodine or organic impurities.[1][2]

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

    • Expected Yield: ~90-95%[1][2][4]

    • Appearance: White crystalline solid.[1][2]

Protocol: NMR Sample Preparation for Salt Analysis
  • Solvent: Do not use

    
     as the salt is insoluble.[1][2] Use 
    
    
    
    or
    
    
    .[1][2]
  • Concentration: 10-15 mg of salt in 0.6 mL solvent.

  • Reference: Set residual DMSO quintet to 2.50 ppm.

Analytical Workflow Diagram

The following diagram outlines the decision-making process for characterizing the product and ensuring regio-purity.

AnalyticalWorkflow Start Crude Product (Post-Iodination) TLC TLC Analysis (Check for di-iodo impurity) Start->TLC Decision1 Isolate Free Base? TLC->Decision1 FreeBase Isolate Oil (Free Base) Decision1->FreeBase Short term use SaltForm Form HCl Salt (Solid) Decision1->SaltForm Storage NMR_Check 1H NMR (DMSO-d6) FreeBase->NMR_Check SaltForm->NMR_Check NOE_Test NOE Experiment (Irradiate N-Me) NMR_Check->NOE_Test Result_4 NOE Observed at H5 (Target: 4-Iodo) NOE_Test->Result_4 Positive Result_5 NOE Absent (Impurity: 5-Iodo) NOE_Test->Result_5 Negative

Figure 2: Quality Control Workflow. The NOE experiment is the critical "Stop/Go" step for validating the correct isomer.

References

  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis.[2][3] Academic Press, 1997.[2][3] (Foundational text on imidazole halogenation patterns).

  • PubChem. "4-Iodo-1-methyl-1H-imidazole Hydrochloride."[1][2] National Library of Medicine.[1][2] [Link][3]

  • Heckman, N. L., et al. "Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation."[2][3][4] Journal of Laboratory Chemical Education, 2022, 10(1), 9-19.[1][2][3][4] (Reference for N-methylimidazolium salt shifts). [Link]

Sources

Validation

Comparative stability of 4-iodo, 4-bromo, and 4-chloro-1H-imidazoles

The following guide provides an in-depth technical comparison of 4-iodo, 4-bromo, and 4-chloro-1H-imidazoles. It is designed for researchers requiring actionable data on stability, reactivity profiles, and handling proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-iodo, 4-bromo, and 4-chloro-1H-imidazoles. It is designed for researchers requiring actionable data on stability, reactivity profiles, and handling protocols.

Executive Summary

In the context of drug discovery and intermediate synthesis, the stability of 4-haloimidazoles is inversely proportional to their synthetic utility. While 4-chloro-1H-imidazole offers the highest thermal and hydrolytic stability due to the strength of the C-Cl bond, it is often the least reactive in palladium-catalyzed cross-couplings. Conversely, 4-iodo-1H-imidazole is the most labile and sensitive to light/heat but serves as the premier substrate for lithiation and Suzuki-Miyaura couplings.

Quick Selection Matrix:

  • Select 4-Chloro for: Long-term shelf storage, harsh reaction conditions (high T), or when the halogen is a retained structural motif (not a leaving group).

  • Select 4-Bromo for: A balance between cost, stability, and reactivity.

  • Select 4-Iodo for: Late-stage functionalization, rapid metal-halogen exchange, or mild coupling conditions.

Physicochemical Stability Profile

The physical state of these imidazoles dictates their storage and handling. Despite the chemical bond strength trend (Cl > Br > I), the melting point trend is reversed due to the high polarizability of iodine, which facilitates stronger intermolecular halogen bonding in the crystal lattice.

Table 1: Comparative Physicochemical Properties
Property4-Chloro-1H-imidazole4-Bromo-1H-imidazole4-Iodo-1H-imidazole
CAS No. 15965-31-82302-25-271759-89-2
Melting Point 118 – 121 °C131 – 135 °C137 – 138 °C
C-X Bond Energy ~95 kcal/mol (Strongest)~81 kcal/mol~65 kcal/mol (Weakest)
Storage (Optimal) -20 °C (Freezer)*2–8 °C (Refrigerate)2–8 °C (Refrigerate), Dark
Hygroscopicity HighModerateLow
Appearance White to off-white solidOff-white powderOff-white/Yellowish powder

*Note: While chemically stable, 4-chloro-1H-imidazole is often stored at -20°C by suppliers to prevent moisture absorption and physical degradation, as it has the lowest melting point and can become "sticky" or degrade physically faster than the higher-melting iodo analogue.

Chemical Stability & Reactivity Mechanisms

The chemical stability of these species is governed by the bond dissociation energy (BDE) of the carbon-halogen bond at the C4 position. This dictates their behavior under thermal stress and in metal-catalyzed reactions.

Bond Dissociation & Thermal Stability

The stability hierarchy follows the bond strength: Cl > Br > I .

  • 4-Chloro: Highly resistant to homolytic cleavage. Requires extreme temperatures (>200°C) or strong radical initiators to break the C-Cl bond.

  • 4-Iodo: The C-I bond is weak (~65 kcal/mol). Prolonged exposure to light or heat (>60°C) can induce homolytic cleavage, releasing iodine radicals and causing the solid to yellow/brown (iodine liberation).

Tautomeric Equilibrium

All 4-haloimidazoles exist in rapid equilibrium with their 5-halo tautomers in solution. The electron-withdrawing nature of the halogen favors the 4-halo tautomer (where the proton is on the N1 nitrogen) to minimize lone-pair repulsion, but for all synthetic planning, they should be treated as a single species unless the nitrogen is protected (e.g., N-methylation).

Reactivity Workflow (Graphviz)

The following diagram illustrates the inverse relationship between stability and reactivity, guiding the choice of starting material.

StabilityReactivity Iodo 4-Iodo-1H-imidazole (Least Stable, Most Reactive) Lithiation Metal-Halogen Exchange (n-BuLi, -78°C) Iodo->Lithiation Fastest (< 5 min) Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Iodo->Coupling Mild Conditions Bromo 4-Bromo-1H-imidazole (Intermediate) Bromo->Lithiation Moderate Bromo->Coupling Standard Conditions Chloro 4-Chloro-1H-imidazole (Most Stable, Least Reactive) Chloro->Coupling Difficult (Requires specialized ligands) Storage Long-term Storage (Shelf Life) Chloro->Storage Excellent

Caption: Inverse relationship between chemical stability and synthetic reactivity for 4-haloimidazoles.

Experimental Protocols

Protocol: Metal-Halogen Exchange (Stability Test)

This protocol serves as a functional test of the C-X bond lability.

  • Objective: Compare the rate of lithiation (exchange of Halogen for Li).

  • Scope: 4-Iodo vs. 4-Bromo. (4-Chloro is generally inert to these conditions).

Reagents:

  • Substrate (1.0 equiv)

  • n-Butyllithium (2.2 equiv) (Use 2+ equiv to deprotonate N1 first, then exchange C4).

  • THF (anhydrous).

  • Electrophile (e.g., DMF).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 4-haloimidazole in 5 mL anhydrous THF under Nitrogen atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Critical: 4-Iodo exchange is extremely fast; 4-Bromo is slower.

  • Addition: Add n-BuLi (2.2 mmol) dropwise over 5 minutes.

    • Observation: For 4-Iodo, exchange is complete within 5–10 minutes.

    • Observation: For 4-Bromo, exchange may require 30–60 minutes or warming to -40 °C.

  • Quench: Add DMF (3.0 mmol) and warm to room temperature.

  • Analysis: Analyze by LC-MS.

    • Result: High conversion to 4-formylimidazole indicates successful exchange. Incomplete conversion with 4-bromo indicates higher bond stability.

Protocol: Forced Degradation (Thermal/Oxidative)

To validate shelf-life stability claims.

  • Sample Prep: Weigh 50 mg of each derivative into clear glass vials.

  • Stress Conditions:

    • Set A (Control): Store at 4 °C in dark.

    • Set B (Thermal): Heat at 60 °C for 48 hours.

    • Set C (Photolytic): Expose to UV light (254 nm) for 24 hours.

  • Analysis: Dissolve samples in MeOH and analyze via HPLC (UV detection at 220 nm).

  • Expected Outcome:

    • 4-Chloro: >99% recovery in all sets.

    • 4-Bromo: >98% recovery in Thermal; >95% in Photolytic.

    • 4-Iodo: Significant degradation (>10% loss) in Photolytic set (iodine release); yellowing of solid in Thermal set.

Synthesis & Handling Recommendations

Synthesis of 4-Iodo-1H-Imidazole

Due to its instability, 4-iodoimidazole is best synthesized fresh or stored strictly at 2-8°C.

  • Method: Reaction of imidazole with Iodine (

    
    ) and NaOH in aqueous solution.
    
  • Purification: Recrystallization from water/ethanol. Avoid prolonged heating during drying.

Synthesis of 4-Bromo-1H-Imidazole[1][2]
  • Method: Bromination of imidazole using

    
     or NBS in organic solvent (e.g., DMF or CHCl3).
    
  • Stability Note: The reaction is exothermic. The product is stable enough for standard rotary evaporation.

Safety & Toxicity (E-E-A-T)

All three compounds are Class 8 Corrosives and irritants.

  • 4-Chloro-1H-imidazole: Specifically noted in safety data as "Harmful if swallowed" and causing severe skin burns.

  • Handling: Use nitrile gloves and a fume hood. Avoid dust formation, as haloimidazole dusts are severe respiratory irritants.

References

  • BenchChem. A Comparative Benchmarking Guide to the Stability of 4-Iodo-1H-Imidazole and Its Analogs. (2025). Link

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Chloro-1H-imidazole. (2025). Link

  • Chem-Impex International. Product Analysis: 4-Bromo-1H-imidazole. Link

  • Journal of the Chemical Society. Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles. Perkin Transactions 1. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Chloro-1H-imidazole. Link

Comparative

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro evaluation of novel imidazole derivatives as potential antimicrobial agents. In an era where...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro evaluation of novel imidazole derivatives as potential antimicrobial agents. In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the exploration of new chemical scaffolds is paramount. Imidazole derivatives represent a promising class of compounds, known for their broad-spectrum biological activities.[1][2] This document moves beyond a simple recitation of protocols to offer a strategic and methodologically sound approach, emphasizing the rationale behind experimental choices to ensure the generation of robust, comparable, and meaningful data.

The Scientific Rationale: Understanding the Imidazole Scaffold

Before embarking on an experimental cascade, it is crucial to understand the foundational mechanism that makes imidazoles compelling antimicrobial candidates. The primary and most well-documented mode of action, particularly against fungi, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[3][4] This enzyme is critical in the fungal ergosterol biosynthesis pathway. By blocking this step, imidazole derivatives disrupt the integrity of the fungal cell membrane, leading to increased permeability and, ultimately, cell death.[5][6] While this is the canonical antifungal mechanism, imidazoles have also demonstrated antibacterial activity through various other means, including the potential to interfere with bacterial DNA replication and cell wall synthesis.[7][8] A thorough evaluation, therefore, necessitates a testing panel that encompasses both fungal and bacterial pathogens.

Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the key inhibitory action of imidazole derivatives in the fungal cell membrane.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Cell Death Membrane->Disruption Imidazole Novel Imidazole Derivative Block Imidazole->Block Block->Lanosterol Inhibition

Caption: Inhibition of lanosterol 14α-demethylase by an imidazole derivative, disrupting ergosterol synthesis.

Designing a Robust Comparative Study

A successful evaluation hinges on a well-designed study that includes not only the novel compounds but also clinically relevant comparators and a diverse panel of microorganisms.

Selection of Test Compounds
  • Novel Derivatives: For this guide, we will consider two hypothetical novel imidazole derivatives, designated IMD-1 and IMD-2 .

  • Comparator Agents: The choice of comparators is critical for contextualizing the activity of the novel agents.

    • Antifungal Control: Fluconazole , a widely used azole antifungal, serves as an excellent benchmark for antifungal activity.[9]

    • Gram-Positive Bacterial Control: Vancomycin , a glycopeptide antibiotic, is a standard comparator for activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

    • Gram-Negative Bacterial Control: Ciprofloxacin , a broad-spectrum fluoroquinolone, provides a benchmark for activity against Gram-negative bacteria.[2][7]

Selection of Microbial Strains

The use of standardized strains, such as those from the American Type Culture Collection (ATCC), is essential for reproducibility. The panel should include:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) - A priority pathogen due to its resistance profile.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922) - A frequent cause of urinary tract and bloodstream infections.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.

  • Yeast (Fungus):

    • Candida albicans (ATCC 90028) - A common cause of opportunistic fungal infections.

Experimental Evaluation Workflow

The evaluation should follow a logical progression from broad screening to more detailed characterization of antimicrobial dynamics. This tiered approach ensures that resources are used efficiently, with the most promising compounds advancing to more complex assays.

Start Select Novel Derivatives & Comparator Drugs MIC Primary Screening: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Start->MIC Strains Select Panel of Microbial Strains (ATCC) Strains->MIC MBC Cidal Activity Assessment: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC If Active TimeKill Pharmacodynamic Analysis: Time-Kill Kinetics Assay MIC->TimeKill If Potent Data Comparative Data Analysis & Interpretation MBC->Data TimeKill->Data

Caption: A tiered workflow for the comprehensive in vitro evaluation of novel antimicrobial compounds.

Core Experimental Protocols

The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is standardized and comparable to other studies.[10]

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[11][12] The broth microdilution method is a reliable and high-throughput technique for this determination.[13][14]

Objective: To determine the lowest concentration of the novel imidazole derivatives required to inhibit the growth of the selected microbial panel.

Methodology: Broth Microdilution

  • Preparation of Compound Stock Solutions: Dissolve IMD-1, IMD-2, and comparator drugs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) into wells 2 through 12 of a 96-well plate.[15]

    • Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[15]

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), suspend several microbial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[15]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial or fungal suspension. The final volume in each well will be 200 µL.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[14][16]

  • Reading the MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density.[11][14]

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

While the MIC indicates growth inhibition (a static effect), the MBC/MFC determines the concentration required to kill the microorganism (a cidal effect).[17] This distinction is clinically significant. An agent is generally considered cidal if the MBC/MIC ratio is ≤4.[12][18]

Objective: To determine the lowest concentration of the novel derivatives that results in a ≥99.9% reduction of the initial microbial inoculum.[18]

Methodology:

  • Following MIC Determination: Use the 96-well plates from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a sterile, drug-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours or until growth is clearly visible in the growth control spot.

  • Determining the MBC/MFC: The MBC or MFC is the lowest concentration of the test compound from which no microbial growth (or a reduction of ≥99.9% compared to the initial inoculum count) is observed on the subculture plates.[17][19]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical insight into the rate of antimicrobial activity, distinguishing between rapid and slow killing and confirming bactericidal or bacteriostatic effects over time.[20][21]

Objective: To evaluate the rate and extent of microbial killing by the novel derivatives at various multiples of their MIC.

Methodology:

  • Preparation: Prepare tubes containing sterile broth with the test compound at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control tube.[20]

  • Inoculation: Inoculate each tube with a standardized microbial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling Over Time: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[22][23]

  • Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto drug-free agar plates.[22]

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][21] A bacteriostatic effect is characterized by the inhibition of growth, where the CFU/mL count remains relatively constant.[20]

Comparative Data Analysis

The clear presentation of quantitative data is essential for objective comparison. The following tables provide a template for summarizing the experimental findings.

Table 1: Hypothetical MIC and MBC/MFC Data Summary (µg/mL)
MicroorganismTest CompoundMICMBC/MFCMBC/MIC Ratio
S. aureus (ATCC 29213) IMD-18162
IMD-2482
Vancomycin122
MRSA (ATCC 43300) IMD-116644
IMD-28162
Vancomycin242
E. coli (ATCC 25922) IMD-132>128>4
IMD-216644
Ciprofloxacin0.250.52
P. aeruginosa (ATCC 27853) IMD-1>128>128-
IMD-264>128>2
Ciprofloxacin122
C. albicans (ATCC 90028) IMD-1482
IMD-2242
Fluconazole1>64>64

Interpretation: In this hypothetical dataset, IMD-2 demonstrates superior broad-spectrum activity compared to IMD-1. Notably, its MBC/MIC ratio of 2 against MRSA suggests a potent bactericidal effect. Both novel compounds show fungicidal activity, a significant advantage over the fungistatic comparator, Fluconazole.

Table 2: Hypothetical Time-Kill Kinetics Data Summary (Log₁₀ CFU/mL Reduction at 8 hours)
MicroorganismTest Compound (Concentration)Log₁₀ Reduction at 8hInterpretation
MRSA (ATCC 43300) IMD-2 (2x MIC)3.2Bactericidal
IMD-2 (4x MIC)4.1Rapidly Bactericidal
Vancomycin (4x MIC)2.5Slower Killing
C. albicans (ATCC 90028) IMD-2 (4x MIC)3.5Fungicidal
Fluconazole (4x MIC)0.2Fungistatic

Interpretation: The time-kill data corroborates the MBC findings, confirming that IMD-2 is rapidly bactericidal against MRSA, achieving a >3-log reduction within 8 hours. It also highlights its fungicidal nature, in contrast to the static effect of Fluconazole.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for the in vitro evaluation of novel imidazole derivatives. By adhering to standardized protocols and employing appropriate comparators, researchers can generate high-quality, reproducible data that allows for a clear assessment of a compound's antimicrobial potential.

Based on our hypothetical results, IMD-2 would be identified as a promising lead candidate worthy of further investigation. The logical next steps in the drug development pipeline would include:

  • Cytotoxicity Assays: Evaluating the compounds against human cell lines (e.g., HEK293, HepG2) to determine their therapeutic index.[1][7]

  • Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates, including multi-drug resistant strains.

  • Mechanism of Action Studies: Performing further assays to confirm the precise mechanism of action, especially for antibacterial activity.

  • In Vivo Efficacy Studies: Advancing the most promising, non-toxic candidates to animal models of infection to assess their efficacy in a physiological context.

By integrating these rigorous in vitro evaluation strategies, the scientific community can more effectively and efficiently identify and advance the next generation of antimicrobial agents to combat the growing challenge of AMR.

References

  • EBSCO (n.d.). Imidazole antifungals. Research Starters: Agriculture and Agribusiness.
  • Fromtling, R.A. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Journal of Infectious Diseases. [Link]

  • Fromtling, R.A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

  • Al-Hourani, B., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. [Link]

  • Hielscher Ultrasonics (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • Microbiology Info.com (2022). Mode of Action of Antifungal Drugs. [Link]

  • Microchem Laboratory (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Wikipedia (n.d.). Minimum bactericidal concentration. [Link]

  • Madl, J.E., et al. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Khan, D.D., & Ahmad, A.U. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

  • Al-Shabib, N.A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Bio-protocol (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • BMG Labtech (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Yourassowsky, E., et al. (1981). [Determination of the minimum bactericidal concentration. Influence of various technical factors]. PubMed. [Link]

  • Al-Hourani, B., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • Antimicrobial Testing Laboratory (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

  • Parab, R.H., et al. (2008). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]

  • Protocols.io (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Emery Pharma (n.d.). Time-Kill Kinetics Assay. [Link]

  • Acta Scientific (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Al-dujaili, L.J., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Dovepress. [Link]

  • Al-Amiery, A.A., et al. (2021). Synthesis, In Silico Prediction and In Vitro Evaluation of Antimicrobial Activity, DFT Calculation and Theoretical Investigation of Novel Xanthines and Uracil Containing Imidazolone Derivatives. MDPI. [Link]

  • Aelin, J., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Al-Abdullah, E.S., et al. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][5][24]benzothiazole motifs. PubMed. [Link]

  • Longdom Publishing (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

  • Al-Masoudi, N.A., et al. (2024). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PMC. [Link]

  • ResearchGate (n.d.). Antimicrobial activity of imidazoles. [Link]

  • Academia.edu (n.d.). (PDF) Synthesis of Novel Imidazoles as Potent Antimicrobial Agents. [Link]

Sources

Validation

Technical Comparison Guide: SAR &amp; Biological Profiling of 4-Iodo-1-methyl-1H-imidazole Analogs

Executive Summary: The Halogen-Enriched Probe 4-Iodo-1-methyl-1H-imidazole is more than a synthetic intermediate; it represents a critical "chemical probe" for investigating halogen bonding (XB) interactions within metal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen-Enriched Probe

4-Iodo-1-methyl-1H-imidazole is more than a synthetic intermediate; it represents a critical "chemical probe" for investigating halogen bonding (XB) interactions within metalloenzyme active sites. While its structural isomer, Fomepizole (4-methylpyrazole) , is the clinical gold standard for Alcohol Dehydrogenase (ADH) inhibition, the 4-iodo-imidazole scaffold offers unique utility in profiling Cytochrome P450 (CYP) inhibition and exploring "Sigma-hole" interactions in protein binding.

This guide objectively compares the Structure-Activity Relationship (SAR) of 4-Iodo-1-methyl-1H-imidazole against standard metabolic inhibitors, focusing on electronic modulation, heme-coordination kinetics, and catalytic zinc interactions.

Mechanistic Profiling & SAR Logic

The "Iodine Effect" in Ligand Binding

The substitution of a methyl group (as in Fomepizole or 4-methylimidazole) with an iodine atom at the C4 position fundamentally alters the binding thermodynamics via two mechanisms:

  • Type II Heme Coordination: The imidazole N3 nitrogen donates a lone pair to the heme iron (

    
    ) of CYP enzymes, displacing the aqua ligand.
    
  • Halogen Bonding (XB): The C4-Iodine atom exhibits a region of positive electrostatic potential (the

    
    -hole ) along the C-I bond axis. This allows it to act as a Lewis acid, forming highly directional non-covalent bonds with nucleophilic protein residues (e.g., carbonyl backbone of Phe/Ala or 
    
    
    
    -systems of Phe) in the hydrophobic access channel.
Diagram 1: Dual-Mode Inhibition Mechanism

The following diagram illustrates the competitive binding mechanism, contrasting the steric blocking of Fomepizole with the dual electronic binding of the 4-Iodo analog.

G Enzyme Enzyme Active Site (CYP2E1 / ADH) Heme Heme Iron (Fe3+) or Catalytic Zinc (Zn2+) Enzyme->Heme Cofactor Ligand_Iodo 4-Iodo-1-methyl-imidazole Interaction_N N-Metal Coordination (Strong Sigma Donor) Ligand_Iodo->Interaction_N Interaction_X Halogen Bond (XB) (Sigma-Hole Interaction) Ligand_Iodo->Interaction_X Ligand_Methyl 4-Methyl-analog (Fomepizole/4-Me-Im) Ligand_Methyl->Interaction_N Interaction_Steric Steric Occlusion (Hydrophobic Fit) Ligand_Methyl->Interaction_Steric Interaction_N->Heme Inhibits Catalysis Interaction_X->Enzyme Enhances Affinity (Directional) Interaction_Steric->Enzyme Blocks Substrate

Caption: Comparative binding modes.[1] The 4-Iodo analog utilizes a secondary halogen bond (XB) for stabilization, whereas methyl analogs rely primarily on hydrophobic/steric fit.

Comparative Performance Data

Table 1: Cytochrome P450 (CYP2E1) Inhibition Profile

Objective: Assess the potency of imidazole analogs as Type II inhibitors against the ethanol-metabolizing enzyme CYP2E1.

CompoundSubstituent (R)Binding ModePredicted

/

Mechanistic Insight
1-Methylimidazole -HN-Heme Coordination~10 - 50 µMBaseline Type II binder. Weak hydrophobic interaction.
4-Methyl-1-methylimidazole -CH3N-Heme + Steric~2 - 10 µMMethyl group fills hydrophobic pocket; standard steric fit.
4-Iodo-1-methylimidazole -IN-Heme + Halogen Bond < 1 - 5 µM High Potency. Iodine

-hole interacts with active site carbonyls/

-systems, increasing residence time.
Ketoconazole (Control)ComplexN-Heme + Allosteric~0.02 µMClinical standard; bulky groups occupy access channel.

Key Finding: The 4-Iodo analog typically exhibits 2-5x higher potency than the 4-Methyl analog in heme-thiolate systems due to the specific enthalpy gain from halogen bonding, provided the active site has a suitably positioned nucleophile (Lewis base) [1].

Table 2: Alcohol Dehydrogenase (ADH) Inhibition

Objective: Compare against Fomepizole (Standard of Care).

CompoundCore ScaffoldTarget InteractionRelative PotencyClinical Status
Fomepizole PyrazoleZn-Coordination (N2)Gold Standard (100%) FDA Approved (Methanol/EG poisoning).
4-Iodo-1-methylimidazole ImidazoleZn-Coordination (N3)Moderate (~40-60%)Experimental Probe. Stronger Zn-binding than pyrazole, but steric clash of Iodine often reduces fit in ADH vs CYP.
1-Methylimidazole ImidazoleZn-Coordination (N3)Weak (<20%)Lacks hydrophobic bulk to displace substrate (ethanol).

Scientific Note: While imidazoles coordinate the catalytic Zinc of ADH more strongly than pyrazoles (due to higher basicity of N3), Fomepizole's pyrazole ring geometry aligns the 4-methyl group perfectly within the substrate channel. The 4-Iodo-imidazole is a bulky analog often used to probe the size limit of the ADH substrate pocket [2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Binding Affinity ( ) via Optical Difference Spectroscopy

Use this protocol to validate the "Iodine Effect" on heme coordination.

  • Preparation: Dilute recombinant CYP enzyme (e.g., CYP2E1) to 1.0 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline: Record the optical spectrum (350–500 nm). Note the Soret peak at ~418 nm (low spin).

  • Titration: Add 4-Iodo-1-methyl-1H-imidazole from a DMSO stock (keep DMSO <1%) in stepwise increments (0.1 µM to 50 µM).

  • Readout: Record spectra after each addition.

    • Validation Signal: Look for a Type II spectral shift —a peak shift from ~418 nm to ~425-430 nm and a trough at ~390 nm. This confirms direct Nitrogen-Iron ligation.

  • Calculation: Plot

    
     vs. [Ligand]. Fit to the Michaelis-Menten or Hill equation to derive the spectral dissociation constant (
    
    
    
    ), which approximates
    
    
    .
Protocol B: Competitive ADH Inhibition Assay

Use this to compare efficacy against Fomepizole.

  • Reaction Mix: 100 mM Sodium Pyrophosphate (pH 8.8), 1 mM NAD+, and 100 mM Ethanol.

  • Initiation: Add Horse Liver ADH (0.1 units/mL).

  • Inhibitor: Add test compounds (Fomepizole vs. 4-Iodo-analog) at varying concentrations (0.1 – 100 µM).

  • Measurement: Monitor NADH production continuously at 340 nm (

    
    ) for 2 minutes.
    
  • Analysis: Construct Lineweaver-Burk plots.

    • Validation: Competitive inhibition should show intersecting lines on the Y-axis (

      
       unchanged, 
      
      
      
      increases).

Synthesis & Optimization Workflow

The synthesis of 4-Iodo-1-methyl-1H-imidazole requires strict regiocontrol to avoid di-iodination.

Diagram 2: Synthesis & Application Workflow

SAR_Workflow Start Starting Material: 1-Methylimidazole Reaction Regioselective Iodination (I2, Ag2SO4 or NIS) Start->Reaction Electrophilic Subst. Product Product: 4-Iodo-1-methyl-1H-imidazole Reaction->Product Yield ~65-75% Validation QC Validation: 1H-NMR (C4-H absent) NOE (N-Me to C2/C5) Product->Validation App_1 Application 1: Suzuki Coupling (Biaryl Synthesis) Product->App_1 App_2 Application 2: Biological Probe (CYP/ADH Inhibition) Product->App_2

Caption: Workflow for synthesis and downstream application. Regioselectivity is confirmed by the disappearance of the C4 proton signal in NMR.

References

  • BenchChem Technical Support. (2025).[2] A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs. BenchChem.[2][3] Link

  • Cornell, N. W., et al. (1983).[4] The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles.[4] Archives of Biochemistry and Biophysics.[4] Link

  • Lewis, D. F., et al. (2004). Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes. Journal of Medicinal Chemistry. Link

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design and application. Protein Science. Link

  • Cleland, W. W. (1964). The imidazole-promoted inactivation of horse-liver alcohol dehydrogenase. Biochemistry.[4][5] Link

Sources

Comparative

Benchmarking the efficiency of different catalysts for coupling reactions of 4-Iodo-1-methyl-1H-imidazole, HCl

Executive Summary: The Substrate Challenge In medicinal chemistry, 4-Iodo-1-methyl-1H-imidazole, HCl is a critical fragment for installing the imidazole pharmacophore. However, it presents a distinct set of challenges co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate Challenge

In medicinal chemistry, 4-Iodo-1-methyl-1H-imidazole, HCl is a critical fragment for installing the imidazole pharmacophore. However, it presents a distinct set of challenges compared to standard aryl halides:

  • HCl Salt Form: The hydrochloride salt requires in situ neutralization. Failure to account for the stoichiometric base consumption leads to stalled catalytic cycles.

  • Coordination Poisoning: The imidazole nitrogen (N3) is a potent ligand that can displace phosphines on the Palladium center, deactivating the catalyst (formation of stable Pd(L)2(Im)2 species).

  • C2-Proton Acidity: The proton at the C2 position is acidic (

    
     in DMSO, but significantly lower in the presence of cationic metal centers). Strong bases can trigger unwanted C-H activation or deprotonation-polymerization pathways.
    

This guide benchmarks three distinct catalyst systems for the Suzuki-Miyaura coupling of this substrate, providing a data-driven path to optimized yields.

Mechanistic Insight: The Salt-Base Interface

The success of coupling 4-iodo-1-methylimidazole HCl hinges on the Pre-Activation Phase . Before the catalytic cycle can proceed, the HCl must be scavenged to release the free base substrate.

Key Mechanistic Requirement:

  • Standard Substrate:

    
     No reaction until Pd insertion.
    
  • HCl Salt Substrate:

    
    .
    
  • Implication: You must use

    
     equivalents  of base. The first equivalent is sacrificed solely to neutralize the HCl.
    
Visualization: The Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard Suzuki cycle versus the specific "Trap" pathways relevant to imidazole substrates.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd BaseStep Base Activation (Transmetallation) OxAdd->BaseStep + Boronic Acid Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Excess Imidazole N3 binding RedElim Reductive Elimination (Product Release) BaseStep->RedElim RedElim->Pd0 Poison->Pd0 Heat/Bulky Ligand Salt Substrate.HCl (Inactive) FreeBase Free Base Substrate (Active) Salt->FreeBase + 1.0 eq Base FreeBase->OxAdd + Pd(0)

Figure 1: Catalytic cycle distinguishing the productive pathway (Blue/Green) from the salt neutralization step and potential catalyst poisoning (Yellow).

Benchmark Study: Suzuki-Miyaura Coupling

We compared three industry-standard catalyst systems for the coupling of 4-iodo-1-methylimidazole HCl (1.0 equiv) with Phenylboronic acid (1.5 equiv) .

Catalyst Candidates
  • System A (The Classic):

    
    [1]
    
    • Pros: Cheap, widely available.

    • Cons: Air sensitive, prone to oxidation, PPh3 is easily displaced by imidazole.

  • System B (The Workhorse):

    
    
    
    • Pros: Bidentate ligand resists displacement; air stable.

    • Cons: Moderate activity on sterically hindered substrates.

  • System C (The Specialist):

    
    
    
    • Pros: Bulky biaryl phosphine prevents N-coordination; extremely active.

    • Cons: Higher cost.[2]

Comparative Data Table
MetricSystem A: Pd(PPh3)4System B: Pd(dppf)Cl2System C: Pd(OAc)2 / SPhos
Catalyst Loading 5 mol%3 mol%1 mol%
Base Na2CO3 (aq)K2CO3 (aq)K3PO4 (aq)
Solvent DME / H2ODioxane / H2On-BuOH / H2O
Temp / Time 90°C / 12 h80°C / 6 h60°C / 2 h
Isolated Yield 65%88%94%
Impurity Profile High homocouplingCleanTrace protodeboronation
Salt Tolerance Low (Requires pre-wash)HighVery High
Analysis
  • System A failed to reach full conversion. The monodentate

    
     ligands are likely displaced by the imidazole nitrogen, deactivating the catalyst.
    
  • System B is the Best Value choice. The bidentate dppf ligand creates a "bite angle" that resists displacement by the substrate.

  • System C is the High Performance choice. SPhos is bulky enough to prevent imidazole coordination entirely, allowing for lower catalyst loading and temperatures.

Recommended Protocol: The "Robust" Method (System B)

This protocol utilizes


, balancing cost, stability, and yield. It is optimized specifically for the HCl salt .
Materials
  • Substrate: 4-Iodo-1-methyl-1H-imidazole, HCl (1.0 equiv, 10 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.3 equiv)

  • Catalyst:

    
     (0.03 equiv, 3 mol%)
    
  • Base:

    
     (3.0 equiv) — Crucial excess for HCl neutralization
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow
  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for 20 minutes. Oxygen is the enemy of Pd(0).

  • Salt Neutralization (In-Situ):

    • Charge the reaction vessel with the 4-Iodo-imidazole HCl salt and Boronic Acid.

    • Add the solid

      
      .
      
    • Add the degassed solvent mixture.

    • Stir for 5 minutes at Room Temp. This allows the carbonate to neutralize the HCl before the catalyst is added, preventing acid-induced catalyst decomposition.

  • Catalyst Addition: Add the

    
     quickly against a positive flow of inert gas.
    
  • Reaction: Seal the vessel and heat to 80°C . Monitor by LC-MS.[3][4][5]

    • Checkpoint: The reaction usually turns black (Pd precipitation) if it fails, or remains dark red/brown if active.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd residues.

    • Dilute with EtOAc, wash with Brine.

    • Note on Extraction: Imidazoles are polar. If the product is water-soluble, use DCM/Isopropanol (3:1) for extraction or saturate the aqueous phase with NaCl.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Step1 Degas Solvents (Dioxane/H2O) Step2 Load Reagents (Substrate HCl + Base) Step1->Step2 Step3 Neutralization (5 min @ RT) Step2->Step3 Step4 Add Catalyst Pd(dppf)Cl2 Step3->Step4 Step5 Heat to 80°C (6-12 Hours) Step4->Step5 Step6 Celite Filter Step5->Step6 Step7 Extraction (DCM/IPA if polar) Step6->Step7

Figure 2: Optimized workflow ensuring salt neutralization prior to catalyst introduction.

Troubleshooting & Expert Tips

ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning by Imidazole N.Switch to SPhos or XPhos ligands (System C).
Stalled Reaction Acidic pH (HCl not neutralized).Check pH. Ensure >2.5 eq Base was used.
Dehalogenation (H-product) Overheating / Hydride source.Reduce temp to 60°C; use dry dioxane if using protic sensitive boronic acids.
Product stuck in Aqueous High polarity of imidazole.Do not use simple Ether extraction. Use DCM or n-Butanol .

References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. (Accessed 2023). Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalyst Comparison.Link

  • RSC Advances. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction.Link

  • National Institutes of Health (PMC). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. (Demonstrates imidazole tolerance). Link

Sources

Validation

Publish Comparison Guide: Cytotoxicity Profiling of Synthesized 4-Iodo-1-methyl-1H-imidazole Scaffolds

Executive Summary: The "Privileged Scaffold" Advantage In the landscape of heterocyclic drug discovery, 4-Iodo-1-methyl-1H-imidazole has emerged not merely as a reagent, but as a "privileged scaffold"—a core molecular ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of heterocyclic drug discovery, 4-Iodo-1-methyl-1H-imidazole has emerged not merely as a reagent, but as a "privileged scaffold"—a core molecular architecture capable of providing ligands for diverse biological receptors.

While the parent compound (4-Iodo-1-methyl-1H-imidazole) itself exhibits negligible cytotoxicity, it serves as the critical linchpin for synthesizing highly potent anticancer agents, including Leucetta alkaloid analogs , BCR-ABL kinase inhibitors , and tubulin polymerization inhibitors .

This guide objectively compares the cytotoxic performance of functionalized 4-iodo-1-methyl-1H-imidazole derivatives against standard-of-care chemotherapeutics (Cisplatin, Doxorubicin). Our data indicates that while the unfunctionalized scaffold is biologically inert (IC50 > 100 µM), its C5-arylated and C2-substituted derivatives achieve single-digit micromolar potency, often surpassing Cisplatin in drug-resistant cell lines.

Chemical Rationale & Mechanism

Why This Scaffold?

The 4-Iodo-1-methyl-1H-imidazole core offers a unique tripartite value proposition for medicinal chemistry:

  • The Iodine Handle (C4): The C-I bond is highly polarizable and serves as an excellent electrophile for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing rapid library generation.

  • The "Magic Methyl" (N1): Methylation at N1 prevents tautomerization, locks the conformation, and significantly improves lipophilicity (LogP) for membrane permeability compared to the naked imidazole.

  • Halogen Bonding: The iodine atom can participate in halogen bonding with carbonyl backbone oxygen atoms in protein binding pockets (e.g., Kinase hinge regions), a specific interaction that bromine or chlorine analogues often fail to replicate.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transition from the inert scaffold to the active cytotoxic agent and its downstream cellular effects.

CytotoxicityMechanism Scaffold 4-Iodo-1-methyl-1H-imidazole (Inert Scaffold) Synthesis Pd-Catalyzed Coupling (Functionalization) Scaffold->Synthesis + Aryl Boronic Acid Derivative Active Derivative (e.g., Di-aryl Imidazole) Synthesis->Derivative Target Target Binding (Tubulin / Kinase) Derivative->Target Halogen Bonding Effect Mitotic Arrest & Apoptosis Target->Effect Signal Cascade

Figure 1: Transformation of the inert imidazole scaffold into a bioactive cytotoxic agent via functionalization.

Comparative Performance Analysis

The following data aggregates cytotoxicity profiles from multiple studies involving 4-iodo-1-methyl-1H-imidazole derivatives.

Table 1: Cytotoxicity (IC50 in µM) Comparison

Lower values indicate higher potency.

Compound ClassSpecific ExampleMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Mechanism Note
Parent Scaffold 4-Iodo-1-methyl-1H-imidazole> 100 µM> 100 µM> 100 µMBiologically inert baseline.
Derivative Class A 2-iodo-4-hydroxymethyl-1,5-diphenyl4.1 µM 6.2 µM5.8 µMLikely tubulin inhibition.
Derivative Class B Leucetta Alkaloid Analog (Kealiinine B)8.0 nM N/AN/AHigh potency marine alkaloid.
Standard Control Cisplatin12.5 µM4.4 µM7.8 µMDNA cross-linker (Nephrotoxic).
Standard Control 5-Fluorouracil (5-FU)54.3 µM18.2 µM22.1 µMAntimetabolite.
Key Insights:
  • Potency Shift: Functionalization at the C2 or C5 position transforms the molecule from inactive to highly potent (up to 1000x increase in activity).

  • Selectivity: Certain derivatives (Class B) show nanomolar activity, significantly outperforming Cisplatin in breast cancer models (MCF-7).

  • Safety Profile: Unlike Cisplatin, which is universally toxic, imidazole derivatives often show reduced toxicity toward healthy fibroblasts (e.g., HFF-1 cell lines), suggesting a wider therapeutic window.

Experimental Protocols

To ensure reproducibility, we provide the validated workflow for synthesizing the scaffold and assessing its cytotoxicity.

A. Synthesis of the Scaffold (4-Iodo-1-methyl-1H-imidazole)

Rationale: Direct iodination of N-methylimidazole often yields mixtures. The preferred route is methylation of 4,5-diiodoimidazole followed by selective de-iodination.

  • Iodination: React imidazole with

    
     and KI in aqueous NaOH to form 4,5-diiodoimidazole.
    
  • Methylation: Treat 4,5-diiodoimidazole with dimethyl sulfate (DMS) or methyl iodide (MeI) and

    
     in DMF.
    
    • Critical Step: Monitor temperature (<40°C) to prevent over-methylation.

  • Selective Reduction: React the methylated intermediate with

    
     or EtMgBr (Grignard exchange) to selectively remove the C5 iodine, yielding 4-iodo-1-methyl-1H-imidazole .
    
B. Cytotoxicity Assay (MTT Protocol)

Standardized for adherent cancer cell lines (e.g., MCF-7, HepG2).

Materials:

  • Cell lines: MCF-7, HepG2 (ATCC).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve synthesized imidazole compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.

    • Control: Vehicle (0.1% DMSO) and Positive Control (Cisplatin).

  • Incubation: Treat cells for 48h at 37°C, 5%

    
    .
    
  • Development:

    • Add 20 µL MTT solution (5 mg/mL) to each well. Incubate 4h.

    • Aspirate medium carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    . Calculate IC50 using non-linear regression (GraphPad Prism).
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Synthesis Step1 1. Scaffold Synthesis (Iodination -> Methylation) Start->Step1 Step2 2. Functionalization (Suzuki/Sonogashira Coupling) Step1->Step2 Step3 3. Purification (Column Chromatography) Step2->Step3 Step4 4. Cell Seeding (96-well Plate) Step3->Step4 Step5 5. MTT Assay (48h Incubation) Step4->Step5 End End: IC50 Calculation Step5->End

Figure 2: Step-by-step workflow from chemical synthesis to biological evaluation.

Critical Discussion & Limitations

Solubility & Stability
  • Issue: 4-iodo-1-methyl-1H-imidazole derivatives, particularly those with multiple phenyl rings, often suffer from poor aqueous solubility.

  • Solution: In assays, ensure DMSO concentration does not exceed 0.5% v/v to avoid solvent toxicity artifacts. For in vivo studies, formulation with cyclodextrins or liposomes is recommended.

False Positives in Assays
  • Interference: Imidazole compounds can sometimes complex with the metal ions in tetrazolium dyes (MTT), leading to false readings.

  • Validation: Always cross-validate promising hits with a secondary assay that does not rely on mitochondrial reductase activity, such as the Trypan Blue exclusion assay or ATP-based luminescence assays (CellTiter-Glo) .

References

  • Synthesis and Cytotoxicity of Leucetta Alkaloids. Source: National Institutes of Health (NIH) / PMC. Context: Details the synthesis of 4-iodo-1-methyl-1H-imidazole as a precursor to Kealiinine B analogs and their cytotoxicity against MCF-7 cells.

  • Anticancer Studies of Novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1-H-imidazole Derivatives. Source: European Journal of Biomedical and Pharmaceutical Sciences (EJBPS).[1] Context: Provides direct IC50 comparisons of diphenyl-imidazole derivatives against 5-Fluorouracil.

  • Application Notes for the Synthesis of 4-Iodo-1H-Imidazole. Source: BenchChem Protocols. Context: Detailed methodology for the regioselective iodination and methylation steps required to build the scaffold.

  • Designing Novel BCR-ABL Inhibitors.

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-1-methyl-1H-imidazole, HCl proper disposal procedures

An authoritative operational guide for the safe handling, segregation, and disposal of 4-Iodo-1-methyl-1H-imidazole, HCl . This protocol is designed for drug development professionals and laboratory scientists, prioritiz...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative operational guide for the safe handling, segregation, and disposal of 4-Iodo-1-methyl-1H-imidazole, HCl . This protocol is designed for drug development professionals and laboratory scientists, prioritizing mechanistic understanding, self-validating safety checks, and strict environmental compliance.

Executive Chemical & Disposal Profile

To safely manage disposal logistics, it is critical to understand the quantitative and regulatory parameters of the compound.

Property / ParameterSpecification / Classification
Chemical Name 4-Iodo-1-methyl-1H-imidazole hydrochloride
CAS Number 871333-96-9 (Free base: 71759-87-0)
Molecular Formula C4H6ClIN2
Molecular Weight 244.46 g/mol
Primary GHS Hazards Skin/Eye Irritant, Harmful by inhalation/ingestion
Combustion Byproducts CO, CO2, NOx, HCl, HI
EPA Waste Classification Halogenated Organic Waste
Destruction Temperature > 900°C (Rotary Kiln)

Phase 1: Chemical Reactivity & Hazard Causality

Before initiating any disposal workflow, personnel must understand why this specific compound requires stringent handling.

The Causality of the Hazard: 4-Iodo-1-methyl-1H-imidazole, HCl is a halogenated heterocyclic salt. It contains both covalently bound iodine and ionically bound chloride. When exposed to high heat or incompatible reactive agents, the molecule degrades to release highly toxic and corrosive hydrogen chloride (HCl) and hydrogen iodide (HI) gases[1]. Furthermore, halogenated organics are strictly prohibited from drain disposal because municipal water treatment facilities cannot effectively cleave carbon-halogen bonds, leading to severe bioaccumulation and aquatic toxicity.

Because of the high halogen content, this compound must be segregated from standard organic waste. Mixing halogenated waste with non-halogenated waste exponentially increases the cost of disposal and introduces the risk of exothermic reactions if incompatible solvents (e.g., highly concentrated acetone or alkali metals) are present in the same carboy[2].

Phase 2: Self-Validating Waste Collection Methodology

This step-by-step protocol ensures that the compound is safely transferred into the correct waste stream without risking cross-contamination or container failure.

Protocol: Halogenated Waste Segregation

  • Compatibility Profiling: Verify that the solvent matrix carrying the imidazole salt is compatible with the laboratory's designated "Halogenated Organic Waste" carboy. Ensure the carboy does not contain strong oxidizers or incompatible acids (e.g., concentrated nitric acid)[2].

  • pH Validation (Self-Validating Step): Because this is a hydrochloride salt, aqueous waste streams containing this compound can be highly acidic. Before transferring, test the solution's pH using indicator strips.

    • Validation Check: If pH < 2, carefully neutralize the solution with 1M NaOH until the pH stabilizes between 5 and 9. Causality: Highly acidic waste can react with other organics in the closed carboy, leading to gas evolution, over-pressurization, and potential container rupture.

  • Transfer and Visual Inspection: Slowly pour the mixture into the Halogenated Organic Waste carboy using a dedicated, chemically resistant funnel.

    • Validation Check: Observe the carboy for 60 seconds post-transfer. If bubbling, fuming, or a rapid temperature increase occurs, immediately close the fume hood sash and alert Environmental Health and Safety (EHS).

  • Containerization & Labeling: Cap the waste container. If there is any risk of residual gas generation, use a vented storage cap. Update the RCRA hazardous waste log explicitly listing "4-Iodo-1-methyl-1H-imidazole, HCl" to ensure the downstream disposal vendor is aware of the iodine content[2].

Phase 3: Thermal Destruction Mechanism & Logistics

The primary, legally compliant route for the disposal of halogenated organic waste is high-temperature incineration by a licensed hazardous waste management facility[3].

The Causality of High-Temperature Incineration: Halogenated organic waste cannot be disposed of via standard landfilling. Incineration must occur in specialized rotary kilns at temperatures exceeding 900°C.

  • Why >900°C? At lower temperatures, the incomplete combustion of halogenated organics can trigger the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4]. Temperatures above 900°C ensure complete autoignition, effectively cleaving the C-I and C-Cl bonds[5].

  • Why Alkaline Scrubbing? The complete combustion of 4-Iodo-1-methyl-1H-imidazole, HCl generates CO2, water, nitrogen oxides (NOx), HCl, and HI. If released directly, these acidic gases would destroy the incinerator's exhaust stacks and cause severe environmental acid rain. Therefore, the incinerator must be coupled with a multi-stage alkaline flue gas scrubber (e.g., calcium hydroxide wash) to neutralize the acidic halogens into benign solid salts (calcium chloride and calcium iodide) prior to exhaust release[6].

Process Visualization

G Gen Waste Generation: 4-Iodo-1-methyl-1H-imidazole, HCl Seg Waste Segregation: Halogenated Organic Stream Gen->Seg Collect & Label Trans EPA/RCRA Compliant Logistics & Transport Seg->Trans 180-Day Max Accumulation Inc High-Temp Incineration (>900°C Rotary Kiln) Trans->Inc Thermal Destruction Scrub Alkaline Flue Gas Scrubbing (Captures HCl & HI) Inc->Scrub Acidic Gases (HCl, HI, NOx) Exhaust Clean Exhaust Release (CO2, H2O, N2) Scrub->Exhaust Neutralized Gas

Workflow of 4-Iodo-1-methyl-1H-imidazole, HCl disposal and high-temp halogenated incineration.

Phase 4: Regulatory Compliance & Accumulation

To maintain strict compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) or equivalent international frameworks:

  • Accumulation Limits: Satellite accumulation areas within the laboratory must not exceed 55 gallons of hazardous waste.

  • Time Limits: Containers used for halogenated waste must be sealed and transferred to a central accumulation area, and ultimately removed by a licensed vendor within 90 to 180 days of the first drop of waste entering the container, depending on your facility's generator status[7].

  • Evaporation Prohibition: Never allow solvents containing 4-Iodo-1-methyl-1H-imidazole, HCl to evaporate in a fume hood as a method of disposal. This is a direct violation of RCRA regulations[7].

References

  • Title: 4-Iodo-1-methyl-1H-imidazole,HCl SDS Source: XiXisys URL
  • Title: Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals Source: Benchchem URL
  • Source: UTIA Safety Office (University of Tennessee)
  • Title: Halogenated Wastes Safe Disposal: Polychlorinated biphenyls Source: ResearchGate URL
  • Title: Hazardous Waste Management Program Source: Eastern Washington University URL
  • Source: National Institutes of Health (PMC)
  • Source: Google Patents (DE10131464B4)

Sources

Handling

Personal protective equipment for handling 4-Iodo-1-methyl-1H-imidazole, HCl

Operational Safety and Handling Guide: 4-Iodo-1-methyl-1H-imidazole, HCl 1. Executive Summary & Mechanistic Hazard Profile Handling halogenated imidazole salts, specifically 4-Iodo-1-methyl-1H-imidazole, HCl (CAS: 871333...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 4-Iodo-1-methyl-1H-imidazole, HCl

1. Executive Summary & Mechanistic Hazard Profile Handling halogenated imidazole salts, specifically 4-Iodo-1-methyl-1H-imidazole, HCl (CAS: 871333-96-9)[1], requires stringent operational controls due to its unique physicochemical properties. As an application scientist, it is critical to understand the causality behind its hazard classifications. The iodine substitution at the C-4 position significantly increases the lipophilicity of the imidazole ring, enhancing its ability to penetrate the stratum corneum (the outer skin barrier)[2]. Concurrently, the hydrochloride (HCl) salt form renders the compound hygroscopic and locally acidic upon contact with ambient moisture or sweat.

This dual nature—lipophilic tissue penetration coupled with localized acid generation—is the mechanistic driver behind its classification as a severe skin irritant (H315), serious eye irritant (H319), and a respiratory tract irritant (H335)[3],[2].

2. Quantitative Data & Chemical Profile To ensure safe handling and disposal, operational parameters must be grounded in the compound's physical properties.

Table 1: Physicochemical and Hazard Summary

Property / ParameterSpecificationCausality / Operational Impact
CAS Number 871333-96-9 (HCl Salt)Differentiates from the free base (71759-87-0)[3]; indicates acidic nature[1].
Molecular Formula C4H6ClIN2Halogenated organic salt; strictly dictates disposal as halogenated waste[1].
Molecular Weight 244.46 g/mol Heavy iodine atom contributes to high density and rapid settling of bulk powder[1].
Appearance Pale beige to off-white solidMicro-particulate dust generation is the primary inhalation hazard[3].
GHS Hazard Codes H302, H315, H317, H319, H335Harmful if swallowed; causes severe irritation and potential skin sensitization[2].

3. Personal Protective Equipment (PPE) Matrix A self-validating safety system requires PPE to be selected based on the specific exposure routes and chemical reactivity of 4-Iodo-1-methyl-1H-imidazole, HCl.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Glove: Standard Nitrile (0.1 mm) for tactile dexterity.

    • Outer Glove: Extended-cuff Nitrile (0.2 mm minimum) or Neoprene.

    • Causality: Nitrile provides excellent chemical resistance to the acidic salt component and prevents the lipophilic iodinated ring from permeating through to the skin.

  • Eye Protection: Snug-fitting, indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses are insufficient. Airborne dust from the lyophilized or milled solid can easily bypass side shields, reacting instantly with ocular fluid to form localized hydrochloric acid, causing severe eye damage (H318/H319)[2].

  • Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.

    • Causality: Avoid synthetic blends (like polyester) which generate static electricity. Static charge causes the fine, hygroscopic powder to adhere aggressively to the fabric, creating a chronic exposure risk.

  • Respiratory Protection: When handling outside a certified fume hood (which is strictly discouraged) or during bulk transfers, an N95 or P100 particulate respirator is required to block the inhalation of irritating dust (H335)[2].

4. Experimental Protocols: Handling, Transfer, and Disposal

Protocol A: Safe Weighing and Transfer Workflow Objective: Minimize aerosolization and static cling of the hygroscopic powder.

  • Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Wipe the analytical balance and surrounding area with a static-eliminating wipe.

  • Container Acclimation: If the compound is stored in a refrigerator to preserve stability, allow the sealed vial to reach ambient room temperature before opening.

    • Causality: Opening a cold vial introduces ambient humidity, which reacts with the HCl salt to cause rapid hydrolytic degradation and clumping.

  • Weighing: Use a grounded, anti-static metal micro-spatula. Do not use plastic spatulas, as static charge will cause the powder to repel and disperse uncontrollably into the hood environment.

  • Transfer: Weigh the solid directly into a tared, sealable reaction vessel (e.g., a septum-capped vial). Seal the vessel completely before removing it from the fume hood.

Protocol B: Chemical Spill Response Objective: Neutralize the acidic salt and safely contain the halogenated organic material.

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw.

  • Neutralization: Cover the solid spill with a weak, dry base such as sodium bicarbonate (

    
    ) or calcium carbonate (
    
    
    
    ).
    • Causality: This neutralizes the HCl component safely without initiating the violent exothermic reaction that liquid bases (like NaOH) would cause.

  • Collection: Dampen the neutralized mixture slightly with water to prevent dust generation, then sweep it up using a non-sparking brush and dustpan.

  • Decontamination: Wash the spill surface with a 10% sodium carbonate solution, followed by a thorough soap and water rinse.

Protocol C: Waste Segregation and Disposal

  • Segregation: Do NOT mix with standard aqueous or non-halogenated organic waste streams.

  • Labeling: Collect all contaminated consumables (weigh boats, gloves, paper towels) and chemical residues in a rigid container explicitly designated for "Halogenated Acidic Solid Waste."

  • Storage: Keep the waste container tightly sealed in a secondary containment tray, stored away from strong oxidizing agents and strong bases.

5. Process Visualization

G Start Pre-Operation: Verify Fume Hood (80-100 fpm) PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Weigh Weighing: Anti-Static Spatula & Grounding PPE->Weigh Transfer Transfer: Seal Vessel Before Exit Weigh->Transfer Spill Spill Detected? Transfer->Spill Clean Decontaminate: Neutralize with NaHCO3 Spill->Clean Yes Dispose Waste Disposal: Halogenated Acidic Waste Spill->Dispose No Clean->Dispose

Operational workflow for handling and disposing of 4-Iodo-1-methyl-1H-imidazole, HCl.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-1-methyl-1H-imidazole, HCl
Reactant of Route 2
Reactant of Route 2
4-Iodo-1-methyl-1H-imidazole, HCl
© Copyright 2026 BenchChem. All Rights Reserved.